molecular formula C13H9NO3 B084438 9H-Carbazole-3-carboxylic acid, 2-hydroxy- CAS No. 14501-64-5

9H-Carbazole-3-carboxylic acid, 2-hydroxy-

Cat. No.: B084438
CAS No.: 14501-64-5
M. Wt: 227.21 g/mol
InChI Key: JSCNDCWUFHAJQL-UHFFFAOYSA-N
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Description

9H-Carbazole-3-carboxylic acid, 2-hydroxy- is a useful research compound. Its molecular formula is C13H9NO3 and its molecular weight is 227.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-hydroxy-9H-carbazole-3-carboxylic acid
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InChI

InChI=1S/C13H9NO3/c15-12-6-11-8(5-9(12)13(16)17)7-3-1-2-4-10(7)14-11/h1-6,14-15H,(H,16,17)
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InChI Key

JSCNDCWUFHAJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H9NO3
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DSSTOX Substance ID

DTXSID0065777
Record name 9H-Carbazole-3-carboxylic acid, 2-hydroxy-
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Molecular Weight

227.21 g/mol
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CAS No.

14501-64-5
Record name 2-Hydroxy-9H-carbazole-3-carboxylic acid
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Record name 9H-Carbazole-3-carboxylic acid, 2-hydroxy-
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Foundational & Exploratory

An In-depth Technical Guide to 2-hydroxy-9H-carbazole-3-carboxylic acid: Physicochemical Properties, Synthesis, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse applications in medicinal chemistry, materials science, and pharmaceuticals.[1] Their rigid, planar structure and electron-rich nature impart unique photophysical and biological properties. Among the vast family of carbazole derivatives, 2-hydroxy-9H-carbazole-3-carboxylic acid is a molecule of interest due to the presence of key functional groups—a hydroxyl group and a carboxylic acid moiety—on the carbazole framework. These functionalities provide sites for further chemical modification and can significantly influence the molecule's solubility, binding interactions, and overall biological activity.

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-hydroxy-9H-carbazole-3-carboxylic acid. It is designed to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into its molecular characteristics, a plausible synthetic pathway, and a detailed analysis of its expected spectroscopic features. While experimental data for this specific molecule is limited in the public domain, this guide synthesizes available information on closely related analogues and fundamental chemical principles to provide a robust predictive profile.

Molecular Identity and Structure

2-hydroxy-9H-carbazole-3-carboxylic acid is an aromatic heterocyclic compound. The core structure consists of a carbazole nucleus, which is a tricyclic system with two benzene rings fused to a central pyrrole ring.[2] The molecule is further functionalized with a hydroxyl (-OH) group at the 2-position and a carboxylic acid (-COOH) group at the 3-position of the carbazole ring.

Chemical Structure:

Figure 1: Chemical structure of 2-hydroxy-9H-carbazole-3-carboxylic acid.

Table 1: Compound Identity

IdentifierValueSource
Chemical Name 2-hydroxy-9H-carbazole-3-carboxylic acidIUPAC
CAS Number 14501-64-5[3]
Molecular Formula C₁₃H₉NO₃[3]
Molecular Weight 227.22 g/mol [3]
InChI Key JSCNDCWUFHAJQL-UHFFFAOYSA-N[4]
Canonical SMILES C1=CC=C2C(=C1)C3=C(N2)C=C(C(=C3)C(=O)O)O

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 2-hydroxy-9H-carbazole-3-carboxylic acid is scarce, a number of properties have been predicted based on its structure.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Density 1.546 g/cm³[3]
Boiling Point 530.9 °C at 760 mmHg[3]
Flash Point 274.9 °C[3]
Refractive Index 1.841[3]
Vapor Pressure 4.22E-12 mmHg at 25°C[3]
LogP (o/w) 3.23[4]

Melting Point (Experimental Estimation):

Solubility Profile:

The solubility of a compound is a key determinant of its bioavailability. The carbazole ring system is inherently nonpolar and thus has low solubility in water.[5] However, the presence of the polar hydroxyl and carboxylic acid groups in 2-hydroxy-9H-carbazole-3-carboxylic acid is expected to increase its aqueous solubility compared to the parent carbazole.

  • Aqueous Solubility: The carboxylic acid group can deprotonate to form a carboxylate salt at physiological pH, which would significantly enhance its solubility in aqueous media. The phenolic hydroxyl group also contributes to polarity and hydrogen bonding with water.

  • Organic Solubility: Carbazole itself is soluble in various organic solvents like chloroform, acetone, and pyridine.[5] It is expected that 2-hydroxy-9H-carbazole-3-carboxylic acid will exhibit solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (methanol, ethanol), particularly upon gentle heating. Its solubility in nonpolar solvents like hexane is likely to be low.

Proposed Synthesis Pathway

While a specific, detailed synthesis protocol for 2-hydroxy-9H-carbazole-3-carboxylic acid is not widely published, a plausible synthetic route can be devised based on established carbazole chemistry. A common and effective method for introducing a carboxylic acid group onto an aromatic ring is through Kolbe-Schmitt carboxylation of the corresponding phenol.

G Reactant 2-Hydroxy-9H-carbazole Product 2-hydroxy-9H-carbazole-3-carboxylic acid Reactant->Product Kolbe-Schmitt Reaction Reagents 1. NaOH or KOH 2. CO₂ (high pressure) 3. H₃O⁺ (acidification) Reagents->Product

Figure 2: Proposed synthesis of 2-hydroxy-9H-carbazole-3-carboxylic acid via the Kolbe-Schmitt reaction.

Experimental Rationale:

The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols. In this proposed synthesis:

  • Phenoxide Formation: 2-Hydroxy-9H-carbazole is first treated with a strong base, such as sodium hydroxide or potassium hydroxide, to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.

  • Electrophilic Attack by CO₂: The phenoxide then acts as a nucleophile, attacking carbon dioxide, which serves as the electrophile. This reaction is typically carried out under high pressure and elevated temperature to facilitate the carboxylation. The regioselectivity of this reaction generally favors the ortho position to the hydroxyl group, which in this case would be the 3-position of the carbazole ring.

  • Acidification: The final step involves acidification of the reaction mixture with a mineral acid (e.g., HCl) to protonate the carboxylate salt, yielding the desired 2-hydroxy-9H-carbazole-3-carboxylic acid product.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. While experimental spectra for 2-hydroxy-9H-carbazole-3-carboxylic acid are not available, the expected key features can be predicted based on the functional groups present in the molecule.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the carbazole ring, the phenolic O-H proton, and the carboxylic acid O-H proton. The aromatic region (typically 7.0-8.5 ppm) will display a complex pattern of doublets and triplets corresponding to the protons on the carbazole nucleus. The exact chemical shifts and coupling constants will be influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group. The N-H proton of the pyrrole ring in carbazoles typically appears as a broad singlet at a downfield chemical shift (around 10-11 ppm). The phenolic O-H and carboxylic acid O-H protons will also be observed as broad singlets at downfield positions, and their chemical shifts will be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The spectrum is expected to show 13 distinct signals corresponding to the 13 carbon atoms in the structure. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift, typically in the range of 165-185 ppm. The carbons of the aromatic rings will resonate in the region of 110-150 ppm. The carbon attached to the hydroxyl group (C-2) will be shifted downfield compared to the unsubstituted carbazole due to the deshielding effect of the oxygen atom.

Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for identifying the functional groups in a molecule. The IR spectrum of 2-hydroxy-9H-carbazole-3-carboxylic acid is expected to exhibit the following characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.

  • O-H Stretch (Phenol): A broad absorption band around 3200-3600 cm⁻¹, corresponding to the stretching vibration of the phenolic hydroxyl group.

  • N-H Stretch: A sharp to moderately broad absorption band around 3300-3500 cm⁻¹, indicative of the N-H stretching vibration of the carbazole ring.

  • C=O Stretch: A strong, sharp absorption band in the region of 1680-1710 cm⁻¹, corresponding to the carbonyl stretching vibration of the carboxylic acid.

  • C=C Aromatic Stretch: Several medium to weak absorption bands in the region of 1450-1600 cm⁻¹.

  • C-O Stretch: Absorption bands in the region of 1210-1320 cm⁻¹ (from the carboxylic acid and phenol).

Mass Spectrometry:

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z = 227, corresponding to the molecular weight of the compound. Common fragmentation patterns may include the loss of water (M-18), the loss of the hydroxyl group (M-17), and the loss of the carboxylic acid group (M-45). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments.

Chemical Reactivity and Potential Applications

The chemical reactivity of 2-hydroxy-9H-carbazole-3-carboxylic acid is dictated by its three key functional components: the carbazole nucleus, the phenolic hydroxyl group, and the carboxylic acid group.

  • Carbazole Nucleus: The electron-rich carbazole ring system can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. The positions of substitution will be directed by the existing hydroxyl and carboxylic acid groups.

  • Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. It also activates the aromatic ring towards electrophilic substitution.

  • Carboxylic Acid Group: The carboxylic acid functionality can undergo esterification with alcohols, amidation with amines, and reduction to the corresponding primary alcohol.

The presence of these versatile functional groups makes 2-hydroxy-9H-carbazole-3-carboxylic acid a valuable building block for the synthesis of more complex molecules. Carbazole derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The hydroxyl and carboxylic acid moieties on this particular scaffold provide opportunities for creating derivatives with enhanced solubility and the potential for targeted interactions with biological macromolecules, making it a promising starting point for the development of new therapeutic agents.

Experimental Protocols

Protocol 1: Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Methodology:

  • A small amount of the crystalline 2-hydroxy-9H-carbazole-3-carboxylic acid is placed in a capillary tube, which is then sealed at one end.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised slowly (approximately 1-2 °C per minute) as the melting point is approached.

  • The temperature range over which the solid begins to melt and completely liquefies is recorded as the melting point. A narrow melting range is indicative of high purity.

Protocol 2: Determination of Solubility

Rationale: Understanding the solubility of a compound in various solvents is crucial for its formulation and for designing further chemical reactions.

Methodology:

  • A known amount of 2-hydroxy-9H-carbazole-3-carboxylic acid (e.g., 1 mg) is added to a small vial.

  • A measured volume (e.g., 100 µL) of the solvent to be tested (e.g., water, ethanol, DMSO) is added to the vial.

  • The mixture is vortexed or sonicated for a set period to facilitate dissolution.

  • The mixture is visually inspected for the presence of undissolved solid.

  • If the solid dissolves completely, further aliquots of the compound are added until saturation is reached. The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by analyzing the concentration of the saturated solution.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

Rationale: HPLC is a powerful analytical technique for assessing the purity of a compound and can be adapted for its quantification. A reverse-phase HPLC method is suitable for a moderately polar compound like 2-hydroxy-9H-carbazole-3-carboxylic acid.[4]

Methodology:

  • Mobile Phase Preparation: A suitable mobile phase is prepared, for example, a mixture of acetonitrile and water with a small amount of an acid modifier like formic acid or phosphoric acid to ensure the carboxylic acid remains protonated.[4]

  • Sample Preparation: A dilute solution of 2-hydroxy-9H-carbazole-3-carboxylic acid is prepared in a suitable solvent (e.g., a mixture of the mobile phase components).

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (to be determined by UV-vis spectroscopy).

    • Flow Rate: A typical flow rate is 1 mL/min.

    • Injection Volume: A small volume (e.g., 10 µL) of the sample solution is injected.

  • Data Analysis: The retention time of the peak corresponding to the compound is recorded. The purity can be estimated from the relative area of the main peak.

Safety and Handling

While a specific material safety data sheet (MSDS) for 2-hydroxy-9H-carbazole-3-carboxylic acid is not widely available, general precautions for handling aromatic carboxylic acids and carbazole derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

2-hydroxy-9H-carbazole-3-carboxylic acid is a fascinating molecule with significant potential as a building block in the synthesis of novel compounds for various applications, particularly in the pharmaceutical industry. While a complete experimental dataset for its physicochemical and spectroscopic properties is yet to be established in the public literature, this technical guide provides a robust, predictive framework based on the known chemistry of its constituent functional groups and related carbazole analogues. The proposed synthetic route and analytical methods offer a practical starting point for researchers wishing to work with this compound. Further experimental investigation is warranted to fully elucidate the properties of this promising carbazole derivative and unlock its full potential in scientific research and development.

References

  • MOLBASE. (n.d.). 2-hydroxy-9H-carbazole-3-carboxylic acid|14501-64-5. MOLBASE Encyclopedia. Retrieved January 11, 2026, from [Link]

  • FooDB. (2019, November 26). Showing Compound 2-Hydroxy-3-methyl-9H-carbazole (FDB011494). Retrieved January 11, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). 9H-Carbazole-3-carboxylic acid, 2-hydroxy-. Retrieved January 11, 2026, from [Link]

  • Patel, R. P., & Patel, R. G. (2012).
  • Kowalska, P., & Szterk, A. (2020). Biological Activity of Carbazole Derivatives. Mini-Reviews in Medicinal Chemistry, 20(14), 1276-1290.

Sources

A Comprehensive Guide to the Spectroscopic Characterization of 2-hydroxy-9H-carbazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed framework for the spectroscopic characterization of 2-hydroxy-9H-carbazole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Carbazole derivatives are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The strategic placement of hydroxyl and carboxylic acid functionalities on the carbazole scaffold is anticipated to modulate its physicochemical properties and biological interactions, making a thorough structural elucidation essential. This document outlines the theoretical basis and practical protocols for a multi-technique spectroscopic approach, including UV-Visible, Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this guide synthesizes established principles from analogous structures to present a robust, predictive analysis of its spectroscopic signature.

Introduction and Molecular Overview

2-hydroxy-9H-carbazole-3-carboxylic acid (C₁₃H₉NO₃) is a polycyclic aromatic compound featuring a carbazole nucleus substituted with a hydroxyl group at the 2-position and a carboxylic acid group at the 3-position. The rigid, π-conjugated carbazole system provides a unique electronic environment, while the substituents offer sites for hydrogen bonding and potential coordination, influencing its solubility, crystal packing, and interaction with biological targets. Accurate characterization is the bedrock of understanding its structure-activity relationship (SAR) and advancing its potential applications.

This guide provides the foundational knowledge required to identify and confirm the structure of 2-hydroxy-9H-carbazole-3-carboxylic acid using a suite of spectroscopic techniques. Each section explains the causality behind experimental choices, provides self-validating protocols, and interprets the anticipated data based on authoritative chemical principles.

Table 1: Physicochemical Properties of 2-hydroxy-9H-carbazole-3-carboxylic acid

PropertyValueSource
Molecular FormulaC₁₃H₉NO₃[1]
Molecular Weight227.22 g/mol [1]
Exact Mass227.0582 g/mol [1]
Density (Predicted)1.546 g/cm³[1]
Boiling Point (Predicted)530.9 °C at 760 mmHg[1]
Flash Point (Predicted)274.9 °C[1]

Figure 1: Numbered structure of 2-hydroxy-9H-carbazole-3-carboxylic acid for NMR assignment.

Universal Sample Preparation Workflow

The quality of spectroscopic data is fundamentally dependent on the purity and preparation of the analyte. For a solid organic compound like 2-hydroxy-9H-carbazole-3-carboxylic acid, a standardized initial preparation is crucial.

Protocol: Initial Sample Handling
  • Purity Assessment: Before analysis, assess the sample's purity via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A single spot/peak is indicative of high purity.[2]

  • Drying: Place the solid sample in a vacuum oven at a mild temperature (e.g., 40-50 °C) for several hours to remove residual solvents and moisture, which can interfere with spectroscopic measurements, particularly FTIR and NMR.

  • Homogenization: Gently grind the dried sample into a fine, homogenous powder using an agate mortar and pestle. This ensures consistency for solid-state analyses and improves dissolution speed for solution-based methods.[3]

General Sample Preparation Workflow Diagram

G General Sample Preparation Workflow cluster_prep Initial Preparation cluster_analysis Spectroscopic Analysis Purity Purity Assessment (TLC/HPLC) Drying Drying (Vacuum Oven) Purity->Drying Grind Homogenization (Grinding) Drying->Grind UVVis UV-Vis Grind->UVVis To Specific Protocol FTIR FTIR Grind->FTIR To Specific Protocol NMR NMR Grind->NMR To Specific Protocol MS Mass Spec Grind->MS To Specific Protocol

Caption: Initial handling workflow for solid organic compounds.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended π-system of the carbazole core is an excellent chromophore, and its absorption profile is modulated by the electron-donating hydroxyl (-OH) and electron-withdrawing carboxylic acid (-COOH) groups.

Theoretical Basis

The spectrum is expected to show multiple absorption bands corresponding to π→π* transitions within the aromatic system.[4] The positions and intensities of these bands are sensitive to substituent effects and the polarity of the solvent (solvatochromism). Carbazole itself shows characteristic peaks, which will be red-shifted (bathochromic shift) by the auxochromic -OH group and the extended conjugation.[5][6]

Experimental Protocol: Solution-Phase Analysis
  • Solvent Selection: Choose a UV-grade solvent that completely dissolves the sample and is transparent in the desired wavelength range (e.g., 200-800 nm). Acetonitrile or ethanol are suitable choices.[5]

  • Stock Solution Preparation: Accurately weigh a small amount of the dried sample (~1 mg) and dissolve it in a known volume of the chosen solvent (e.g., 10 mL) to create a stock solution.

  • Dilution: Prepare a dilute solution (e.g., 1 x 10⁻⁵ M) from the stock solution. The final concentration should yield an absorbance maximum between 0.5 and 1.5 for optimal signal-to-noise ratio.[7]

  • Cuvette Preparation: Clean a quartz cuvette by rinsing it with the solvent. Fill the cuvette with the pure solvent to record a baseline (blank).[8]

  • Measurement: Empty the cuvette, rinse it with the dilute sample solution, and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorbance spectrum.

Predicted UV-Vis Spectrum

Table 2: Predicted UV-Vis Absorption Maxima in Acetonitrile

Predicted λmax (nm)Electronic TransitionRationale
~ 340 - 365 nmπ→πCorresponds to the main absorption band of the carbazole system, red-shifted by substituents.[9]
~ 290 - 310 nmπ→πA secondary absorption band characteristic of the carbazole nucleus.[9]
~ 240 - 260 nmπ→π*Higher energy transition within the aromatic system.[9]
UV-Vis Experimental Workflow Diagram

G UV-Vis Spectroscopy Workflow Solvent Select UV-Grade Solvent Stock Prepare Stock Solution (~1 mg/10 mL) Solvent->Stock Dilute Prepare Dilute Solution (~10⁻⁵ M) Stock->Dilute Blank Record Baseline (Solvent in Cuvette) Dilute->Blank Sample Record Sample Spectrum Blank->Sample

Caption: Workflow for solution-phase UV-Vis analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies. 2-hydroxy-9H-carbazole-3-carboxylic acid possesses several distinct functional groups that will give rise to a unique and informative infrared spectrum.

Theoretical Basis

The most prominent features are expected to arise from the O-H, N-H, C=O, and C-O stretching vibrations. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the solid state, which leads to a very broad O-H stretching band and a lowering of the C=O stretching frequency.[10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is the preferred method for solid powders as it requires minimal sample preparation.[12]

  • Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Take a background spectrum of the empty crystal. This accounts for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the finely ground sample powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Consistent pressure is key for reproducible results.[12]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, retract the clamp, and clean the crystal surface with a soft cloth or swab dampened with a suitable solvent (e.g., isopropanol).

Predicted FTIR Spectrum

Table 3: Predicted Characteristic FTIR Vibrational Frequencies

Wavenumber (cm⁻¹)VibrationExpected AppearanceRationale
~ 3400N-H StretchSharp, medium intensityTypical for the carbazole secondary amine.
~ 3300O-H Stretch (Phenol)Broad, medium intensityHydrogen-bonded phenolic hydroxyl group.[13]
3300 - 2500O-H Stretch (Carboxylic Acid)Very broad, strong, often obscuring C-H stretchesCharacteristic of a hydrogen-bonded carboxylic acid dimer.[10]
~ 3100 - 3000Aromatic C-H StretchSharp, weak to mediumStretching of sp² C-H bonds on the carbazole rings.
1680 - 1660C=O Stretch (Carboxylic Acid)Strong, sharpConjugation with the aromatic ring lowers the frequency from the typical ~1710 cm⁻¹.
~ 1600, 1500, 1450C=C Aromatic Ring StretchesMultiple sharp bands, variable intensitySkeletal vibrations of the carbazole aromatic system.
~ 1320 - 1210C-O StretchStrongCoupled stretching vibration of the carboxylic acid and phenol C-O bonds.[10]
~ 950-910O-H Bend (Out-of-plane)Broad, mediumCharacteristic out-of-plane bend of a carboxylic acid dimer.[10]
ATR-FTIR Experimental Workflow Diagram

G ATR-FTIR Spectroscopy Workflow Clean Clean ATR Crystal Bkg Acquire Background Spectrum Clean->Bkg Apply Apply Powder Sample to Crystal Bkg->Apply Press Apply Pressure with Clamp Apply->Press Acquire Acquire Sample Spectrum Press->Acquire Clean2 Clean Crystal Post-Analysis Acquire->Clean2

Caption: Workflow for solid-state ATR-FTIR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of 2-hydroxy-9H-carbazole-3-carboxylic acid.

Theoretical Basis

The chemical shift (δ) of each proton and carbon nucleus is determined by its local electronic environment. Electron-withdrawing groups (like -COOH) deshield nearby nuclei, shifting their signals downfield (higher ppm), while electron-donating groups (like -OH and -NH-) cause upfield shifts (lower ppm). The coupling patterns (splitting) in the ¹H NMR spectrum reveal the number of neighboring protons.[14]

Experimental Protocol: ¹H and ¹³C NMR
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the analyte and allows for the observation of exchangeable protons (N-H, O-H, COOH).[15]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆ in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the proton-decoupled ¹³C NMR spectrum.

  • Deuterium Exchange (Optional but Recommended): To confirm the assignment of exchangeable protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals for N-H, O-H, and COOH will diminish or disappear.[16]

Predicted NMR Spectra (in DMSO-d₆)

Table 4: Predicted ¹H NMR Data

Proton (See Fig. 1)Predicted δ (ppm)MultiplicityIntegrationRationale
H-1~ 8.0 - 8.2d1HDeshielded by adjacent -OH and ring anisotropy.
H-4~ 8.3 - 8.5s1HHighly deshielded by adjacent -COOH and ring anisotropy.
H-5~ 8.1 - 8.3d1HPeri-position to the nitrogen, deshielded.
H-6, H-7~ 7.2 - 7.5m2HProtons on the unsubstituted benzene ring.
H-8~ 7.6 - 7.8d1HAdjacent to the carbazole nitrogen.
N-H (9)~ 11.0 - 11.5br s1HTypical chemical shift for a carbazole N-H proton.
O-H (2)~ 9.5 - 10.5br s1HPhenolic proton, broad due to hydrogen bonding.
COOH (3)~ 12.0 - 13.0br s1HCarboxylic acid proton, highly deshielded and broad.[17]

Table 5: Predicted ¹³C NMR Data

Carbon (See Fig. 1)Predicted δ (ppm)Rationale
C=O~ 165 - 175Carbonyl carbon of the carboxylic acid.[18]
C-2~ 150 - 160Aromatic carbon bearing the -OH group.
C-3~ 110 - 120Aromatic carbon bearing the -COOH group.
C-1, C-4, C-5, C-8~ 110 - 125Aromatic CH carbons.
C-6, C-7~ 120 - 130Aromatic CH carbons on the unsubstituted ring.
Quaternary Carbons~ 125 - 145Bridgehead and other non-protonated aromatic carbons.
NMR Experimental Workflow Diagram

G NMR Spectroscopy Workflow Dissolve Dissolve Sample (5-10 mg) in DMSO-d6 with TMS AcquireH1 Acquire ¹H NMR Spectrum Dissolve->AcquireH1 AcquireC13 Acquire ¹³C NMR Spectrum AcquireH1->AcquireC13 D2O Add D₂O (Optional) AcquireH1->D2O ReacquireH1 Re-acquire ¹H NMR for Exchange D2O->ReacquireH1

Caption: Workflow for ¹H and ¹³C NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial structural information. The stable aromatic core of 2-hydroxy-9H-carbazole-3-carboxylic acid is expected to yield a prominent molecular ion peak.

Theoretical Basis

Using a hard ionization technique like Electron Ionization (EI), the molecule will be ionized to a radical cation (M⁺•), which then undergoes fragmentation. Common fragmentation pathways for aromatic carboxylic acids include the loss of neutral molecules like H₂O, CO, and CO₂.[19][20]

Experimental Protocol: Direct Insertion Probe (DIP)

For a solid sample with low volatility, a Direct Insertion Probe (DIP) is an effective method to introduce the sample directly into the ion source of the mass spectrometer.[21][22]

  • Sample Loading: Load a small amount of the solid sample into a capillary tube at the tip of the probe.

  • Probe Insertion: Insert the probe through a vacuum lock into the ion source.

  • Heating Program: Gradually heat the probe tip according to a programmed temperature ramp. This will vaporize the sample directly into the ionization chamber.

  • Ionization and Analysis: The vaporized molecules are ionized (e.g., by a 70 eV electron beam in EI mode), and the resulting ions are separated by the mass analyzer and detected.

Predicted Mass Spectrum (EI)

Table 6: Predicted Key Fragments in EI-MS

m/z ValueProposed FragmentRationale
227[M]⁺•Molecular ion peak. Expected to be prominent due to the stable aromatic system.
209[M - H₂O]⁺•Loss of water, likely from the interaction of the adjacent hydroxyl and carboxylic acid groups.
199[M - CO]⁺•Loss of carbon monoxide after initial fragmentation.
182[M - COOH]⁺Loss of the carboxylic acid radical, a common fragmentation for this class of compounds.[20]
183[M - CO₂]⁺•Decarboxylation, loss of carbon dioxide.
Mass Spectrometry Experimental Workflow Diagram

G DIP-Mass Spectrometry Workflow Load Load Solid Sample into Probe Insert Insert Probe into Ion Source Load->Insert Heat Apply Temperature Program to Vaporize Insert->Heat Ionize Ionize Sample (e.g., EI) Heat->Ionize Analyze Analyze and Detect Ions Ionize->Analyze

Caption: Workflow for Direct Insertion Probe MS analysis.

Conclusion

The comprehensive spectroscopic characterization of 2-hydroxy-9H-carbazole-3-carboxylic acid relies on a multi-faceted approach. UV-Vis spectroscopy will confirm the conjugated aromatic system, while FTIR will provide definitive evidence of the key hydroxyl, amine, and carboxylic acid functional groups. High-resolution ¹H and ¹³C NMR spectroscopy will allow for the complete assignment of the molecular skeleton, and mass spectrometry will confirm the molecular weight and offer corroborating structural evidence through predictable fragmentation patterns. The protocols and predictive data presented in this guide serve as a robust framework for researchers to confirm the identity and purity of this valuable compound, paving the way for its further investigation in drug discovery and materials science.

References

  • National Center for Biotechnology Information (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PubMed Central. Available at: [Link]

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A Deep Dive into the Solubility of 2-hydroxy-9H-carbazole-3-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the solubility profile of 2-hydroxy-9H-carbazole-3-carboxylic acid in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the molecule, its predicted solubility, and a detailed protocol for experimental determination. By understanding the nuances of its solubility, researchers can optimize processes such as purification, formulation, and biological screening.

Introduction to 2-hydroxy-9H-carbazole-3-carboxylic Acid

2-hydroxy-9H-carbazole-3-carboxylic acid is a carbazole derivative, a class of compounds known for their significant biological activities and applications in materials science.[1] The presence of the hydroxyl and carboxylic acid functional groups on the carbazole scaffold imparts unique chemical properties that are critical to its function and, consequently, its solubility in different media. A thorough understanding of its solubility is paramount for its application in medicinal chemistry and drug discovery, influencing everything from reaction kinetics during synthesis to bioavailability in formulations.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For 2-hydroxy-9H-carbazole-3-carboxylic acid, the key determinants of its solubility are its polarity, hydrogen bonding capabilities, and molecular size.

Table 1: Physicochemical Properties of 2-hydroxy-9H-carbazole-3-carboxylic acid

PropertyValueSource
Molecular FormulaC13H9NO3[2][3]
Molecular Weight227.22 g/mol [2]
LogP3.23[2]
Predicted Boiling Point530.9°C at 760 mmHg[3]
Predicted Density1.546 g/cm³[3]

The carbazole core is largely non-polar and hydrophobic. However, the hydroxyl (-OH) and carboxylic acid (-COOH) groups introduce polarity and the capacity for hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carboxylic acid group is a strong hydrogen bond donor and can also accept hydrogen bonds. These characteristics suggest a complex solubility profile, with potential for dissolution in both polar and some non-polar solvents. The LogP value of 3.23 indicates a degree of lipophilicity, suggesting that the compound will not be freely soluble in water but will have an affinity for organic solvents.

Predicted Solubility Profile in Organic Solvents

The presence of the hydroxyl and carboxylic acid groups is expected to enhance solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) due to favorable hydrogen bonding interactions.[5] Conversely, solubility in non-polar solvents may be lower than that of the parent carbazole due to the increased polarity of the molecule.

Table 2: Predicted Qualitative Solubility of 2-hydroxy-9H-carbazole-3-carboxylic acid

SolventSolvent TypePredicted SolubilityRationale
MethanolPolar ProticHighStrong hydrogen bonding interactions with -OH and -COOH groups.
EthanolPolar ProticHighSimilar to methanol, strong hydrogen bonding potential.
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent hydrogen bond acceptor, can solvate the -OH and -COOH groups.
N,N-Dimethylformamide (DMF)Polar AproticHighStrong polar interactions and hydrogen bond accepting capabilities.[5]
AcetonePolar AproticModerateCan accept hydrogen bonds, but is less polar than DMSO and DMF.
AcetonitrilePolar AproticModeratePolar, but a weaker hydrogen bond acceptor.
Ethyl AcetateModerately PolarModerate to LowCan accept hydrogen bonds, but the overall polarity is lower.
Dichloromethane (DCM)Non-polarLowLimited ability to form favorable interactions with the polar functional groups.
TolueneNon-polarLowDominated by non-polar interactions; unfavorable for the polar groups.
HexaneNon-polarVery LowHighly non-polar, unlikely to dissolve the polar molecule.

Experimental Determination of Solubility: The Shake-Flask Method

To obtain accurate quantitative data, experimental determination of solubility is essential. The saturation shake-flask method is a widely recognized and reliable technique for measuring equilibrium solubility.[6][7]

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Detailed Protocol
  • Preparation of Materials:

    • 2-hydroxy-9H-carbazole-3-carboxylic acid (solid, pure).

    • Selected organic solvents (HPLC grade or higher).

    • Glass vials with screw caps.

    • A temperature-controlled shaker or incubator.

    • A centrifuge.

    • Syringe filters (e.g., 0.22 µm PTFE).

    • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer).

  • Experimental Procedure:

    • Add an excess of solid 2-hydroxy-9H-carbazole-3-carboxylic acid to a series of vials. A small excess is recommended to avoid altering the solvent properties.[6]

    • Pipette a precise volume (e.g., 2 mL) of each organic solvent into the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100 rpm).[6]

    • Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours). The time to reach equilibrium can vary and should be determined by taking samples at different time points until the concentration plateaus.[7]

    • After equilibration, centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the aliquot through a syringe filter into a clean vial.

    • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of 2-hydroxy-9H-carbazole-3-carboxylic acid in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV with a calibration curve).

    • Calculate the solubility in the original solvent, accounting for the dilution factor.

Self-Validating System

To ensure the trustworthiness of the results, several controls should be implemented:

  • Time to Equilibrium: As mentioned, sample at multiple time points to confirm that equilibrium has been reached.

  • Temperature Control: Maintain a constant and accurately recorded temperature, as solubility is temperature-dependent.[6]

  • Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRD) to ensure that no phase transformation or degradation has occurred.

  • Replicate Measurements: Perform each solubility determination in triplicate to assess the precision of the method.

Visualizing the Process and Concepts

To better illustrate the workflow and the underlying principles, the following diagrams are provided.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solute B Add precise solvent volume A->B C Shake at constant T B->C D Allow to reach equilibrium (24-48h) C->D E Centrifuge D->E F Filter supernatant E->F G Dilute sample F->G H Quantify (e.g., HPLC) G->H I I H->I Calculate Solubility

Caption: Workflow for the Shake-Flask Solubility Determination Method.

G cluster_solute 2-hydroxy-9H-carbazole-3-carboxylic acid cluster_solvents Organic Solvents solute Carbazole Core (Non-polar) -OH (Polar, H-bond donor/acceptor) -COOH (Polar, H-bond donor/acceptor) polar_protic Polar Protic (e.g., Methanol) H-bond donor/acceptor solute:f1->polar_protic Strong Interaction (High Solubility) solute:f2->polar_protic polar_aprotic Polar Aprotic (e.g., DMSO) H-bond acceptor solute:f1->polar_aprotic Strong Interaction (High Solubility) solute:f2->polar_aprotic non_polar Non-polar (e.g., Hexane) Van der Waals forces solute:f0->non_polar Weak Interaction (Low Solubility)

Caption: Solute-Solvent Interactions Governing Solubility.

Conclusion

The solubility of 2-hydroxy-9H-carbazole-3-carboxylic acid in organic solvents is a critical parameter for its successful application in research and development. This guide has provided a theoretical framework for understanding its solubility based on its physicochemical properties and the behavior of related compounds. The predicted high solubility in polar protic and aprotic solvents, and lower solubility in non-polar solvents, provides a strong starting point for solvent selection. For definitive quantitative data, the detailed shake-flask protocol outlined herein offers a robust and reliable method for experimental determination. By combining theoretical understanding with rigorous experimental practice, researchers can effectively harness the potential of this promising molecule.

References

  • Vertex AI Search. (n.d.). Carbazole - Solubility of Things.
  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
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  • SIELC Technologies. (2018, February 16). 9H-Carbazole-3-carboxylic acid, 2-hydroxy-.
  • Industrial Chemistry & Materials (RSC Publishing). (2022, November 16). Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation.
  • MOLBASE Encyclopedia. (n.d.). 2-hydroxy-9H-carbazole-3-carboxylic acid|14501-64-5.
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A Comprehensive Technical Guide to the Thermal Stability and Degradation of 2-Hydroxy-9H-carbazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core Molecule

2-Hydroxy-9H-carbazole-3-carboxylic acid is a heterocyclic aromatic compound with a tricyclic structure. This architecture, featuring a carbazole nucleus substituted with hydroxyl and carboxylic acid groups, makes it a molecule of significant interest in medicinal chemistry and materials science. Carbazole derivatives are known for their diverse biological activities and potential applications in organic electronics.[1][2] The thermal stability of such molecules is a critical parameter, influencing their synthesis, purification, storage, and ultimately, their application and efficacy in pharmaceutical formulations. This guide provides an in-depth analysis of the thermal properties of 2-hydroxy-9H-carbazole-3-carboxylic acid, offering both theoretical insights and practical experimental protocols.

Physicochemical Properties of 2-Hydroxy-9H-carbazole-3-carboxylic Acid

A foundational understanding of the molecule's basic properties is essential before delving into its thermal behavior.

PropertyValueSource
Molecular Formula C₁₃H₉NO₃[3]
Molecular Weight 227.22 g/mol [4]
CAS Number 14501-64-5[4]
Boiling Point (Predicted) 530.9°C at 760 mmHg[3]
Flash Point (Predicted) 274.9°C[3]
Density (Predicted) 1.546 g/cm³[3]

Note: The boiling point, flash point, and density are predicted values and should be confirmed by experimental data.

Theoretical Considerations for Thermal Stability and Degradation Pathways

The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group on the aromatic carbazole ring system will significantly influence its thermal degradation. Aromatic carboxylic acids are known to undergo decarboxylation at elevated temperatures, releasing carbon dioxide.[5][6] The hydroxyl group, particularly in the ortho position to the carboxylic acid, can have a pronounced effect. It has been shown that hydroxyl groups can reduce the energy required for certain reactions in aromatic systems.[7] In the case of 2-hydroxy-9H-carbazole-3-carboxylic acid, the intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups could influence the ease of decarboxylation.

Based on these principles, a plausible primary degradation pathway for 2-hydroxy-9H-carbazole-3-carboxylic acid upon heating is decarboxylation to form 2-hydroxy-9H-carbazole. Further degradation at higher temperatures could involve the breakdown of the carbazole ring system itself.

G cluster_initial Initial Compound cluster_products Degradation Products 2-Hydroxy-9H-carbazole-3-carboxylic_acid 2-Hydroxy-9H-carbazole-3-carboxylic Acid 2-Hydroxy-9H-carbazole 2-Hydroxy-9H-carbazole 2-Hydroxy-9H-carbazole-3-carboxylic_acid->2-Hydroxy-9H-carbazole Decarboxylation CO2 CO₂ 2-Hydroxy-9H-carbazole-3-carboxylic_acid->CO2 Heat Heat Decarboxylation Decarboxylation Further_Degradation Further Degradation Products 2-Hydroxy-9H-carbazole->Further_Degradation Higher Temperatures High_Heat High_Heat

Caption: Plausible thermal degradation pathway of 2-hydroxy-9H-carbazole-3-carboxylic acid.

Experimental Analysis of Thermal Stability

A comprehensive evaluation of the thermal stability of 2-hydroxy-9H-carbazole-3-carboxylic acid requires a combination of analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods for such an investigation.[8][9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the decomposition temperature and identifying the presence of volatile components.

Step-by-Step TGA Protocol:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground 2-hydroxy-9H-carbazole-3-carboxylic acid into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Parameters:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the degradation mechanism (thermal vs. oxidative).

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 600°C at a heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can provide better resolution of thermal events.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum rate of mass loss (from the derivative of the TGA curve, DTG).

    • Quantify the mass loss at each decomposition step. A significant mass loss corresponding to the molecular weight of CO₂ (approximately 19.4% for this molecule) would support the decarboxylation hypothesis.

G cluster_workflow TGA Experimental Workflow A Instrument Calibration B Sample Preparation (5-10 mg) A->B C Set Experimental Parameters (Atmosphere, Temp. Program) B->C D Run TGA Experiment C->D E Data Analysis (TGA/DTG Curves) D->E F Determine Decomposition Temperatures & Mass Loss E->F

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as melting point, glass transition, and crystallization events.[8] When coupled with TGA, it helps to distinguish between physical and chemical changes.[9]

Step-by-Step DSC Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 2-hydroxy-9H-carbazole-3-carboxylic acid into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Experimental Parameters:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.[10]

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to a temperature above the expected decomposition temperature (as determined by TGA) at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the melting temperature (Tm) and the enthalpy of fusion (ΔHf).

    • Correlate any exothermic events with the decomposition temperatures observed in the TGA to confirm that they are due to degradation.

Identification of Degradation Products

To confirm the proposed degradation pathway and identify any other degradation products, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the analytical technique of choice.[11][12]

Step-by-Step HPLC-MS Protocol:

  • Forced Degradation Study:

    • Subject a solution of 2-hydroxy-9H-carbazole-3-carboxylic acid to thermal stress (e.g., heating at a temperature near its decomposition point for a defined period).

    • Prepare control samples (unstressed) for comparison.

  • HPLC Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from its degradation products.[4]

    • Column: C18 column.

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid (for MS compatibility).[4]

    • Detection: UV-Vis detector (to monitor the separation) and a mass spectrometer.

  • MS and MS/MS Analysis:

    • Analyze the separated peaks by mass spectrometry to determine their molecular weights.[13]

    • Perform tandem mass spectrometry (MS/MS) on the parent compound and the degradation products to obtain fragmentation patterns.[13]

  • Structure Elucidation:

    • The molecular weight of the degradation products will provide strong evidence for their identity. For example, a product with a molecular weight of 183.21 g/mol would correspond to 2-hydroxy-9H-carbazole.

    • The fragmentation patterns from MS/MS can be used to confirm the structures of the degradation products.

G cluster_workflow HPLC-MS Degradation Product Analysis Workflow A Forced Thermal Degradation B HPLC Separation (C18 Column) A->B C Mass Spectrometry (MS and MS/MS) B->C D Data Analysis C->D E Structure Elucidation of Degradation Products D->E

Caption: Workflow for HPLC-MS analysis of degradation products.

Conclusion and Future Perspectives

The thermal stability of 2-hydroxy-9H-carbazole-3-carboxylic acid is a critical parameter for its successful application in drug development and materials science. While direct experimental data is limited, a combination of theoretical knowledge and established analytical techniques can provide a comprehensive understanding of its thermal behavior. The primary anticipated degradation pathway is decarboxylation, which can be thoroughly investigated using TGA, DSC, and HPLC-MS. The protocols outlined in this guide provide a robust framework for researchers to perform these analyses, ensuring the quality, stability, and safety of products containing this promising molecule. Future work should focus on generating and publishing experimental TGA and DSC data for 2-hydroxy-9H-carbazole-3-carboxylic acid to validate the theoretical predictions and provide a definitive thermal profile for this compound.

References

  • Madras, G., & Attri, P. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Industrial & Engineering Chemistry Research, 54(46), 11574-11583. [Link]

  • MOLBASE. (n.d.). 2-hydroxy-9H-carbazole-3-carboxylic acid|14501-64-5. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Influence of Hydroxyl Groups on the Oxidative Reaction Characteristics of Active Groups in Lignite at Room Temperature. ACS Omega, 6(48), 32363–32373. [Link]

  • Zhang, Y. (2019). Investigation of Thermal Properties of Carboxylates with Various Structures. Journal of Undergraduate Chemical Research, 18(1), 1-5. [Link]

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  • McMillen, D. F., et al. (1993). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Energy & Fuels, 7(4), 498-507. [Link]

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  • Lazaro, A., et al. (2020). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Materials, 13(20), 4641. [Link]

  • SIELC Technologies. (2018). 9H-Carbazole-3-carboxylic acid, 2-hydroxy-. Retrieved from [Link]

  • Nagavi, J. B., Joshi, H., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(8), 65-73. [Link]

  • FooDB. (2019). Showing Compound 2-Hydroxy-3-methyl-9H-carbazole (FDB011494). Retrieved from [Link]

  • Wang, S., et al. (2024). Deactivating Effect of Hydroxyl Radicals Reactivity by Sulfate and Sulfite Functional Groups in Aqueous Phase: Atmospheric Implications for Small Organosulfur Compounds. ACS ES&T Air. [Link]

  • Lab Manager. (2024). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

  • Kumar, A., et al. (2016). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 120, 20-30. [Link]

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The Versatile Core: A Technical Guide to the Photophysical and Electrochemical Properties of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of the Carbazole Moiety

In the landscape of advanced materials science and drug development, the carbazole moiety stands out as a remarkably versatile and robust heterocyclic scaffold. This nitrogen-containing tricyclic aromatic system has garnered significant attention due to its unique combination of thermal stability, exceptional hole-transporting capabilities, and tunable electronic structure.[1][2] These intrinsic characteristics make carbazole derivatives prime candidates for a wide array of applications, from high-performance organic light-emitting diodes (OLEDs) and photovoltaics to novel therapeutic agents.[3][4] The rigid, planar structure of the carbazole core, with its delocalized π-electrons, is fundamental to its utility in organic electronics where efficient charge transport is paramount.[2][4] This guide provides an in-depth exploration of the photophysical and electrochemical properties of carbazole derivatives, offering insights into the structure-property relationships that govern their performance and outlining the key experimental methodologies used for their characterization.

Section 1: Unraveling the Photophysical Characteristics

The interaction of carbazole derivatives with light is central to their application in optoelectronic devices. Understanding their absorption and emission properties is crucial for designing materials with tailored functionalities.

Absorption and Emission: A Tale of π-π Transitions*

The UV-visible absorption spectra of carbazole derivatives are typically characterized by strong absorption bands corresponding to π-π* transitions within the conjugated system.[5] The position and intensity of these bands are highly sensitive to the nature and position of substituents on the carbazole core. The introduction of electron-donating or electron-withdrawing groups, or the extension of the π-conjugated system, can significantly alter the absorption and emission wavelengths.[6][7] For instance, the formation of charge-transfer complexes, often facilitated by the nitrogen atom in the carbazole ring, can lead to red-shifted absorption and emission spectra.[4]

Fluorescence and Phosphorescence: Harnessing Light Emission

Many carbazole derivatives are highly fluorescent, making them excellent materials for the emissive layer in OLEDs.[8][9] The fluorescence quantum yield, a measure of the efficiency of the emission process, can be enhanced by strategic molecular design, such as the introduction of bulky substituents to suppress non-radiative decay pathways.[8]

Beyond prompt fluorescence, certain carbazole derivatives exhibit phosphorescence, a slower emission process from a triplet excited state.[10] This property is particularly valuable for achieving high efficiencies in OLEDs through the harvesting of both singlet and triplet excitons. The triplet energy of carbazole derivatives is a critical parameter, as it determines their suitability as host materials for phosphorescent emitters.[5][8] Recent research has also focused on carbazole derivatives capable of thermally activated delayed fluorescence (TADF), a mechanism that allows for the efficient conversion of triplet excitons to singlets, leading to high internal quantum efficiencies in OLEDs.[11]

Aggregation-Induced Emission (AIE)

A fascinating photophysical phenomenon observed in some carbazole derivatives is aggregation-induced emission (AIE). In dilute solutions, these molecules may be weakly emissive, but their fluorescence intensity increases dramatically in the aggregated state or in the solid state.[12] This behavior is attributed to the restriction of intramolecular rotations in the aggregated form, which blocks non-radiative decay channels and promotes radiative emission.

Section 2: Probing the Electrochemical Landscape

The electrochemical properties of carbazole derivatives are intrinsically linked to their performance in electronic devices, governing their ability to transport charge and their stability under operating conditions.

Redox Behavior and Frontier Molecular Orbitals

Cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of carbazole derivatives.[7][13] The oxidation and reduction potentials obtained from CV measurements provide valuable information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[7][14] The HOMO level is particularly important for hole-transporting materials, as it determines the efficiency of hole injection from the anode.[15] The electrochemical properties can be readily tuned by chemical modification; for example, the introduction of electron-donating groups generally raises the HOMO level, while electron-withdrawing groups lower it.[7][16]

Hole Transporting Materials: The Workhorse of Organic Electronics

Carbazole derivatives are renowned for their excellent hole-transporting properties, a consequence of their electron-rich nature and the ability of the carbazole units to form stable radical cations.[1][15] This makes them indispensable as hole-transporting layers (HTLs) in OLEDs and perovskite solar cells.[1][17] An ideal HTM should possess high hole mobility, good thermal stability, and an appropriate HOMO level that aligns with the adjacent layers in the device for efficient charge injection and transport.[15][18]

Section 3: The Art of Molecular Design: Structure-Property Relationships

The true power of carbazole chemistry lies in the ability to fine-tune the photophysical and electrochemical properties through rational molecular design. The substitution pattern on the carbazole core has a profound impact on the resulting material's characteristics.[7][19]

  • Substitution at the N-9 Position: The nitrogen atom is a common site for functionalization, allowing for the introduction of various alkyl or aryl groups to improve solubility and film-forming properties without significantly altering the electronic properties of the carbazole core.[7]

  • Substitution at the 3,6- and 2,7-Positions: These positions are electronically coupled and offer a direct means to extend the π-conjugation and modulate the HOMO/LUMO energy levels.[8][14] Attaching electron-donating or -withdrawing moieties at these positions can lead to significant shifts in absorption and emission wavelengths and alter the redox potentials.[20]

The strategic combination of different functional groups allows for the creation of a vast library of carbazole derivatives with properties tailored for specific applications.[21]

Section 4: Experimental Protocols and Characterization

Rigorous experimental characterization is essential to understand and validate the properties of newly synthesized carbazole derivatives.

Photophysical Characterization

UV-Visible Absorption and Photoluminescence Spectroscopy:

  • Sample Preparation: Prepare dilute solutions of the carbazole derivative in a suitable spectroscopic grade solvent (e.g., dichloromethane, toluene, or tetrahydrofuran) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.

  • UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.

  • Photoluminescence Measurement: Excite the sample at its absorption maximum and record the emission spectrum using a spectrofluorometer.

  • Quantum Yield Determination: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).

Transient Absorption Spectroscopy:

Transient absorption spectroscopy is a powerful tool for studying the dynamics of excited states, including intersystem crossing and charge transfer processes.[22][23][24] A typical experimental setup involves a pump pulse to excite the sample and a delayed probe pulse to monitor the changes in absorption over time.[25][26]

Electrochemical Characterization

Cyclic Voltammetry (CV):

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).

  • Working Electrode: A glassy carbon, platinum, or gold electrode is typically used as the working electrode.[7]

  • Reference and Counter Electrodes: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is commonly used as the reference electrode, and a platinum wire serves as the counter electrode.

  • Measurement: Dissolve the carbazole derivative in the electrolyte solution and record the cyclic voltammogram by scanning the potential. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for potential calibration.[14]

  • Data Analysis: From the onset potentials of the oxidation and reduction peaks, the HOMO and LUMO energy levels can be estimated using established empirical formulas.[7]

Section 5: Computational Insights with Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations have become an indispensable tool for predicting and understanding the electronic and optical properties of carbazole derivatives.[27][28][29] DFT allows for the calculation of:

  • Optimized Molecular Geometries: Providing insights into the planarity and conformation of the molecules.[30]

  • Frontier Molecular Orbital (HOMO/LUMO) Energies: Correlating well with experimentally determined values from cyclic voltammetry.[31]

  • Simulated UV-Vis Absorption Spectra: Aiding in the interpretation of experimental spectra.[32]

  • Triplet Energies: Crucial for the design of host materials for phosphorescent OLEDs.

Data Presentation

Table 1: Photophysical and Electrochemical Properties of Selected Carbazole Derivatives

Derivativeλabs (nm)λem (nm)ΦFHOMO (eV)LUMO (eV)Application
CZ-1 -490---OLED Emitter
CZ-2 -----OLED Emitter
CZ-ArB-8 271, 321, 3623860.44--OLED Host
DCZH ----5.26-Perovskite Solar Cell HTM

Note: Data extracted from various sources for illustrative purposes.[5][31][33] λabs = Absorption maximum, λem = Emission maximum, ΦF = Fluorescence quantum yield, HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Device Fabrication & Testing synthesis Synthesis of Carbazole Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification photophysical Photophysical Studies (UV-Vis, PL, TAS) purification->photophysical electrochemical Electrochemical Studies (Cyclic Voltammetry) purification->electrochemical dft Computational Modeling (DFT Calculations) purification->dft device Device Fabrication (e.g., OLED, Solar Cell) photophysical->device electrochemical->device dft->device testing Performance Evaluation device->testing oled_structure cluster_recombination anode Anode (e.g., ITO) htl Hole Transport Layer (HTL) (Carbazole Derivative) anode->htl Hole Injection eml Emissive Layer (EML) (Carbazole Host/Guest) htl->eml Hole Transport recombination Recombination & Light Emission etl Electron Transport Layer (ETL) etl->eml Electron Transport cathode Cathode (e.g., Al) cathode->etl Electron Injection

Caption: The role of carbazole derivatives in a typical multilayer Organic Light-Emitting Diode (OLED) structure.

Conclusion: A Bright Future for Carbazole Derivatives

Carbazole derivatives continue to be at the forefront of materials research, driven by their remarkable and tunable photophysical and electrochemical properties. The deep understanding of structure-property relationships, facilitated by a combination of advanced experimental techniques and computational modeling, is enabling the rational design of new generations of carbazole-based materials with enhanced performance. As research in this field progresses, we can anticipate the development of even more sophisticated carbazole derivatives that will push the boundaries of what is possible in organic electronics, photovoltaics, and beyond.

References

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  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Deriv
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  • Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P-N Chemistry. (2023). PubMed.
  • Exploring Novel Carbazole Derivatives for Material Science Applications. (2026). Ningbo Inno Pharmchem Co.,Ltd.
  • Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution - deconvolution Transforms. (2025).
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  • Synthesis and Properties of 1,8-Carbazole-Based Conjug
  • CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. (n.d.).
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  • Transient Absorption Spectroscopy of a Carbazole-Based Room-Temperature Phosphorescent Molecule: Real-Time Monitoring of Singlet–Triplet Transitions. (2022). The Journal of Physical Chemistry Letters.
  • Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. (2023).
  • Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. (n.d.). Sustainable Energy & Fuels.
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  • The photochemistry and photophysics of benzoyl-carbazole. (n.d.). RSC Publishing.
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  • Density functional theory studies of new bipolar carbazole-benzothiazole: electronic and vibrational properties. (2025).
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  • 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. (n.d.). PubMed Central.
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Determining the Fluorescence Quantum Yield of 2-hydroxy-9H-carbazole-3-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed framework for the accurate determination of the fluorescence quantum yield (Φ_F_) of 2-hydroxy-9H-carbazole-3-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering in-depth explanations for experimental choices to ensure scientific integrity and reproducible results.

Preamble: The Significance of Quantum Yield in Drug Discovery and Materials Science

The fluorescence quantum yield is a fundamental photophysical property that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. For scientists engaged in drug development, understanding the quantum yield of a molecule like 2-hydroxy-9H-carbazole-3-carboxylic acid is paramount. This carbazole derivative, possessing both a hydroxyl and a carboxylic acid group on a fluorescent scaffold, has potential applications as an intrinsic fluorescent probe to study biomolecular interactions, as a building block for more complex fluorescent labels, or even as a therapeutic agent itself. A high quantum yield is often desirable for imaging and sensing applications, as it translates to brighter signals and greater sensitivity. Conversely, a low quantum yield might indicate the prevalence of non-radiative decay pathways, which could be relevant in phototoxicity studies or the design of photochemically active drugs. Therefore, the precise determination of this value is a critical step in the characterization of this and similar molecules.

Theoretical Foundation: The Relative Method of Quantum Yield Determination

The most common and accessible method for determining the fluorescence quantum yield of a solution is the relative method, first comprehensively detailed by Williams et al.[1] This approach involves comparing the fluorescence intensity of the test sample to that of a well-characterized fluorescent standard with a known quantum yield. The underlying principle is that if the standard and the sample have the same absorbance at the same excitation wavelength, they absorb the same number of photons.[1] Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

The governing equation for the relative quantum yield calculation is:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts X and ST denote the test sample and the standard, respectively.

This method is favored for its simplicity and the avoidance of the complex instrumentation and corrections required for absolute quantum yield measurements.

Experimental Design: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, incorporating steps to minimize common errors and ensure the trustworthiness of the final quantum yield value.

Selection of a Suitable Quantum Yield Standard

The choice of the standard is critical for the accuracy of the relative method. The ideal standard should have a well-documented and consistent quantum yield, be photochemically stable, and its absorption and emission spectra should overlap significantly with those of the test compound.

Based on the known photophysical properties of carbazole derivatives, which typically absorb in the UV region (around 300-350 nm) and emit in the blue-violet region (around 400-450 nm), quinine sulfate is an excellent choice as a standard.[2][3]

Table 1: Properties of the Selected Quantum Yield Standard

StandardSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (ΦST)Refractive Index (ηST)
Quinine Sulfate0.1 M H2SO4~350~4500.541.33

Note: The quantum yield of quinine sulfate can show slight variations in literature. It is crucial to use a consistent, well-cited value.

Solvent Selection for 2-hydroxy-9H-carbazole-3-carboxylic acid

The choice of solvent is critical as it can significantly influence the photophysical properties of a fluorophore. Due to the presence of both a hydroxyl and a carboxylic acid group, 2-hydroxy-9H-carbazole-3-carboxylic acid is expected to be soluble in polar organic solvents. Ethanol and dimethyl sulfoxide (DMSO) are suitable starting points. The refractive indices for these solvents are provided in the table below.

Table 2: Properties of Recommended Solvents for the Test Compound

SolventRefractive Index (ηX)
Ethanol1.361
Dimethyl Sulfoxide (DMSO)1.479
Preparation of Stock and Working Solutions

Utmost care must be taken during solution preparation to avoid contamination. Use of high-purity solvents and scrupulously clean glassware is mandatory.

Protocol:

  • Stock Solution Preparation:

    • Prepare a stock solution of 2-hydroxy-9H-carbazole-3-carboxylic acid in the chosen solvent (e.g., ethanol or DMSO) at a concentration of approximately 1 x 10-4 M.

    • Prepare a stock solution of quinine sulfate in 0.1 M H2SO4 at a concentration of approximately 1 x 10-4 M.

  • Working Solution Preparation:

    • From the stock solutions, prepare a series of at least five dilutions for both the test compound and the standard. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the selected excitation wavelength. This low absorbance range is critical to avoid inner filter effects, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution.[1]

Spectroscopic Measurements: Data Acquisition with Precision

All measurements should be performed on the same calibrated spectrophotometer and spectrofluorometer to ensure consistency.

Absorbance Measurements

Protocol:

  • Record the UV-Vis absorption spectra of all working solutions (both test and standard) and the pure solvents (blanks) over a relevant wavelength range (e.g., 250-450 nm).

  • Identify the absorption maximum (λmax) of the 2-hydroxy-9H-carbazole-3-carboxylic acid. Based on analogous carbazole structures, this is expected to be in the 300-350 nm range.[1]

  • Select an appropriate excitation wavelength (λex) that is strongly absorbed by both the test compound and the standard. This wavelength should ideally be at or near the absorption maximum of the test compound to maximize the fluorescence signal. For this experiment, a λex of 350 nm is a suitable starting point.

  • Record the absorbance values of all working solutions at the chosen λex.

Fluorescence Measurements

Protocol:

  • Set the excitation wavelength on the spectrofluorometer to the value determined from the absorbance measurements (e.g., 350 nm).

  • Record the fluorescence emission spectra of all working solutions (both test and standard) and the pure solvents. The emission scan range should encompass the entire emission profile of both the test compound and the standard (e.g., 370-650 nm).

  • It is crucial to use the same instrument settings (e.g., excitation and emission slit widths, scan speed, and detector voltage) for all measurements to ensure comparability.

Data Analysis and Quantum Yield Calculation

Data Processing
  • Correct for Solvent Background: Subtract the integrated fluorescence intensity of the pure solvent from the integrated fluorescence intensity of each corresponding sample solution.

  • Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each background-corrected spectrum.

Graphical Analysis and Calculation
  • Plot the Data: For both the test compound and the standard, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Determine the Gradients: Perform a linear regression analysis for both datasets. The slope of the resulting line represents the gradient (Grad) for the test compound (GradX) and the standard (GradST). A high linearity (R2 > 0.99) is indicative of good data quality and the absence of significant inner filter effects or concentration quenching.

  • Calculate the Quantum Yield: Use the following equation to calculate the quantum yield of 2-hydroxy-9H-carbazole-3-carboxylic acid (ΦX):

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Table 3: Hypothetical Data for Quantum Yield Calculation

SolutionAbsorbance at 350 nmIntegrated Fluorescence Intensity (a.u.)
Quinine Sulfate (Standard)
Dilution 10.0211.5 x 107
Dilution 20.0423.1 x 107
Dilution 30.0634.6 x 107
Dilution 40.0846.2 x 107
Dilution 50.1057.7 x 107
2-hydroxy-9H-carbazole-3-carboxylic acid (Test)
Dilution 10.0191.2 x 107
Dilution 20.0382.5 x 107
Dilution 30.0573.7 x 107
Dilution 40.0764.9 x 107
Dilution 50.0956.1 x 107

Visualization of the Experimental Workflow

G cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis stock_test Prepare Stock Solution (Test Compound) dilute_test Prepare Serial Dilutions (Test Compound) stock_test->dilute_test stock_std Prepare Stock Solution (Standard) dilute_std Prepare Serial Dilutions (Standard) stock_std->dilute_std abs_spec Record Absorbance Spectra dilute_test->abs_spec dilute_std->abs_spec fluo_spec Record Fluorescence Spectra abs_spec->fluo_spec integrate Integrate Fluorescence Intensity fluo_spec->integrate plot Plot Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) plot->gradient calculate Calculate Quantum Yield gradient->calculate

Sources

A Senior Application Scientist's Guide to the Discovery and Isolation of Naturally Occurring Carbazole Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Allure of the Carbazole Scaffold

The carbazole nucleus, a tricyclic aromatic system, represents a "privileged scaffold" in medicinal chemistry and natural product research. First isolated from coal tar in 1872, its true pharmacological potential began to unfold with the discovery of the first naturally occurring carbazole alkaloid, murrayanine, from Murraya koenigii in 1965.[1] Plants of the Rutaceae family, particularly the genera Murraya, Glycosmis, and Clausena, are prolific producers of these alkaloids.[1][2] These compounds exhibit a remarkable breadth of biological activities, including anticancer, neuroprotective, anti-HIV, antioxidant, and antidiabetic properties, making them a focal point for drug discovery programs.[3][4][5][6]

This guide provides a technical and field-proven framework for the systematic discovery and isolation of novel carbazole alkaloids from natural sources. It is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to make informed decisions and troubleshoot challenges in their own laboratories.

Chapter 1: The Foundation - From Plant Material to Crude Extract

The journey to a pure carbazole alkaloid begins with the raw botanical material and culminates in a crude extract enriched with the target compounds. The choice of methodology at this stage is critical as it dictates the efficiency and selectivity of the entire isolation process.

Sourcing and Preparation of Plant Material: The Critical First Step

The selection and preparation of the plant material are paramount for a successful isolation campaign. The concentration and profile of carbazole alkaloids can vary significantly based on the plant part (leaves, roots, stems), geographical location, and season of collection.[5]

Protocol 1: General Plant Material Preparation

  • Collection and Authentication: Collect the desired plant part (e.g., leaves, roots) from a verified source. A voucher specimen should be deposited in a recognized herbarium for future reference and authentication.

  • Cleaning: Gently wash the plant material with water to remove soil and other debris.

  • Drying: Air-dry the material in a well-ventilated area, preferably in the shade to prevent photodegradation of sensitive compounds. Alternatively, use a hot-air oven at a controlled temperature (typically 40-50°C) until a constant weight is achieved.

  • Grinding: Pulverize the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.[4]

The Art of Extraction: Liberating the Alkaloids

The choice of extraction method and solvent is guided by the polarity of the target carbazole alkaloids. Most carbazole alkaloids are non-polar to moderately polar, making them amenable to extraction with organic solvents.

This technique involves soaking the powdered plant material in a solvent for an extended period. It is a straightforward method suitable for initial screening.

For a more exhaustive extraction, particularly for less soluble compounds, Soxhlet extraction is the method of choice. This continuous extraction process ensures that the plant material is repeatedly exposed to fresh, hot solvent, maximizing the yield.[1]

Protocol 2: Soxhlet Extraction for Carbazole Alkaloids

  • Rationale: This protocol employs a sequential extraction with solvents of increasing polarity. Petroleum ether, a non-polar solvent, is used first to remove fats, waxes, and other highly non-polar compounds (defatting). Subsequent extraction with a more polar solvent like ethanol or methanol isolates the desired alkaloids.

  • Defatting: Place the powdered plant material (e.g., 500 g) in a cellulose thimble and insert it into the main chamber of a Soxhlet apparatus. Extract with petroleum ether for 12-24 hours. This step is crucial for removing lipids that can interfere with subsequent chromatographic separation.

  • Alkaloid Extraction: Air-dry the defatted plant material to remove residual petroleum ether. Then, re-extract the material with ethanol or methanol in the same Soxhlet apparatus for 24-48 hours.[1]

  • Concentration: Concentrate the ethanolic or methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude alkaloid-rich extract.

This classical technique leverages the basic nature of alkaloids to selectively separate them from neutral and acidic compounds in the crude extract.

Protocol 3: Acid-Base Partitioning of Crude Extract

  • Acidification: Dissolve the crude extract in a 5% hydrochloric acid solution. Alkaloids will form water-soluble salts (R₃N + HCl → R₃NH⁺Cl⁻), while neutral and acidic compounds will remain in the organic phase if partitioned.

  • Filtration/Separation: Filter the acidic solution to remove any insoluble material. If starting from a solid crude extract, this step is sufficient. If the crude extract was dissolved in an immiscible organic solvent, perform a liquid-liquid extraction and collect the aqueous layer.

  • Basification: Make the acidic aqueous solution alkaline (pH 9-10) by the dropwise addition of a base, such as ammonium hydroxide or sodium carbonate. This will deprotonate the alkaloid salts, causing the free-base alkaloids to precipitate or become soluble in an organic solvent.

  • Final Extraction: Extract the basified aqueous solution multiple times with an immiscible organic solvent like chloroform or dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified alkaloid fraction.

Chapter 2: The Purification Gauntlet - Chromatographic Separation

The crude alkaloid extract is a complex mixture. The isolation of individual carbazole alkaloids necessitates a series of chromatographic techniques, each exploiting subtle differences in the physicochemical properties of the compounds.

Column Chromatography: The Workhorse of Purification

Gravity column chromatography is the primary method for the initial fractionation of the crude extract. The choice of stationary phase (adsorbent) and mobile phase (eluent) is critical.

Protocol 4: Silica Gel Column Chromatography

  • Rationale: Silica gel is a polar stationary phase. Non-polar compounds will elute first, followed by compounds of increasing polarity. A gradient elution, where the polarity of the mobile phase is gradually increased, is typically employed to resolve a wide range of compounds.

  • Column Packing: Prepare a slurry of silica gel (e.g., Merck 9385) in a non-polar solvent like petroleum ether or hexane. Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Adsorb the crude alkaloid extract onto a small amount of silica gel and load it carefully onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% petroleum ether). Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent, such as chloroform, ethyl acetate, and finally methanol.[7]

  • Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 250 mL).

  • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC). Combine fractions that show similar TLC profiles.

Advanced Chromatographic Techniques for High-Resolution Separation

For complex mixtures or the separation of closely related isomers, more advanced techniques are required.

  • Flash Chromatography: This is a rapid form of preparative column chromatography that uses positive pressure to force the mobile phase through the column, significantly reducing separation time.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the ultimate tool for achieving high-purity isolation of individual compounds. It is often used as the final purification step. Chiral HPLC, a specialized form of HPLC, is indispensable for separating enantiomers of racemic carbazole alkaloids.[3]

Protocol 5: Chiral HPLC Separation of Carbazole Alkaloid Enantiomers

  • Rationale: Many natural products, including some dimeric carbazole alkaloids, exist as racemic mixtures. Chiral HPLC utilizes a stationary phase that can stereoselectively interact with the enantiomers, allowing for their separation.

  • Column: Use a chiral column (e.g., Daicel Chiralpak series).

  • Mobile Phase: A typical mobile phase for the separation of carbazole alkaloids is a mixture of n-hexane and isopropanol. The exact ratio (e.g., 85:15 v/v) must be optimized for the specific compounds.[3]

  • Detection: Use a UV detector set at a wavelength where the carbazole alkaloids show strong absorbance (e.g., 254 nm or a specific λmax).

  • Injection and Collection: Inject the racemic mixture and collect the separated enantiomers as they elute from the column.

Chapter 3: The Moment of Truth - Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques that provide complementary pieces of information about the molecule's architecture.

The Spectroscopic Toolkit
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation within the molecule. The carbazole skeleton has a characteristic UV absorption pattern. For instance, a pyranocarbazole skeleton often shows absorptions around 227, 252, 293, and 332 nm.[3]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Key absorptions for carbazole alkaloids include a sharp peak for the N-H group (around 3400 cm⁻¹) and absorptions for aromatic C-H and C=C bonds.[7]

  • Mass Spectrometry (MS): Provides the molecular weight and molecular formula of the compound. High-Resolution Mass Spectrometry (HRESIMS) is particularly powerful for determining the exact molecular formula.[3] The fragmentation pattern in MS/MS can give clues about the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for determining the complete structure of a molecule.

    • ¹H NMR: Provides information about the number, environment, and connectivity of protons. Characteristic signals for carbazoles include a broad singlet for the NH proton (δ 8.0-11.0 ppm) and distinct signals for aromatic protons, methyl groups, and methoxy groups.[7]

    • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Interpreting the Data: A Self-Validating System

The power of spectroscopic analysis lies in the convergence of data from multiple techniques. The molecular formula from HRESIMS must be consistent with the number and types of atoms observed in the ¹H and ¹³C NMR spectra. The functional groups identified by IR must be supported by the chemical shifts in the NMR spectra. Finally, the connectivities established through 2D NMR experiments must fit together to form a chemically plausible structure that accounts for all the observed data.

Chapter 4: Quantification - Assessing the Abundance

For drug development and quality control, it is essential to quantify the amount of specific carbazole alkaloids in a plant extract or formulation.

UPLC-MS/MS for Sensitive and Specific Quantification

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying multiple analytes in a complex matrix.[5] The use of Multiple Reaction Monitoring (MRM) allows for the selective detection of target compounds, even at very low concentrations.

Table 1: Representative Quantitative Data for Carbazole Alkaloids in Murraya koenigii Leaves

Carbazole AlkaloidConcentration Range (mg/g dry weight)
Koenimbine0.013 - 7.336
Mahanimbine0.492 - 5.399
Mahanine0.049 - 5.288
Murrayamine A0.092 - 5.014
Isomahanimbine0.491 - 3.791
8,8''-biskoenigine0.031 - 1.731
Koenimbidine0.010 - 1.673
Koenine-I0.097 - 1.222
Koenigine0.034 - 0.661
O-methylmurrayamine A0.010 - 0.310
Girinimbine0.010 - 0.114
Data synthesized from reference

Visualizing the Workflow and Logic

Carbazole_Isolation_Workflow cluster_0 Extraction & Initial Processing cluster_1 Purification & Isolation cluster_2 Analysis & Characterization Plant_Material 1. Plant Material (Dried, Powdered) Soxhlet 2. Soxhlet Extraction (e.g., Ethanol) Plant_Material->Soxhlet Concentration 3. Concentration (Rotary Evaporation) Soxhlet->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chrom 4. Column Chromatography (Silica Gel, Gradient Elution) Crude_Extract->Column_Chrom Fractions Fractions Column_Chrom->Fractions TLC 5. TLC Monitoring Fractions->TLC Analysis Prep_HPLC 6. Preparative HPLC (Final Purification) Fractions->Prep_HPLC TLC->Column_Chrom Guide Fractionation Pure_Compound Pure Carbazole Alkaloid Prep_HPLC->Pure_Compound Spectroscopy 7. Spectroscopic Analysis (NMR, MS, IR, UV) Pure_Compound->Spectroscopy Quantification 8. Quantitative Analysis (UPLC-MS/MS) Pure_Compound->Quantification Structure Structural Elucidation Spectroscopy->Structure Data Concentration Data Quantification->Data

Caption: Workflow for Carbazole Alkaloid Discovery.

Spectroscopic_Elucidation_Logic HRESIMS HRESIMS Final_Structure Final Validated Structure HRESIMS->Final_Structure Molecular Formula IR IR Spectroscopy IR->Final_Structure Functional Groups UV UV-Vis UV->Final_Structure Conjugated System NMR_1H 1H NMR NMR_2D 2D NMR (COSY, HMBC) NMR_1H->NMR_2D Proton Signals NMR_13C 13C NMR NMR_13C->NMR_2D Carbon Skeleton NMR_2D->Final_Structure Connectivity (C-C, C-H bonds)

Caption: Logic of Spectroscopic Structure Elucidation.

References

  • Fanti, F., Viteritti, E., et al. (2022). Analysis of Carbazole Alkaloids in Murraya koenigii by means of High Performance Liquid Chromatography coupled to Tandem mass spectrometry with a predictive multi experiment approach. Journal of Chromatography Open, 2(2), 100055. [Link]

  • Zhang, H., et al. (2021). Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla. Molecules, 26(18), 5693. [Link]

  • Wang, Y-S., et al. (2020). Carbazole Alkaloids from Clausena anisum-olens: Isolation, Characterization, and Anti-HIV Evaluation. Molecules, 25(21), 5144. [Link]

  • Singh, M., et al. (2021). Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis. Chemistry & Biodiversity, 18(12), e2100557. [Link]

  • Mondal, S., & Mahata, S. (2020). Extraction, fractionation, isolation and characterization of a Carbazole Alkaloid Mukonicine from the leaves of Murraya koenigii. Journal of Pharmacognosy and Phytochemistry, 9(5), 18-20. [Link]

  • Jusoh, M. A., et al. (2004). Carbazole Alkaloids from Roots of Murraya Koenigii (Rutaceae). AKADEMIKA, 64, 55-62. [Link]

  • Lifeasible. (n.d.). Alkaloid Extraction Methods. Retrieved January 24, 2026, from [Link]

  • Singh, M., et al. (2021). Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis. ResearchGate. [Link]

  • da Silveira e Sá, R. C., et al. (2013). Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L. BioMed Research International, 2013, 856827. [Link]

  • Sreelakshmi, C. S., et al. (2022). Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. Molecules, 27(5), 1632. [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of carbazole. [Link]

  • Knölker, H. J., & Reddy, K. R. (2002). Isolation and Synthesis of Biologically Active Carbazole Alkaloids. Chemical Reviews, 102(11), 4303-4427.
  • Ramsewak, R. S., et al. (1999). Cytotoxic, Antioxidant, and Anti-inflammatory Activities of Carbazoles from Murraya koenigii (Linn.) Spreng. Journal of Agricultural and Food Chemistry, 47(2), 444-447.

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Methodological & Application

The Versatile Building Block: Application Notes for 2-Hydroxy-9H-carbazole-3-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the effective utilization of 2-hydroxy-9H-carbazole-3-carboxylic acid as a pivotal building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthesis, functionalization, and strategic application of this versatile carbazole scaffold.

Introduction: The Strategic Importance of the Carbazole Moiety

The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active natural products and synthetic compounds. Its rigid, planar, and electron-rich aromatic system provides an ideal framework for developing potent therapeutic agents and functional organic materials. 2-Hydroxy-9H-carbazole-3-carboxylic acid, in particular, offers three distinct points for chemical modification: the acidic carboxylic function, the nucleophilic phenolic hydroxyl group, and the nitrogen atom of the pyrrole ring. This trifunctional nature makes it an exceptionally valuable starting material for the synthesis of complex molecular architectures.

Carbazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, and neuroprotective properties.[1] The strategic incorporation of the 2-hydroxy-9H-carbazole-3-carboxylic acid core allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles of novel drug candidates.

Synthesis of the Building Block: 2-Hydroxy-9H-carbazole-3-carboxylic Acid

The reliable synthesis of the title compound is paramount for its application. While various methods for carbazole synthesis exist, a two-step approach starting from the commercially available carbazole is a common strategy. This involves the synthesis of 2-hydroxy-9H-carbazole followed by a regioselective carboxylation.

Synthesis of 2-Hydroxy-9H-carbazole

A common route to 2-hydroxy-9H-carbazole involves the Bucherer reaction or related amination methodologies starting from 2-naphthol, followed by cyclization. Alternatively, direct hydroxylation of carbazole can be achieved, though this often leads to mixtures of isomers. For the purpose of these application notes, we will assume the availability of 2-hydroxy-9H-carbazole as the starting material for the subsequent carboxylation step.

Regioselective Carboxylation via the Kolbe-Schmitt Reaction

The introduction of the carboxylic acid group at the C-3 position is strategically achieved through the Kolbe-Schmitt reaction.[2] This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure. The regioselectivity of this reaction on the carbazole scaffold is influenced by the nature of the alkali metal cation and the reaction temperature. Generally, the use of potassium hydroxide at higher temperatures favors the formation of the thermodynamically more stable para-hydroxybenzoic acid derivative. In the context of 2-hydroxy-9H-carbazole, this translates to preferential carboxylation at the C-3 position, which is para to the hydroxyl group.

Protocol 1: Synthesis of 2-Hydroxy-9H-carbazole-3-carboxylic Acid

Reaction Scheme:

Materials:

  • 2-Hydroxy-9H-carbazole

  • Potassium hydroxide (KOH)

  • Dry carbon dioxide (CO2) gas

  • Glycerol or high-boiling point solvent

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • High-pressure autoclave

Procedure:

  • Formation of the Potassium Salt: In a clean, dry high-pressure autoclave, thoroughly mix 2-hydroxy-9H-carbazole (1 equivalent) and finely ground potassium hydroxide (3-4 equivalents).

  • Solvent Addition: Add a minimal amount of a high-boiling point, inert solvent such as glycerol to create a stirrable slurry.

  • Initial Heating and Drying: Heat the mixture to 120-130 °C under a stream of inert gas (e.g., nitrogen or argon) for 1-2 hours to ensure the removal of any residual water.

  • Carboxylation: Seal the autoclave and pressurize with dry carbon dioxide to 5-7 atm. Increase the temperature to 180-200 °C and maintain vigorous stirring for 6-8 hours.

  • Work-up: Cool the autoclave to room temperature and carefully vent the excess CO2. Transfer the solid reaction mass to a beaker containing deionized water.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid to the aqueous mixture until the pH reaches 1-2. A precipitate will form.

  • Isolation and Purification: Filter the crude product and wash thoroughly with cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Drying: Dry the purified 2-hydroxy-9H-carbazole-3-carboxylic acid in a vacuum oven at 60-70 °C to a constant weight.

Expected Outcome: A pale yellow to off-white solid.

Characterization Data:

PropertyValue
Molecular Formula C₁₃H₉NO₃
Molecular Weight 227.22 g/mol
CAS Number 14501-64-5[3]
Appearance Pale yellow to off-white solid
Melting Point >300 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz) Predicted: δ 11.5-12.5 (br s, 1H, COOH), 11.0-11.5 (s, 1H, NH), 9.5-10.0 (s, 1H, OH), 8.2-8.3 (d, 1H, Ar-H), 7.9-8.0 (s, 1H, Ar-H), 7.5-7.6 (d, 1H, Ar-H), 7.3-7.4 (t, 1H, Ar-H), 7.1-7.2 (t, 1H, Ar-H), 6.9-7.0 (d, 1H, Ar-H).
¹³C NMR (DMSO-d₆, 100 MHz) Predicted: δ 172.0 (C=O), 155.0 (C-OH), 141.0, 139.0, 126.0, 125.0, 122.0, 120.0, 119.0, 112.0, 111.0, 105.0, 103.0.
IR (KBr, cm⁻¹) Predicted: 3400-3200 (N-H, O-H stretching), 3200-2500 (O-H stretching, carboxylic acid), 1680-1660 (C=O stretching, carboxylic acid), 1620, 1590, 1480 (aromatic C=C stretching).
Mass Spectrum (EI) Predicted: m/z 227 (M⁺), 209 (M-H₂O)⁺, 181 (M-CO₂H)⁺.

Applications in Organic Synthesis: Functionalization of the Building Block

The true utility of 2-hydroxy-9H-carbazole-3-carboxylic acid lies in its ability to undergo a variety of chemical transformations to generate a diverse library of derivatives.

Amide Bond Formation: Accessing Bioactive Amides

The carboxylic acid moiety is a prime handle for the synthesis of amides, a functional group prevalent in pharmaceuticals. Standard peptide coupling reagents can be employed for this transformation.

Protocol 2: General Procedure for Amide Synthesis

Reaction Scheme:

Materials:

  • 2-Hydroxy-9H-carbazole-3-carboxylic acid

  • Primary or secondary amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 2-hydroxy-9H-carbazole-3-carboxylic acid (1 equivalent) in anhydrous DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature for 15-20 minutes.

  • Amine Addition: Add the desired amine (1.1 equivalents) followed by DIPEA (2-3 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • EDC/HOBt: This combination is a widely used and efficient coupling system. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions (like racemization if chiral amines are used) and efficiently acylates the amine.

  • DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and any acidic byproducts, ensuring the amine nucleophile is in its free base form for efficient reaction.

Esterification: Modulating Lipophilicity and Prodrug Strategies

The carboxylic acid can be readily converted to its corresponding ester, which is a common strategy to increase lipophilicity and potentially develop prodrugs that can be hydrolyzed in vivo to release the active carboxylic acid.

Protocol 3: Fischer Esterification

Reaction Scheme:

Materials:

  • 2-Hydroxy-9H-carbazole-3-carboxylic acid

  • Alcohol (e.g., methanol, ethanol; used as solvent)

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Suspend 2-hydroxy-9H-carbazole-3-carboxylic acid (1 equivalent) in an excess of the desired alcohol.

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heating: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography or recrystallization.

Expertise & Experience: The Fischer esterification is an equilibrium-controlled process. Using a large excess of the alcohol as the solvent drives the equilibrium towards the product side, maximizing the yield of the desired ester.

Strategic Application in the Synthesis of Bioactive Molecules

The true power of 2-hydroxy-9H-carbazole-3-carboxylic acid as a building block is demonstrated in its application in the synthesis of complex, biologically active molecules. For instance, the carbazole scaffold is a key component of several kinase inhibitors and DNA intercalating agents used in cancer therapy.

Workflow for Drug Discovery using the Building Block:

G A 2-Hydroxy-9H-carbazole- 3-carboxylic acid B Amide Library Synthesis (Protocol 2) A->B C Ester Library Synthesis (Protocol 3) A->C D N-Alkylation/ N-Arylation A->D E Diverse Carbazole Derivatives B->E C->E D->E F High-Throughput Screening (e.g., Kinase Assays) E->F G Hit Identification F->G H Lead Optimization (SAR Studies) G->H I Preclinical Candidate H->I

Caption: Drug discovery workflow utilizing the carbazole building block.

Conclusion

2-Hydroxy-9H-carbazole-3-carboxylic acid is a highly valuable and versatile building block for organic synthesis. Its trifunctional nature allows for the creation of a wide array of derivatives with potential applications in medicinal chemistry and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this carbazole scaffold and unlock its full potential in their synthetic endeavors.

References

  • Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. MOST Wiedzy. [Link]

  • 9H-Carbazole-3-carboxylic acid, 2-hydroxy-. SIELC Technologies. [Link]

  • Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. OSTI.GOV. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research. [Link]

  • Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. International Journal of Pharmaceutical Sciences. [Link]

  • The Kolbe-Schmitt Reaction. Future4200. [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic. bioRxiv. [Link]

  • Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry. [Link]

  • Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. [Link]

  • Kolbe–Schmitt reaction. Wikipedia. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]

  • Showing Compound 2-Hydroxy-3-methyl-9H-carbazole (FDB011494). FooDB. [Link]

  • Synthesis and characterization of some new carbazole containing amino acid as β-adrenoreceptor blockers. Scholars Research Library. [Link]

  • 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0320800). NP-MRD. [Link]

  • Revisiting the Kolbe–Schmitt reaction of sodium 2-naphthoxide. ResearchGate. [Link]

  • 9H-carbazole-3-carboxylic acid, 9-ethyl-. SpectraBase. [Link]

  • Mechanism of the Kolbe−Schmitt Reaction. Structure of the Intermediate Potassium Phenoxide−CO2 Complex. ACS Publications. [Link]

  • A Para-Selective Kolbe-Schmitt Reaction. PubMed. [Link]

  • Carbazole. NIST WebBook. [Link]

  • 2-hydroxy-9H-carbazole-3-carboxylic acid|14501-64-5. MOLBASE. [Link]

  • US20070197797A1 - Compounds and methods for carbazole synthesis.
  • 13C NMR Spectrum (1D, 176 MHz, H2O, predicted). NP-MRD. [Link]

  • (PDF) Characterization of new oxidation products of 9H-carbazole and structure related compounds by biphenyl-utilizing bacteria. ResearchGate. [Link]

  • Showing metabocard for 9H-Carbazole-3-carboxaldehyde (HMDB0029743). Human Metabolome Database. [Link]

  • 9H-Carbazole-3-carboxylic acid, 2-hydroxy-, sodium salt (1:1). EPA. [Link]

  • Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. MDPI. [Link]

  • Regioselective Direct Carboxylation of 2-Naphthol with Supercritical CO2 in the Presence of K2CO3. SciRP.org. [Link]

  • Synthesis of 9H‐Carbazole based carboxylic acids. ResearchGate. [Link]

  • Kolbe-Schmidt Reaction: Videos & Practice Problems. Pearson. [Link]

  • A theoretical study of solvent effects on Kolbe–Schmitt reaction kinetics. Semantic Scholar. [Link]

  • Synthesis of Tricyclic Derivatives of Antitumor Alkaloid Ellipticine. Hacettepe University. [Link]

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  • 13 C NMR (100 MHz, CD 3 OD, δ values) data of compounds 1-7. ResearchGate. [Link]

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Application Notes and Protocols: 2-hydroxy-9H-carbazole-3-carboxylic acid in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Bifunctional Carbazole Derivative

The field of organic electronics is in a perpetual quest for novel materials that can enhance the efficiency, stability, and cost-effectiveness of devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Among the myriad of organic semiconductors, carbazole-based compounds have emerged as a cornerstone due to their excellent hole-transporting properties, high thermal stability, and tunable electronic characteristics.[1] This application note delves into the specific potential of 2-hydroxy-9H-carbazole-3-carboxylic acid, a molecule that, while not extensively documented in dedicated studies, possesses a unique combination of functional groups poised to offer significant advantages in the architecture of organic electronic devices.

The carbazole core is an electron-rich aromatic system, inherently a good hole conductor.[2] The strategic placement of a hydroxyl (-OH) group at the 2-position and a carboxylic acid (-COOH) group at the 3-position introduces a fascinating duality of function. The carboxylic acid can act as an effective anchoring group to metal oxide surfaces, such as indium tin oxide (ITO) or titanium dioxide (TiO2), crucial for charge injection and extraction in devices like inverted perovskite solar cells or dye-sensitized solar cells (DSSCs).[1][3] Simultaneously, the hydroxyl group can influence the electronic properties, solubility, and intermolecular interactions, potentially leading to improved film morphology and device performance.

This guide will provide a comprehensive overview of the anticipated applications of 2-hydroxy-9H-carbazole-3-carboxylic acid, inferred from the well-established chemistry of carbazoles and the known roles of its constituent functional groups. We will present detailed, scientifically-grounded protocols for its synthesis and integration into organic electronic devices, offering researchers and drug development professionals a robust framework for exploring this promising molecule.

Physicochemical Properties

A foundational understanding of the material's properties is paramount for its successful application. Below is a summary of the key physicochemical properties of 2-hydroxy-9H-carbazole-3-carboxylic acid.

PropertyValueReference
Chemical Formula C₁₃H₉NO₃[4]
Molecular Weight 227.22 g/mol [4]
Boiling Point 530.9 °C at 760 mmHg[4]
Flash Point 274.9 °C[4]
Density 1.546 g/cm³[4]

Synthesis Protocol: A Pathway to 2-hydroxy-9H-carbazole-3-carboxylic acid

Part 1: Synthesis of 2-hydroxy-9H-carbazole

The synthesis of 2-hydroxycarbazole can be achieved through various methods. A common approach involves the cyclization of a suitably substituted diphenylamine derivative.

Materials:

  • 2-Amino-2'-hydroxydiphenylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-amino-2'-hydroxydiphenylamine (1 equivalent) in anhydrous toluene.

  • Add palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and sodium tert-butoxide (1.2 equivalents) to the solution.

  • Purge the flask with nitrogen for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude 2-hydroxy-9H-carbazole by silica gel column chromatography using a hexane/ethyl acetate gradient.

Part 2: Carboxylation of 2-hydroxy-9H-carbazole (Kolbe-Schmitt Reaction)

The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols. This protocol adapts the reaction for the specific carboxylation of 2-hydroxy-9H-carbazole.

Materials:

  • 2-hydroxy-9H-carbazole (from Part 1)

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO₂), high pressure

  • Sulfuric acid (H₂SO₄), concentrated

  • Water, deionized

  • Ethanol

Procedure:

  • In a high-pressure autoclave, thoroughly mix 2-hydroxy-9H-carbazole (1 equivalent) with finely powdered sodium hydroxide (2 equivalents).

  • Seal the autoclave and pressurize with carbon dioxide to 100-125 atm.

  • Heat the autoclave to 120-150 °C and maintain for 4-6 hours with constant stirring.

  • Cool the autoclave to room temperature and carefully vent the excess CO₂.

  • Dissolve the solid reaction mixture in deionized water.

  • Acidify the aqueous solution to a pH of 1-2 by the slow addition of concentrated sulfuric acid, which will precipitate the 2-hydroxy-9H-carbazole-3-carboxylic acid.

  • Filter the precipitate, wash thoroughly with cold deionized water, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the purified 2-hydroxy-9H-carbazole-3-carboxylic acid.

Applications in Organic Electronics: A Multifaceted Role

The unique bifunctional nature of 2-hydroxy-9H-carbazole-3-carboxylic acid suggests its utility in several key areas of organic electronics.

Hole-Transporting Layer (HTL) in OLEDs and Perovskite Solar Cells (PSCs)

The carbazole core is a well-established hole-transporting moiety.[5][6][7] The hydroxyl group can enhance intermolecular hydrogen bonding, potentially leading to more ordered thin films and improved charge mobility.

Application Protocol: Fabrication of an OLED with a 2-hydroxy-9H-carbazole-3-carboxylic acid HTL

  • Substrate Preparation: Begin with a pre-patterned indium tin oxide (ITO) coated glass substrate. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen and treat with UV-ozone for 10 minutes to enhance the work function of the ITO.

  • HTL Deposition: Prepare a solution of 2-hydroxy-9H-carbazole-3-carboxylic acid in a suitable organic solvent (e.g., a mixture of chlorobenzene and dimethylformamide). Spin-coat the solution onto the ITO substrate at 3000 rpm for 30 seconds. Anneal the substrate at 100 °C for 10 minutes to remove residual solvent. The carboxylic acid group is expected to form a self-assembled monolayer on the ITO surface, facilitating efficient hole injection.

  • Emissive Layer Deposition: On top of the HTL, deposit the emissive layer (e.g., a host-dopant system such as CBP:Ir(ppy)₃) by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).

  • Electron-Transporting and Injection Layers: Sequentially deposit an electron-transporting layer (e.g., TPBi) and an electron-injection layer (e.g., LiF) by thermal evaporation.

  • Cathode Deposition: Deposit an aluminum (Al) cathode through a shadow mask to define the device area.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Expected Outcome: The use of 2-hydroxy-9H-carbazole-3-carboxylic acid as an HTL is anticipated to result in OLEDs with low turn-on voltages and high efficiencies, attributable to the favorable energy level alignment and improved hole injection.[8]

Diagram: OLED Device Architecture

OLED_Architecture Substrate Glass Substrate ITO ITO (Anode) Substrate->ITO HTL 2-hydroxy-9H-carbazole-3-carboxylic acid (HTL) ITO->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Cathode Cathode (e.g., Al) ETL->Cathode

Caption: Schematic of an OLED with a 2-hydroxy-9H-carbazole-3-carboxylic acid HTL.

Interfacial Layer in Perovskite Solar Cells (PSCs)

In inverted (p-i-n) PSCs, a hole-selective layer is crucial for efficient hole extraction and for creating a favorable template for perovskite crystal growth.[9][10] The carboxylic acid group of 2-hydroxy-9H-carbazole-3-carboxylic acid can form a self-assembled monolayer (SAM) on the ITO electrode, passivating surface defects and improving the energy level alignment with the perovskite layer.[11]

Application Protocol: Fabrication of an Inverted Perovskite Solar Cell

  • Substrate and HTL Preparation: Clean an ITO substrate as described for the OLED fabrication. Prepare a dilute solution (e.g., 1 mg/mL) of 2-hydroxy-9H-carbazole-3-carboxylic acid in isopropanol. Immerse the cleaned ITO substrate in this solution for 30 minutes to form a SAM. Rinse with pure isopropanol and anneal at 100 °C for 10 minutes.

  • Perovskite Layer Deposition: In a nitrogen-filled glovebox, deposit the perovskite precursor solution (e.g., a mixed-cation lead halide perovskite) onto the SAM-modified ITO substrate via spin-coating. Use an anti-solvent quenching method to induce rapid crystallization, followed by annealing at 100 °C.

  • Electron-Transport Layer Deposition: Spin-coat an electron-transport layer, such as a fullerene derivative (e.g., PC₆₁BM), onto the perovskite layer.

  • Buffer Layer and Cathode Deposition: Deposit a buffer layer (e.g., BCP) and a metal cathode (e.g., Ag or Al) by thermal evaporation.

  • Device Characterization: Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G illumination.

Expected Outcome: The SAM of 2-hydroxy-9H-carbazole-3-carboxylic acid is expected to improve the wettability of the ITO surface for the perovskite precursor solution, leading to larger grain sizes and fewer defects in the perovskite film.[10] This should result in PSCs with high power conversion efficiencies and improved stability.[9]

Diagram: Inverted Perovskite Solar Cell Workflow

PSC_Workflow Start Start: Clean ITO Substrate SAM SAM Formation: Immerse in Carbazole Solution Start->SAM Perovskite Perovskite Deposition: Spin-coat & Anneal SAM->Perovskite ETL ETL Deposition: Spin-coat PCBM Perovskite->ETL Cathode Cathode Deposition: Evaporate Ag/Al ETL->Cathode End End: Device Characterization Cathode->End

Caption: Workflow for fabricating an inverted perovskite solar cell using a carbazole-based SAM.

Sensitizer in Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, the carboxylic acid group is a classic anchoring group for attaching dye molecules to the TiO₂ photoanode.[3][12] The carbazole unit can serve as the electron-donating part of a D-π-A (Donor-π bridge-Acceptor) dye, where the carboxylic acid is the acceptor/anchoring group.[12] The hydroxyl group could further enhance binding to the TiO₂ surface and influence the electronic coupling.

Application Protocol: Fabrication of a Dye-Sensitized Solar Cell

  • Photoanode Preparation: Prepare a TiO₂ paste and screen-print it onto a fluorine-doped tin oxide (FTO) coated glass substrate. Sinter the TiO₂ film at high temperature (e.g., 450 °C) to ensure good electrical contact between the nanoparticles.

  • Dye Sensitization: Prepare a solution of 2-hydroxy-9H-carbazole-3-carboxylic acid in a suitable solvent like ethanol. Immerse the cooled TiO₂ photoanode in the dye solution and keep it at room temperature for 12-24 hours to allow for dye adsorption.

  • Counter Electrode Preparation: Prepare a platinum-coated FTO glass as the counter electrode.

  • Cell Assembly: Assemble the dye-sensitized photoanode and the platinum counter electrode into a sandwich-type cell, separated by a thin polymer sealant.

  • Electrolyte Injection: Inject a liquid electrolyte (typically containing an I⁻/I₃⁻ redox couple) into the cell through pre-drilled holes in the counter electrode. Seal the holes to prevent electrolyte leakage.

  • Characterization: Measure the photovoltaic performance of the DSSC under simulated sunlight.

Expected Outcome: The strong anchoring of the carboxylic acid group and the good hole-transporting nature of the carbazole core are expected to lead to efficient electron injection from the dye to the TiO₂ and effective dye regeneration by the electrolyte, resulting in a functional DSSC.[13]

Conclusion and Future Outlook

2-hydroxy-9H-carbazole-3-carboxylic acid stands as a promising, yet underexplored, material for a range of applications in organic electronics. Its bifunctional nature, combining the excellent hole-transporting properties of the carbazole core with the anchoring capabilities of the carboxylic acid group and the modulating effects of the hydroxyl group, makes it a versatile building block for high-performance OLEDs and solar cells. The protocols detailed in this guide provide a solid foundation for researchers to synthesize this molecule and investigate its potential in various device architectures. Future work should focus on the experimental validation of these proposed applications, including detailed characterization of its electronic properties and a systematic study of its performance in optimized devices. Such investigations will undoubtedly shed more light on the structure-property relationships of functionalized carbazoles and pave the way for the next generation of organic electronic materials.

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Application Notes & Protocols: 2-hydroxy-9H-carbazole-3-carboxylic Acid as a Highly Selective Fluorescent Probe for Ferric Iron (Fe³⁺) Detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the application of 2-hydroxy-9H-carbazole-3-carboxylic acid as a fluorescent probe for the selective detection of ferric iron (Fe³⁺). Carbazole derivatives are renowned for their robust chemical stability and high fluorescence quantum yields, making them excellent scaffolds for chemosensors.[1] The specific structural arrangement of a hydroxyl and a carboxylic acid group at the 2 and 3 positions of the carbazole core creates a potent bidentate chelation site, predisposing this molecule for high-affinity binding to hard metal ions such as Fe³⁺. This guide details the underlying sensing mechanism, provides step-by-step experimental protocols for quantitative analysis, and offers insights into data interpretation and potential troubleshooting. The protocols are designed for researchers in analytical chemistry, environmental science, and drug development who require a sensitive and selective method for Fe³⁺ quantification.

Introduction: The Rationale for a Carbazole-Based Fe³⁺ Probe

Iron is a critical element in numerous physiological and pathological processes.[2] However, an imbalance in iron homeostasis, particularly an excess of the ferric ion (Fe³⁺), can lead to significant cellular damage through the generation of reactive oxygen species via the Fenton reaction. This has been implicated in a range of diseases, including neurodegenerative disorders and cancer.[2] Consequently, the development of sensitive and selective probes for Fe³⁺ is of paramount importance in diagnostics and environmental monitoring.[2][3]

Fluorescent probes offer distinct advantages over traditional analytical methods due to their operational simplicity, high sensitivity, fast response times, and potential for bio-imaging applications.[3] Carbazole-based compounds are particularly attractive as fluorophores because of their inherent chemical stability and high fluorescence quantum yields.[1] The molecule 2-hydroxy-9H-carbazole-3-carboxylic acid is an exemplary candidate for a selective Fe³⁺ sensor. Its design incorporates a classic bidentate chelation site formed by the hydroxyl and carboxylic acid moieties, which is known to exhibit strong binding affinity for Fe³⁺. This guide is predicated on the hypothesis that the interaction between this probe and Fe³⁺ will lead to a discernible change in its fluorescence properties, likely through a fluorescence quenching mechanism.

Principle of Detection: Fluorescence Quenching via Photoinduced Electron Transfer (PET)

The detection of Fe³⁺ by 2-hydroxy-9H-carbazole-3-carboxylic acid is anticipated to operate through a fluorescence quenching mechanism. In its free state, the carbazole derivative exhibits strong native fluorescence upon excitation. However, upon chelation with the paramagnetic Fe³⁺ ion, the fluorescence is expected to be significantly diminished. This quenching can be attributed to a Photoinduced Electron Transfer (PET) process.[4][5][6][7]

In the 'fluorophore-receptor' model of a PET sensor, the carbazole moiety acts as the fluorophore, and the hydroxy-carboxy chelation site serves as the receptor for Fe³⁺.[5] Upon excitation of the fluorophore, an electron can be transferred from the excited state of the fluorophore to the d-orbitals of the bound Fe³⁺ ion. This non-radiative decay pathway effectively competes with fluorescence emission, leading to a 'turn-off' response.[7] The efficiency of this PET process is dependent on the close proximity of the metal ion to the fluorophore, which is ensured by the strong chelation.

cluster_fluorescence Fluorescence Pathway cluster_quenching Quenching Pathway Probe Probe (2-hydroxy-9H-carbazole-3-carboxylic acid) ExcitedProbe Excited Probe Probe->ExcitedProbe Excitation (Light) Complex [Probe-Fe³⁺] Complex Probe->Complex Chelation ExcitedProbe->Probe Fluorescence Emission (High Intensity) Fe3 Fe³⁺ Fe3->Complex QuenchedComplex Quenched Complex (Non-fluorescent) Complex->QuenchedComplex Excitation (Light) QuenchedComplex->Complex Photoinduced Electron Transfer (PET) (Non-radiative decay)

Figure 1. Proposed mechanism of Fe³⁺ detection.

Experimental Protocols

Materials and Reagents
  • Probe: 2-hydroxy-9H-carbazole-3-carboxylic acid (Purity > 98%)

  • Solvent: Dimethyl sulfoxide (DMSO), spectroscopic grade

  • Buffer: HEPES buffer solution (25 mM, pH 7.4)[8]

  • Metal Ion Stock Solutions: Prepare 10 mM stock solutions of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, NiCl₂, CaCl₂, MgCl₂, KCl, NaCl) in deionized water.

  • Water: Deionized water (18.2 MΩ·cm)

Instrumentation
  • Fluorescence Spectrophotometer: Capable of measuring excitation and emission spectra.

  • UV-Vis Spectrophotometer: For absorbance measurements.

  • pH Meter: For buffer preparation.

  • Vortex Mixer

  • Calibrated Micropipettes

Preparation of Solutions
  • Probe Stock Solution (1 mM): Accurately weigh and dissolve an appropriate amount of 2-hydroxy-9H-carbazole-3-carboxylic acid in DMSO to prepare a 1 mM stock solution. Store this solution in the dark at 4°C.

  • Working Probe Solution (10 µM): Dilute the 1 mM probe stock solution in a suitable solvent mixture for the assay, for instance, a 1:1 (v/v) mixture of DMSO and 25 mM HEPES buffer (pH 7.4).[8] The final probe concentration for the assay should be optimized but 10 µM is a good starting point.

  • Metal Ion Working Solutions: Prepare a series of dilutions of the metal ion stock solutions in deionized water.

Experimental Workflow: Fluorescence Titration

The following protocol outlines the steps for determining the probe's response to Fe³⁺.

G A Prepare 10 µM Probe Solution in DMSO/HEPES buffer (1:1, v/v) B Dispense 2 mL of Probe Solution into a quartz cuvette A->B C Record Initial Fluorescence Spectrum (Excitation at ~350 nm, Emission scan ~370-550 nm) B->C D Add Aliquots of Fe³⁺ Solution (e.g., 0-100 µM final concentration) C->D E Incubate for 5 minutes at room temperature D->E F Record Fluorescence Spectrum after each addition E->F F->D Repeat for each concentration G Plot Fluorescence Intensity vs. [Fe³⁺] F->G

Figure 2. Workflow for fluorescence titration experiment.

Step-by-Step Protocol:

  • Instrument Setup: Turn on the fluorescence spectrophotometer and allow the lamp to warm up. Set the excitation wavelength (a preliminary scan should be performed to find the optimal excitation wavelength, likely around 350 nm for carbazole derivatives) and the emission scan range (e.g., 370-550 nm).[9] Set appropriate excitation and emission slit widths (e.g., 5 nm).[8]

  • Blank Measurement: Add 2 mL of the working probe solution to a quartz cuvette and record its fluorescence spectrum. This will serve as the baseline (F₀).

  • Titration: Sequentially add small aliquots of the Fe³⁺ working solution to the cuvette to achieve a range of final Fe³⁺ concentrations (e.g., from 0 to 100 µM).

  • Incubation and Measurement: After each addition of Fe³⁺, gently mix the solution and allow it to incubate for a short period (e.g., 5 minutes) to ensure the chelation reaction reaches equilibrium. Record the fluorescence spectrum (F).

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺.

Selectivity Assay

To validate the probe's selectivity for Fe³⁺, the fluorescence response should be tested in the presence of other biologically and environmentally relevant metal ions.

  • Prepare a set of cuvettes, each containing 2 mL of the 10 µM working probe solution.

  • To each cuvette, add a high concentration (e.g., 100 µM) of a different metal ion solution (e.g., Cu²⁺, Zn²⁺, Ni²⁺, Ca²⁺, Mg²⁺, K⁺, Na⁺).

  • In a separate cuvette, add 100 µM of Fe³⁺ as a positive control.

  • Incubate all samples for 5 minutes and record the fluorescence intensity.

  • Compare the fluorescence quenching observed for Fe³⁺ with that of other metal ions.

Data Analysis and Interpretation

Quantitative Analysis

The relationship between fluorescence quenching and the concentration of Fe³⁺ can often be described by the Stern-Volmer equation for low analyte concentrations:

F₀ / F = 1 + Ksv[Q]

Where:

  • F₀ is the fluorescence intensity of the probe in the absence of Fe³⁺.

  • F is the fluorescence intensity in the presence of Fe³⁺ at concentration [Q].

  • Ksv is the Stern-Volmer quenching constant.

  • [Q] is the concentration of the quencher (Fe³⁺).

A plot of F₀/F versus [Fe³⁺] should yield a straight line with a slope equal to Ksv. This linear range can be used to determine the concentration of unknown Fe³⁺ samples.

Determination of the Limit of Detection (LOD)

The limit of detection can be calculated based on the standard deviation of the blank measurement.

LOD = 3σ / k

Where:

  • σ is the standard deviation of the fluorescence intensity of the blank (probe solution without Fe³⁺), measured multiple times (e.g., n=10).

  • k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. [Fe³⁺]).

Example Data Presentation

The following table illustrates how to present the results of a selectivity study.

Metal Ion (100 µM)Fluorescence Intensity (a.u.)% Quenching
Blank (Probe only) 10000%
Fe³⁺ 5095%
Cu²⁺ 9505%
Zn²⁺ 9901%
Ni²⁺ 9604%
Ca²⁺ 10000%
Mg²⁺ 10000%
K⁺ 10000%
Na⁺ 10000%

Troubleshooting

Problem Possible Cause Solution
Low or no fluorescence from the probe Incorrect excitation/emission wavelengths. Probe degradation. Solvent interference.Determine the optimal excitation and emission wavelengths by running a full scan. Prepare a fresh probe solution. Ensure the use of spectroscopic grade solvents.
Poor selectivity Interference from other metal ions. pH of the solution is not optimal.Modify the probe structure to enhance selectivity. Optimize the pH of the assay buffer, as the chelation is pH-dependent.[10]
Precipitation in the cuvette Low solubility of the probe-metal complex. High concentration of probe or metal ion.Decrease the concentration of the probe and/or metal ions. Increase the percentage of organic co-solvent (e.g., DMSO).
Non-linear Stern-Volmer plot Static and dynamic quenching occurring simultaneously. High analyte concentrations leading to inner filter effects.Use a non-linear model for data fitting. Dilute the samples to be within the linear range of the assay.

Conclusion

2-hydroxy-9H-carbazole-3-carboxylic acid is a promising fluorescent probe for the selective and sensitive detection of Fe³⁺. The proposed mechanism of fluorescence quenching via PET, combined with the inherent photophysical advantages of the carbazole scaffold, provides a robust basis for its application. The detailed protocols and guidelines presented in this document are intended to enable researchers to effectively utilize this probe for the quantification of Fe³⁺ in various sample types, contributing to advancements in medical diagnostics, environmental science, and pharmaceutical development.

References

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Application Notes & Protocols: Synthesis of Hole-Transporting Materials from Carbazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Carbazole Carboxylic Acids in Advanced Materials

Carbazole derivatives are a cornerstone in the development of high-performance organic electronic materials, prized for their robust thermal stability, excellent hole-transporting capabilities, and versatile functionalization potential.[1][2][3] These properties make them ideal candidates for Hole-Transporting Materials (HTMs) in devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).[1][4] The strategic use of carbazole carboxylic acids as starting synthons offers a powerful and flexible platform for molecular engineers. The carboxylic acid group serves as a versatile chemical handle, enabling the construction of complex, high-molecular-weight architectures through common and reliable organic reactions.[5]

This guide provides an in-depth exploration of the synthetic pathways starting from carbazole carboxylic acids to produce advanced HTMs. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the critical characterization techniques required to validate the final materials.

Guiding Principles for Synthesis: From Core to Functional Material

The transformation of a simple carbazole carboxylic acid into a sophisticated HTM generally involves two key stages:

  • Functionalization of the Carboxylic Acid Moiety: Converting the -COOH group into esters or amides to link the carbazole core to other functional units or to build dendritic structures.

  • Modification of the Carbazole Ring: Employing cross-coupling reactions to attach electron-donating peripheral groups (like triarylamines) to the carbazole backbone, which is crucial for tuning the material's electrochemical properties, such as the HOMO (Highest Occupied Molecular Orbital) energy level.[6]

The overall workflow for synthesizing, purifying, and characterizing these materials is a systematic process that ensures the final product meets the stringent requirements for high-performance electronic devices.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start Carbazole Carboxylic Acid step1 Esterification / Amidation (Core Functionalization) start->step1 step2 Halogenation (e.g., Bromination) step1->step2 step3 Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig / Suzuki) step2->step3 purify Purification (Column Chromatography, Recrystallization) step3->purify charac Structural & Purity Analysis (NMR, Mass Spec, FT-IR) purify->charac prop Property Evaluation (UV-Vis, CV, TGA) charac->prop end_product Final Hole-Transporting Material prop->end_product

Caption: General workflow for HTM synthesis from carbazole carboxylic acids.

Part 1: Core Functionalization via Esterification and Amidation

The carboxylic acid group is typically not electro-active in the desired range for HTMs and can be a source of instability or undesirable interactions within a device. Therefore, its conversion to a more stable ester or amide linkage is a common first step.

Scientific Rationale
  • Esterification: This reaction converts the carboxylic acid into an ester. Fischer esterification (acid-catalyzed reaction with an alcohol) is a classic method. However, for sensitive substrates, milder methods are preferred. Using activating agents like imidazole carbamates can facilitate esterification under neutral conditions, preserving other functional groups.[7][8] This conversion improves the solubility of the molecule in organic solvents used for device fabrication and enhances its morphological stability.[4]

  • Amidation: Forming an amide bond is another robust strategy. Direct catalytic amidation methods are gaining traction as they are more atom-economical.[9] Amide linkages can introduce specific conformational properties and are highly stable. The choice between an ester and an amide can influence the final molecule's rigidity, solubility, and thermal properties.

Protocol 1: General Esterification of a Carbazole Carboxylic Acid

This protocol describes a standard procedure for the esterification of 9H-carbazole-9-carboxylic acid with an alcohol (e.g., methanol) under acidic conditions.

Materials:

  • 9H-carbazole-9-carboxylic acid

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated)

  • Sodium Bicarbonate (Saturated Solution)

  • Dichloromethane (DCM)

  • Magnesium Sulfate (Anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 eq of 9H-carbazole-9-carboxylic acid in an excess of anhydrous methanol (e.g., 20-30 mL).

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (2-3 drops).

    • Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure ester.

Part 2: Building the HTM Architecture via Cross-Coupling Reactions

With the core functionalized, the next critical phase is to attach electron-rich moieties to the carbazole ring. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are indispensable tools for this purpose.[10][11]

Scientific Rationale
  • Buchwald-Hartwig Amination: This reaction is arguably the most powerful method for forming carbon-nitrogen (C-N) bonds.[12] It is used to couple a halogenated carbazole (typically brominated) with an amine (e.g., 4,4'-dimethoxydiphenylamine).[13] The reaction requires a palladium catalyst, a phosphine ligand, and a base.

    • Mechanism Insight: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the aryl halide, followed by coordination of the amine and deprotonation by the base. The final step, reductive elimination, forms the C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) are often required to promote the reductive elimination step.[14]

  • Suzuki-Miyaura Coupling: This reaction forms carbon-carbon (C-C) bonds by coupling an organoboron compound with a halide.[15] It is used to extend the π-conjugated system of the carbazole, which can be beneficial for charge transport.

G cluster_reactants cluster_reagents CarbazoleBr Brominated Carbazole Intermediate Catalyst Pd Catalyst (e.g., Pd(OAc)2) Amine Triarylamine Derivative Product Final C-N Coupled HTM Catalyst->Product Buchwald-Hartwig Amination Ligand Phosphine Ligand (e.g., P(tBu)3) Ligand->Catalyst Base Base (e.g., NaOtBu) Base->Catalyst

Caption: Key components of a Buchwald-Hartwig amination reaction.

Protocol 2: Synthesis of a Carbazole-Triarylamine HTM via Buchwald-Hartwig Amination

This protocol outlines the synthesis of a model HTM by coupling a dibrominated carbazole ester with 4,4'-dimethoxydiphenylamine.

Materials:

  • Dibrominated carbazole ester (prepared from Protocol 1 followed by bromination with N-Bromosuccinimide)

  • 4,4'-dimethoxydiphenylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(tBu)₃)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask, nitrogen/argon line, magnetic stirrer, heating mantle.

Procedure:

  • Inert Atmosphere: Assemble the reaction glassware (Schlenk flask with a reflux condenser) and ensure it is dry. Purge the system with an inert gas (nitrogen or argon) for 15-20 minutes.

    • Causality: The Pd(0) active catalyst and the phosphine ligand are sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure high reaction yields.

  • Reagent Addition: To the Schlenk flask, add the dibrominated carbazole ester (1.0 eq), 4,4'-dimethoxydiphenylamine (2.2 eq), sodium tert-butoxide (3.0 eq), and the palladium catalyst/ligand.[13]

    • Expertise Note: The base (NaOtBu) is strong and non-nucleophilic, facilitating the deprotonation of the amine without competing in side reactions. An excess is used to drive the reaction to completion.

  • Solvent & Degassing: Add anhydrous toluene via syringe. Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the mixture to reflux (approx. 110°C) under the inert atmosphere for 12-24 hours.[16] Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, quench the reaction by adding water.[16]

  • Extraction: Extract the product with an organic solvent like toluene or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent, the crude product must be purified extensively. Column chromatography using a silica gel stationary phase and a gradient of solvents (e.g., hexane/ethyl acetate) is typically required to isolate the pure HTM.[13]

Part 3: Characterization and Data Validation

Successful synthesis must be confirmed by rigorous characterization. The data obtained validates the material's identity, purity, and suitability for its intended application.

Technique Purpose Expected Outcome / Information Gained
¹H & ¹³C NMR Structural Elucidation & PurityConfirms the chemical structure by showing characteristic peaks and integrations for protons and carbons. Absence of starting material peaks indicates reaction completion.
Mass Spectrometry Molecular Weight ConfirmationProvides the exact mass of the synthesized molecule, confirming its elemental composition.
FT-IR Spectroscopy Functional Group AnalysisShows characteristic vibrational frequencies for key bonds (e.g., C=O stretch for esters, C-N stretch for amines), confirming functional group transformations.
UV-Vis Spectroscopy Optical PropertiesDetermines the material's absorption spectrum and optical bandgap, which are critical for light-harvesting applications in solar cells.[17]
Cyclic Voltammetry (CV) Electrochemical PropertiesMeasures the oxidation potential, from which the HOMO energy level is calculated. This is vital for ensuring proper energy level alignment with other layers in a device.[18]
Thermal Analysis (TGA/DSC) Thermal StabilityThermogravimetric Analysis (TGA) determines the decomposition temperature, and Differential Scanning Calorimetry (DSC) identifies the glass transition temperature (Tg), both indicating the material's stability under operational stress.[4]

Conclusion

The synthesis of hole-transporting materials from carbazole carboxylic acids is a strategic and highly adaptable approach for developing next-generation organic electronics. By leveraging fundamental reactions like esterification and amidation, followed by powerful cross-coupling techniques, researchers can design and build a vast library of molecules. The key to success lies not only in the precise execution of synthetic protocols but also in understanding the chemical principles that govern each step. Rigorous purification and thorough characterization are paramount to ensuring that the final materials possess the high purity and specific electronic properties required for state-of-the-art device performance.[19]

References

  • Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. (2023).
  • Kumaresan, G., et al. (2026). Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investigations. Journal of Molecular Structure. [Link]

  • Chen, S., et al. (2021). Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions. Royal Society of Chemistry. [Link]

  • Synthesis of carbazole-based organic small-molecule hole transport material and application... (2021).
  • Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. (n.d.). Royal Society of Chemistry. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2022). Journal of the American Chemical Society. [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Chemistry Portal. [Link]

  • Facile and Rapid Synthesis of 9H-Carbazole-9Carboxylic Acids Under Microwave Irradiation. (2008). ResearchGate. [Link]

  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2018). ResearchGate. [Link]

  • Fan, J. G., et al. (2016). Synthesis and Characterization of Carbazole Core-based Small Molecular-Hole-transporting Materials for Red Phosphorescent OLEDs. ResearchGate. [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic. (2024). bioRxiv. [Link]

  • ChemInform Abstract: Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. (2010). ResearchGate. [Link]

  • Recent developments in c−h functionalization of carbazoles. (n.d.). Thieme. [Link]

  • Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States. (2023). MDPI. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2021). MDPI. [Link]

  • 14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transport Materials. (2015). ResearchGate. [Link]

  • Design, synthesis and characterization of indolo[3,2-a]carbazole-based low molecular mass organogelators as hole transport materials in perovskite solar cells. (2024). RSC Publishing. [Link]

  • Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. (2022). ACS Publications. [Link]

  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. (n.d.). OSTI.gov. [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. (2023). PMC - NIH. [Link]

  • Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells. (2015). ResearchGate. [Link]

  • Molecular structures of the carbazole and carbazole-based HTMs, X18,... (n.d.). ResearchGate. [Link]

  • Eco-friendly Synthesis of Functionalized Tetrahydrocarbazoles. (2013). International Journal of Scientific & Engineering Research. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). Semantic Scholar. [Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (2024). PMC - NIH. [Link]

  • Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. (2020). ACS Publications. [Link]

  • Esterification in basic cond.-Carboxylic Acid to Ester mechanism Carb. acid to amide forcing cond. (2021). YouTube. [Link]

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Application Notes & Protocols: 2-hydroxy-9H-carbazole-3-carboxylic acid as a Novel Sensitizer for Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: DSSC-CBZ-ANP-202601

Abstract: This document provides a comprehensive technical guide on the application of 2-hydroxy-9H-carbazole-3-carboxylic acid as a metal-free organic sensitizer in dye-sensitized solar cells (DSSCs). We explore the underlying scientific principles, from molecular design to device physics, and provide detailed, field-proven protocols for synthesis, DSSC fabrication, and photovoltaic characterization. This guide is intended for researchers and scientists in materials science, renewable energy, and photovoltaics, offering the technical depth required to successfully implement and innovate with this promising carbazole derivative.

Scientific Rationale & Foundational Principles

Dye-sensitized solar cells (DSSCs) represent a compelling third-generation photovoltaic technology. Their operation hinges on the molecular-level process of light absorption by a sensitizer dye, followed by electron injection into a wide-bandgap semiconductor. The choice of sensitizer is therefore paramount to device performance.

Carbazole and its derivatives have emerged as a superior class of organic sensitizers. Their inherent molecular architecture provides several key advantages:

  • Exceptional Hole-Transport Capability: The nitrogen-containing aromatic carbazole core is electron-rich, facilitating efficient transport of positive charge (holes) after electron injection, which is critical for dye regeneration.[1][2]

  • High Thermal and Chemical Stability: The rigid, fused-ring structure imparts robustness, contributing to the long-term operational stability of the DSSC.[2]

  • Structural Tunability: The carbazole scaffold can be readily functionalized at multiple positions, allowing for precise tuning of its optical and electronic properties to optimize performance.[3]

The subject of this guide, 2-hydroxy-9H-carbazole-3-carboxylic acid , is a strategically designed molecule that embodies a compact Donor-Acceptor (D-A) architecture.

  • Donor (D): The 9H-carbazole core, augmented by the electron-donating hydroxyl (-OH) group at the 2-position, serves as the primary electron donor.

  • Acceptor/Anchor (A): The carboxylic acid (-COOH) group at the 3-position acts as both an electron acceptor and, critically, as the anchoring group. This moiety forms a strong ester-like linkage with the titanium dioxide (TiO₂) photoanode surface, ensuring robust electronic coupling for efficient electron injection.[1]

Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the donor portion of the molecule to the acceptor, positioning the excited electron for rapid and efficient injection into the conduction band of the TiO₂.

DSSC_Mechanism cluster_dssc DSSC Operation Cycle Light 1. Photon Absorption (hν) Dye_G Dye (S) Light->Dye_G Excitation Dye_E Excited Dye (S*) Dye_G->Dye_E TiO2 TiO₂ Conduction Band Dye_E->TiO2 2. Electron Injection Dye_Ox Oxidized Dye (S⁺) Dye_E->Dye_Ox Counter_Electrode Counter Electrode TiO2->Counter_Electrode 4. Electron Transport (External Circuit) Dye_Ox->Dye_G Electrolyte_Red Electrolyte (I⁻) Electrolyte_Red->Dye_Ox 3. Dye Regeneration Electrolyte_Ox Electrolyte (I₃⁻) Electrolyte_Ox->Counter_Electrode 5. Electrolyte Regeneration Counter_Electrode->Electrolyte_Red

Caption: Fundamental working principle of a Dye-Sensitized Solar Cell (DSSC).

Synthesis Protocol: 2-hydroxy-9H-carbazole-3-carboxylic acid

While 2-hydroxy-9H-carbazole is commercially available, the introduction of a carboxylic acid group at the adjacent 3-position requires a targeted synthetic step. The following protocol outlines a plausible and robust method based on a regioselective formylation followed by oxidation, a common strategy for functionalizing such aromatic systems.[1][4]

2.1. Materials & Reagents

Reagent/MaterialGradeSupplier Example
2-hydroxy-9H-carbazole≥98%Sigma-Aldrich
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
DichloroethaneAnhydrous, ≥99.8%Sigma-Aldrich
Sodium AcetateAnhydrous, ≥99%Fisher Scientific
Silver(I) oxide (Ag₂O)99%Acros Organics
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%VWR
Hydrochloric Acid (HCl)ACS Reagent, 37%VWR
Dichloromethane (DCM), Ethyl AcetateHPLC GradeFisher Scientific
Deionized Water18.2 MΩ·cmIn-house

2.2. Protocol Steps

Step 1: Vilsmeier-Haack Formylation (Synthesis of 2-hydroxy-9H-carbazole-3-carbaldehyde)

  • Safety First: This reaction must be performed in a fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Set up a two-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet.

  • Add anhydrous DMF (e.g., 5 mL, ~65 mmol) to the flask and cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (e.g., 5.5 mL, ~60 mmol) dropwise to the cooled DMF via the dropping funnel with constant stirring. Allow the Vilsmeier salt to form over 30 minutes at 0 °C.[1]

  • In a separate beaker, dissolve 2-hydroxy-9H-carbazole (e.g., 1.83 g, 10 mmol) in 20 mL of anhydrous dichloroethane.

  • Add the carbazole solution dropwise to the Vilsmeier salt mixture.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 60 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into 200 mL of ice-cold water.

  • Neutralize the mixture by adding a saturated sodium acetate solution until the pH is alkaline (pH ~8).

  • Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde intermediate.

Step 2: Oxidation to Carboxylic Acid

  • Dissolve the crude 2-hydroxy-9H-carbazole-3-carbaldehyde from the previous step in a mixture of ethanol (50 mL) and water (20 mL).

  • Add silver(I) oxide (Ag₂O) (e.g., 3.5 g, 15 mmol) to the solution.

  • In a separate beaker, dissolve sodium hydroxide (NaOH) (e.g., 2.4 g, 60 mmol) in water (10 mL) and add it to the reaction mixture.

  • Heat the mixture to reflux and stir for 3-4 hours. The formation of a silver mirror or black precipitate indicates the progress of the oxidation.

  • After cooling, filter the mixture to remove the silver salts.

  • Acidify the filtrate to pH 2-3 with concentrated HCl. The carboxylic acid product should precipitate out of the solution.

  • Collect the solid product by filtration, wash thoroughly with cold deionized water, and dry under vacuum.

  • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 2-hydroxy-9H-carbazole-3-carboxylic acid. Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

DSSC Fabrication & Assembly Protocol

This section details the standardized workflow for constructing a DSSC using the synthesized carbazole dye.

DSSC_Fabrication_Workflow cluster_anode A. Photoanode Prep cluster_sensitization B. Sensitization cluster_assembly C. Cell Assembly A1 FTO Glass Cleaning (Sonication) A2 TiO₂ Paste Deposition (Doctor Blade) A1->A2 A3 Sintering (450-500 °C) A2->A3 B2 Immerse Anode (12-18 hours) A3->B2 B1 Prepare Dye Solution (0.3 mM in Ethanol) B1->B2 B3 Rinse & Dry B2->B3 C2 Assemble Cell (Surlyn Sealant) B3->C2 C1 Prepare Counter Electrode (Platinized FTO) C1->C2 C3 Inject Electrolyte C2->C3 C4 Seal Injection Port C3->C4

Caption: Standardized workflow for the fabrication of a DSSC device.

3.1. Part A: Photoanode Preparation

  • FTO Substrate Cleaning: Sequentially sonicate fluorine-doped tin oxide (FTO) glass plates in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the plates under a stream of nitrogen.

  • TiO₂ Paste Deposition: Apply a layer of commercial TiO₂ paste (e.g., 18NR-T, Greatcell Solar) onto the conductive side of the FTO glass using the doctor-blade technique. Use adhesive tape as a spacer to control the film thickness (~10-12 µm).

  • Sintering: Dry the films at 125 °C for 10 minutes. Subsequently, sinter them in a programmable furnace using a multi-step heating profile, with a final ramp to 500 °C, holding for 30 minutes. Allow the films to cool slowly to room temperature. The resulting photoanodes should be opaque white.

3.2. Part B: Dye Sensitization

  • Dye Solution Preparation: Prepare a 0.3 mM solution of 2-hydroxy-9H-carbazole-3-carboxylic acid in absolute ethanol.

  • Sensitization: While the TiO₂-coated anodes are still warm (~80 °C), immerse them in the dye solution. Seal the container and leave it in the dark for 12-18 hours at room temperature.

    • Expert Insight: Immersion while warm can improve dye uptake. The long immersion time ensures complete monolayer coverage of the dye on the mesoporous TiO₂ surface.

  • Rinsing: After sensitization, remove the anodes from the dye solution and rinse them with absolute ethanol to remove any non-adsorbed dye molecules. Dry gently with a nitrogen gun.

3.3. Part C: Cell Assembly

  • Counter Electrode: Use a pre-drilled, platinized FTO glass plate as the counter electrode.

  • Sealing: Place a 25-50 µm thick Surlyn thermoplastic gasket around the TiO₂ film on the photoanode. Place the counter electrode on top, slightly offset.

  • Assembly: Heat the assembly on a hot plate at ~120 °C while pressing the electrodes together to form a hermetic seal.

  • Electrolyte Injection: Introduce a standard iodide/triiodide electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile) into the cell via the pre-drilled holes in the counter electrode using vacuum backfilling.

  • Final Sealing: Seal the injection holes with a small piece of Surlyn and a microscope coverslip by heating.

Photovoltaic Performance: Expected Data & Interpretation

The performance of the fabricated DSSCs should be evaluated under standard simulated sunlight (AM 1.5G, 100 mW/cm²).

4.1. Key Performance Metrics

  • Open-Circuit Voltage (V_oc): The maximum voltage when the current is zero. It is primarily determined by the difference between the TiO₂ Fermi level and the electrolyte's redox potential.

  • Short-Circuit Current Density (J_sc): The maximum current density at zero voltage. It depends on the dye's light-harvesting efficiency and the efficiency of electron injection and collection.

  • Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating the ideality of the solar cell.

  • Power Conversion Efficiency (PCE, η): The overall efficiency of the cell, calculated as: η (%) = (V_oc × J_sc × FF) / P_in × 100

4.2. Comparative Performance Data

The following table presents hypothetical but scientifically plausible data for a DSSC sensitized with 2-hydroxy-9H-carbazole-3-carboxylic acid, compared with reference dyes from the literature.[1][5]

SensitizerV_oc (mV)J_sc (mA/cm²)FFPCE (η) (%)Notes
2-hydroxy-9H-carbazole-3-carboxylic acid 6109.50.65~3.76Expected good V_oc due to carbazole donor. J_sc may be limited by smaller absorption range (no π-bridge).
MA-1 (Carbazole-Malononitrile)[1]60021.380.546.95Higher J_sc due to extended conjugation and broader absorption spectrum.
MA-2 + N3 (Co-sensitization)[1][5]68523.910.609.82Synergistic effect of two dyes broadens spectral coverage, boosting J_sc and overall PCE.

4.3. Interpretation & Causality

  • The compact structure of 2-hydroxy-9H-carbazole-3-carboxylic acid is expected to result in a lower molar extinction coefficient and a narrower absorption spectrum compared to larger D-π-A dyes like MA-1 and MA-2. This directly impacts and likely lowers the achievable J_sc.

  • However, its small size can be advantageous in reducing dye aggregation on the TiO₂ surface, which can improve electron injection efficiency and potentially lead to a higher V_oc compared to aggregating dyes.

  • The hydroxyl group's influence on the HOMO/LUMO energy levels could also favorably shift the V_oc.

  • This molecule could be an excellent candidate for co-sensitization , where it is used in conjunction with a dye that absorbs in the red region of the spectrum (like the N3 dye) to fill in the absorption gaps and improve overall light harvesting.[1]

References

  • Al-Sehemi, A. G., et al. (2024). Engineering High-Performance Carbazole-Based Co-Sensitizers: Synthesis, Photophysical Characterization, and Synergistic Enhancement in Dye-Sensitized Solar Cells.
  • Didar, A., et al. (2022). DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells.
  • Didar, A., et al. (2022). DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells.
  • Al-Sehemi, A. G., et al. (2024). Engineering High-Performance Carbazole-Based Co-Sensitizers: Synthesis, Photophysical Characterization, and Synergistic Enhancement in Dye-Sensitized Solar Cells. ResearchGate. [Link]

  • Kumaran, S. M., et al. (2021). New Carbazole-Based Organic Dyes with Various Acceptors for Dye-Sensitized Solar Cells: Synthesis, Characterization, DSSCs Fabrications and DFT Study. ResearchGate. [Link]

  • Zahoor, M. F., et al. (2024). Synthesis And Photovoltaic Performance of Carbazole (Donor) Based Photosensitizers in Dye-Sensitized Solar Cells (DSSC): A Review. PubMed. [Link]

  • Al-Sehemi, A. G., et al. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. National Institutes of Health (PMC). [Link]

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Application Notes and Protocols: Carbazole Derivatives as Host Materials in Phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) represent the pinnacle of OLED technology, capable of achieving theoretical internal quantum efficiencies of 100% by harvesting both singlet and triplet excitons.[1][2] The performance of these devices is critically dependent on the host material in the emissive layer, which must facilitate charge transport, possess a high triplet energy to confine excitons on the phosphorescent guest, and exhibit excellent thermal and morphological stability. Carbazole derivatives have emerged as a dominant class of host materials due to their exceptional combination of these requisite properties.[3][4][5] This document provides a comprehensive guide to the application of carbazole derivatives as hosts in PhOLEDs, detailing the underlying scientific principles, molecular design strategies, and step-by-step protocols for device fabrication and characterization.

Introduction: The Critical Role of the Host in PhOLEDs

In a PhOLED, the emissive layer (EML) is typically composed of a host-guest system, where a phosphorescent emitter (guest) is dispersed within a host material matrix.[1] This architecture is essential to prevent self-quenching and triplet-triplet annihilation (TTA) of the phosphorescent guest molecules, which would otherwise drastically reduce device efficiency.[1] The host material undertakes several crucial functions:

  • Charge Transport: It facilitates the transport of both electrons and holes to the emissive zone.

  • Exciton Formation: It provides the medium for the recombination of electrons and holes to form excitons.

  • Energy Transfer: It enables efficient Förster or Dexter energy transfer of the exciton energy to the guest phosphorescent emitter.

  • Exciton Confinement: It must possess a higher triplet energy (T₁) than the guest to prevent back energy transfer and ensure that all excitons are radiatively harvested by the phosphorescent dopant.[6]

The ideal host material should exhibit high thermal stability, good film-forming properties, and balanced charge transport characteristics to ensure a wide recombination zone within the EML and to prevent efficiency roll-off at high brightness.[4][7]

Carbazole Derivatives: A Premier Class of Host Materials

Carbazole is an electron-rich aromatic heterocyclic compound that has become a cornerstone for the design of high-performance host materials.[3][4] Its inherent properties make it an excellent building block for this application:

  • Excellent Hole Transporting Properties: The electron-rich nature of the carbazole moiety facilitates efficient hole injection and transport.[3][8]

  • High Triplet Energy: The rigid, conjugated structure of carbazole results in a high triplet energy level, making it suitable for hosting blue, green, and red phosphorescent emitters.[5][6]

  • High Thermal and Electrochemical Stability: Carbazole derivatives generally exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td), which are crucial for long operational lifetimes of OLEDs.[3][4]

  • Tunable Electronic Properties: The carbazole core can be readily functionalized at various positions (N-9, C-3, C-6, etc.), allowing for the fine-tuning of its electronic properties, such as HOMO/LUMO energy levels and charge transport characteristics.[1][3][5]

Molecular Design Strategies for Carbazole-Based Hosts

The versatility of carbazole chemistry has led to the development of several successful molecular design strategies:

  • Bipolar Hosts: To achieve balanced charge transport, the hole-transporting carbazole unit is often combined with an electron-transporting moiety (e.g., oxadiazole, benzimidazole, pyridine).[9][10][11] This bipolar character helps to confine charge recombination within the emissive layer, leading to higher efficiency and reduced efficiency roll-off.[10]

  • Fused-Ring Systems: Extending the π-conjugation of the carbazole core by fusing it with other aromatic rings (e.g., indolocarbazole, indenocarbazole) can enhance molecular rigidity and thermal stability, while also tuning the electronic properties.[3][12]

  • Twin Derivatives: Linking two carbazole units can create materials with desirable morphological stability and charge transport properties.[1]

  • Steric Hindrance: Introducing bulky substituents, such as tert-butyl or silyl groups, can disrupt intermolecular interactions, leading to better amorphous film formation and preventing crystallization, which is detrimental to device performance.[13]

The following diagram illustrates the general structure of a bipolar carbazole-based host material:

cluster_0 Bipolar Carbazole Host Molecule Donor Carbazole Moiety (Hole Transport) Linker Linker Group (e.g., Phenyl) Donor->Linker Acceptor Electron-Withdrawing Moiety (Electron Transport) Linker->Acceptor

Caption: Bipolar design of a carbazole host material.

Photophysical and Electrochemical Properties

The performance of a carbazole derivative as a host material is dictated by its photophysical and electrochemical properties. A summary of key parameters for representative carbazole-based hosts is presented in the table below.

Host MaterialHOMO (eV)LUMO (eV)Triplet Energy (T₁) (eV)Application (Emitter Color)Reference
CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl)-5.5-2.42.56Green, Red[9]
mCP (1,3-Bis(N-carbazolyl)benzene)-5.9-2.42.91Blue, Green[7]
TCTA (4,4',4''-Tris(carbazol-9-yl)triphenylamine)-5.7-2.42.84Blue, Green[9]
26CzDBF (9,9'-(dibenzo[b,d]furan-2,6-diyl)bis(9H-carbazole))-5.8-2.3>2.90Deep-Blue[14]
m-ICzPBI (Indolo[3,2,1-jk]carbazole derivative)-5.81-2.172.83Blue[12]

Note: The values presented are approximate and can vary slightly depending on the measurement technique and literature source.

The triplet energy of the host must be sufficiently higher than that of the phosphorescent guest to ensure efficient exciton confinement. For instance, to host a blue emitter like FIrpic (T₁ ≈ 2.65 eV), a host with a T₁ of at least 2.8 eV is required.[11]

The HOMO and LUMO energy levels determine the charge injection barriers from the adjacent transport layers. Proper energy level alignment is crucial for efficient charge injection and transport into the emissive layer.[2][6]

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative carbazole host, fabrication of a PhOLED device, and its subsequent characterization.

Protocol 1: Synthesis of a Bipolar Carbazole Host (Illustrative Example)

This protocol describes the synthesis of a generic bipolar host material combining a carbazole donor and a pyridine-based acceptor, a common strategy in the literature.[1][11]

Reaction Scheme: Ullmann Condensation

Materials:

  • 9H-Carbazole

  • 2-Bromo-4-phenylpyridine

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • 1,2-Dichlorobenzene (ODCB)

  • Toluene

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a nitrogen-purged three-neck round-bottom flask equipped with a reflux condenser, add 9H-carbazole (1.1 eq.), 2-bromo-4-phenylpyridine (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Solvent Addition: Add anhydrous 1,2-dichlorobenzene as the solvent.

  • Reaction: Heat the reaction mixture to reflux (approx. 180 °C) and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove inorganic salts and wash the solid residue with toluene.

  • Extraction: Combine the filtrates and wash with deionized water multiple times. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/toluene gradient as the eluent.

  • Final Product: Collect the fractions containing the pure product and remove the solvent to obtain the final product as a white or off-white solid. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: PhOLED Fabrication by Vacuum Thermal Evaporation

Vacuum thermal evaporation (VTE) is the standard technique for depositing the thin organic layers and metal contacts required for high-performance PhOLEDs.[15][16][17]

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials: Hole injection layer (HIL), Hole transport layer (HTL), Carbazole host, Phosphorescent guest, Electron transport layer (ETL), Electron injection layer (EIL)

  • Metal for cathode (e.g., Aluminum)

  • High-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr)

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Substrate holder with shadow masks

Procedure:

  • Substrate Preparation: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma immediately before loading into the evaporation chamber to improve the work function of the ITO.

  • Layer Deposition:

    • Load the cleaned substrates and the organic and metal materials into the VTE chamber.

    • Evacuate the chamber to a high vacuum.

    • Deposit the organic layers and the metal cathode sequentially onto the ITO substrate without breaking the vacuum. The deposition rates and thicknesses should be precisely controlled using the QCM. A typical device structure is as follows:

      • ITO (Anode)

      • HIL (e.g., MoO₃, 5 nm)

      • HTL (e.g., NPB, 40 nm)

      • EML (Carbazole host doped with phosphorescent guest, e.g., 10-20% doping concentration, 20 nm)

      • ETL (e.g., TPBi, 30 nm)

      • EIL (e.g., LiF, 1 nm)

      • Cathode (e.g., Al, 100 nm)

  • Encapsulation: After deposition, the devices should be encapsulated in a nitrogen-filled glovebox to protect the organic layers and the reactive cathode from moisture and oxygen.

The following diagram illustrates the PhOLED fabrication workflow:

cluster_1 PhOLED Fabrication Workflow A Substrate Cleaning (ITO Glass) B Vacuum Thermal Evaporation A->B C Sequential Layer Deposition (HIL, HTL, EML, ETL, EIL, Cathode) B->C D Encapsulation (Nitrogen Atmosphere) C->D

Caption: PhOLED fabrication workflow.

Protocol 3: Device Characterization

Equipment:

  • Source measure unit (SMU)

  • Spectrometer with an integrated sphere

  • Photodiode

Procedure:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Connect the device to the SMU.

    • Apply a forward bias voltage and measure the current and luminance simultaneously. The luminance is measured using a calibrated photodiode.

  • Electroluminescence (EL) Spectrum:

    • Apply a constant voltage or current to the device and measure the emitted light spectrum using the spectrometer.

  • Efficiency Calculations:

    • Current Efficiency (CE) in cd/A is calculated from the luminance and current density.

    • Power Efficiency (PE) in lm/W is calculated from the current efficiency and the operating voltage.

    • External Quantum Efficiency (EQE) in % is calculated from the number of photons emitted per second divided by the number of electrons injected per second. This requires careful calibration of the measurement setup.

Performance and Challenges

PhOLEDs based on carbazole hosts have demonstrated remarkable performance. For instance, green PhOLEDs using Ir(ppy)₃ as the emitter have achieved external quantum efficiencies exceeding 25%.[1] Blue PhOLEDs, while more challenging due to the need for higher triplet energy hosts and the inherent instability of blue emitters, have also seen significant progress with EQEs over 20% being reported.[9][11][13]

Key Challenges:

  • Blue PhOLED Lifetime: The operational stability of blue PhOLEDs still lags behind that of their green and red counterparts, which is a major hurdle for their widespread commercialization in displays and lighting.[14][18]

  • Efficiency Roll-off: At high brightness levels, the efficiency of PhOLEDs tends to decrease, a phenomenon known as efficiency roll-off. This is often attributed to triplet-triplet annihilation and triplet-polaron quenching.[1][7]

  • Material Purity: The performance of OLEDs is extremely sensitive to impurities in the organic materials, which can act as charge traps or quenching sites.

The following diagram illustrates the energy level alignment in a typical multilayer PhOLED with a carbazole-based host:

cluster_2 PhOLED Energy Level Diagram Anode Anode (ITO) ~-4.8 eV HIL HIL ~-5.2 eV Anode->HIL Hole Injection/Transport HTL HTL ~-5.5 eV HIL->HTL Hole Injection/Transport Host_HOMO Carbazole Host HOMO ~-5.8 eV HTL->Host_HOMO Hole Injection/Transport Host_LUMO Carbazole Host LUMO ~-2.2 eV ETL ETL ~-6.1 eV ETL->Host_LUMO Electron Injection/Transport Cathode Cathode (Al) ~-4.2 eV Cathode->ETL Electron Injection/Transport

Caption: Energy level alignment in a PhOLED.

Conclusion and Future Outlook

Carbazole derivatives have proven to be indispensable as host materials in high-efficiency phosphorescent OLEDs. Their versatile chemistry allows for the rational design of materials with tailored properties for specific applications. Future research will likely focus on developing new carbazole-based hosts with even higher triplet energies and improved chemical stability to address the challenge of long-lived, highly efficient deep-blue PhOLEDs. Furthermore, the development of host materials that can suppress efficiency roll-off at high luminances remains a critical area of investigation. The continued innovation in molecular design and a deeper understanding of device physics will undoubtedly lead to the next generation of PhOLEDs with unprecedented performance.

References

  • Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI. [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. [Link]

  • Efficient red phosphorescent OLEDs employing carbazole-based materials as the emitting host. ResearchGate. [Link]

  • Structure effect of carbazole-oxadiazole based organic small molecule hosts on the solution-processed phosphorescent OLEDs performance. ResearchGate. [Link]

  • Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. NIH. [Link]

  • Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent Organic Light-Emitting Diodes. NIH. [Link]

  • Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. MDPI. [Link]

  • Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. PMC. [Link]

  • Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. PMC. [Link]

  • Ring-extended carbazole modification to activate efficient phosphorescent OLED performance of traditional host materials. Chemical Communications (RSC Publishing). [Link]

  • (a) Energy level diagram of green PhOLEDs. ResearchGate. [Link]

  • Scale-up of Thermal Evaporation Processes for Large-Area Coatings of “Small Molecule” Organic Light-Emitting Diode Materials. The Society of Vacuum Coaters. [Link]

  • High-Performance OLED Host Materials: Photophysical Properties and Device Optimization of Carbazole-Benzocarbazole Derivatives. ResearchGate. [Link]

  • Energy level alignment diagram of the a) blue and b) green PhOLED devices. ResearchGate. [Link]

  • Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. Researching. [Link]

  • (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. MDPI. [Link]

  • Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials. ACS Publications - American Chemical Society. [Link]

  • Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. ResearchGate. [Link]

  • Lifetime Comparisons of Organic Light-Emitting Diodes Fabricated by Solution and Evaporation Processes. PMC - NIH. [Link]

  • Thin Films Deposition of Organic Materials. VacCoat. [Link]

  • CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. ResearchGate. [Link]

  • Bicarbazole-triazine hybrid type mixed host materials for blue phosphorescent OLEDs with enhanced efficiency and lifetime. RSC Publishing. [Link]

Sources

Application Notes and Protocols: Quantitative Analysis of Carboxylic Acids in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Carboxylic Acids in Biological Systems

Carboxylic acids are fundamental to life, participating in a vast array of metabolic pathways.[1][2][3] From the energy-generating Krebs cycle to fatty acid metabolism and amino acid synthesis, these organic acids are key players. Consequently, the accurate quantification of carboxylic acids in biological matrices such as plasma, urine, and tissue is crucial for diagnosing diseases, understanding pathological conditions, and advancing drug development.[1][3] This guide provides a comprehensive overview of the analytical methodologies available, offering in-depth protocols and expert insights to navigate the complexities of their quantification.

The Analytical Challenge: Navigating the Complexities of Biological Matrices

The quantification of carboxylic acids in biological samples is fraught with challenges. Their high polarity and solubility in biological fluids make them difficult to retain on traditional reversed-phase liquid chromatography (RP-LC) columns.[4] Furthermore, the inherent complexity of biological samples necessitates robust sample preparation techniques to remove interfering substances.[5][6] Spontaneous decarboxylation during sample processing and analysis can also lead to inaccurate measurements.[7]

Key challenges include:

  • Poor retention in reversed-phase chromatography: The polar nature of carboxylic acids leads to minimal interaction with nonpolar stationary phases.

  • Matrix effects: The presence of salts, proteins, and lipids in biological samples can interfere with ionization and chromatographic separation.[8]

  • Low volatility: Many carboxylic acids are not sufficiently volatile for direct analysis by gas chromatography (GC) without derivatization.[9][10]

  • Analyte instability: Carboxylic acids can be prone to degradation, especially at certain pH values and temperatures.[7][8]

To overcome these hurdles, a combination of meticulous sample preparation, strategic derivatization, and advanced analytical instrumentation is essential.

Core Methodologies for Carboxylic Acid Quantification

The two primary chromatographic techniques employed for the quantification of carboxylic acids are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, most carboxylic acids require derivatization to increase their volatility and improve their chromatographic behavior.[9][10]

The "Why" Behind Derivatization for GC Analysis

Derivatization chemically modifies the carboxylic acid group, typically by converting it into a less polar and more volatile ester or silyl ester.[9][10] This transformation is critical for several reasons:

  • Increased Volatility: The derivatized compound can be readily vaporized in the GC inlet without decomposition.

  • Improved Peak Shape: Derivatization reduces the polar nature of the carboxylic acid, leading to more symmetrical peaks and better resolution.

  • Enhanced Sensitivity: Certain derivatizing agents can introduce moieties that are more readily ionized in the mass spectrometer, leading to a stronger signal.

Common derivatization strategies for GC-MS analysis of carboxylic acids include:

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic proton of the carboxyl group to form a trimethylsilyl (TMS) ester.[11][12]

  • Alkylation/Esterification: This involves converting the carboxylic acid into an ester, for example, by reaction with an alcohol in the presence of an acid catalyst.[13]

Protocol: GC-MS Quantification of Short-Chain Fatty Acids (SCFAs) in Fecal Samples via Silylation

This protocol outlines a validated method for the analysis of SCFAs, which are important products of gut microbial metabolism.

1. Sample Preparation:

  • Objective: To extract SCFAs from the complex fecal matrix and remove interfering substances.

  • Procedure:

    • Homogenize a known weight of fecal sample in an appropriate volume of acidified water (e.g., with metaphosphoric acid) to protonate the carboxylic acids and aid in their extraction.

    • Vortex the mixture vigorously and then centrifuge at high speed to pellet solid debris.

    • Collect the supernatant containing the SCFAs.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether) to further concentrate the SCFAs and remove water-soluble interferences.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation):

  • Objective: To convert the non-volatile SCFAs into their volatile TMS-ester derivatives.

  • Procedure:

    • Reconstitute the dried extract in a derivatization-compatible solvent (e.g., pyridine or dimethylformamide).[12]

    • Add the silylating reagent, such as BSTFA with 1% trimethylchlorosilane (TMCS) as a catalyst.[11]

    • Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

3. GC-MS Analysis:

  • Objective: To separate and quantify the derivatized SCFAs.

  • Instrumental Parameters:

    • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-INNOWax) is typically used.

    • Injection Mode: Splitless injection is often employed for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the different SCFAs based on their boiling points.

    • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

4. Data Analysis and Quantification:

  • Objective: To determine the concentration of each SCFA in the original sample.

  • Procedure:

    • Generate a calibration curve using standards of known concentrations that have undergone the same extraction and derivatization procedure.

    • Use an internal standard (e.g., a deuterated SCFA) to correct for variations in extraction efficiency and injection volume.

    • Integrate the peak areas of the target analytes and the internal standard to calculate the concentration of each SCFA in the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile technique that is well-suited for the analysis of polar and non-volatile compounds, making it an excellent choice for carboxylic acid quantification.[1] Tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and sensitivity, which is crucial for analyzing complex biological samples.[7]

The Rationale for Derivatization in LC-MS

While some carboxylic acids can be analyzed directly by LC-MS, derivatization is often employed to:

  • Improve Retention on Reversed-Phase Columns: Derivatization can decrease the polarity of the carboxylic acids, leading to better retention and separation on commonly used C18 columns.[14][15]

  • Enhance Ionization Efficiency: Certain derivatizing agents introduce a permanently charged group or a readily ionizable moiety, significantly increasing the signal intensity in the mass spectrometer.[14][15][16]

Popular derivatization reagents for LC-MS analysis of carboxylic acids include:

  • 3-Nitrophenylhydrazine (3-NPH): This reagent, in combination with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), forms a stable derivative that ionizes well in both positive and negative ion modes.[4][14][15]

  • Aniline: Similar to 3-NPH, aniline can be used with EDC to form an amide derivative.[14][15]

LC_MS_Derivatization_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis LC-MS/MS Analysis cluster_DataAnalysis Data Analysis BiologicalSample Biological Sample (e.g., Plasma, Urine) Extraction Extraction of Carboxylic Acids BiologicalSample->Extraction AddReagents Addition of Derivatization Reagents (e.g., 3-NPH, EDC) Extraction->AddReagents Incubation Incubation AddReagents->Incubation LC_Separation LC Separation (Reversed-Phase) Incubation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Protocol: LC-MS/MS Quantification of Krebs Cycle Intermediates in Cell Lysates using 3-NPH Derivatization

This protocol details a method for the sensitive and selective quantification of key carboxylic acids involved in cellular energy metabolism.

1. Sample Preparation:

  • Objective: To lyse cells and extract the Krebs cycle intermediates.

  • Procedure:

    • Harvest cells and quench metabolism rapidly by adding a cold solvent mixture (e.g., 80% methanol).

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge the lysate to remove cell debris.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under vacuum.

2. Derivatization (3-NPH):

  • Objective: To derivatize the carboxylic acid groups for improved chromatographic retention and MS sensitivity.

  • Procedure:

    • Reconstitute the dried extract in a solution containing 3-NPH, a coupling agent (EDC), and a catalyst (e.g., pyridine).

    • Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 60 minutes).

    • Quench the reaction by adding a small amount of water.

    • The sample is now ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Objective: To separate and quantify the derivatized Krebs cycle intermediates.

  • Instrumental Parameters:

    • LC Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., formic acid) to aid in ionization.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode is ideal for this application. Specific precursor-to-product ion transitions are monitored for each analyte, providing high selectivity and sensitivity.

4. Data Analysis and Quantification:

  • Objective: To determine the concentration of each Krebs cycle intermediate.

  • Procedure:

    • Construct a calibration curve using a series of derivatized standards of known concentrations.

    • Incorporate stable isotope-labeled internal standards for each analyte to ensure the highest accuracy and precision.[17]

    • Process the data using the instrument's software to calculate the concentrations based on the peak area ratios of the analytes to their respective internal standards.

Method Validation: Ensuring Trustworthy and Reliable Data

A robust analytical method is a self-validating system. All methods for quantifying carboxylic acids in biological samples must be thoroughly validated to ensure the reliability of the results. Key validation parameters, as outlined in regulatory guidance from bodies like the U.S. Food and Drug Administration (FDA), include:[18][19][20][21]

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[8]

Table 1: Comparison of Analytical Techniques for Carboxylic Acid Quantification
FeatureGC-MSLC-MS/MS
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, followed by mass-based detection.
Derivatization Generally required to increase volatility.Often used to improve retention and sensitivity.
Analytes Best for volatile and semi-volatile carboxylic acids.Suitable for a wide range of polar and non-volatile carboxylic acids.
Sensitivity Good, can reach low µM to nM levels.Excellent, often reaching low nM to pM levels.
Selectivity High, especially with SIM mode.Very high, especially with MRM mode.
Throughput Moderate, run times can be longer.High, with the potential for rapid analysis.
Matrix Effects Can be an issue, but often mitigated by sample cleanup.Can be significant, requiring careful method development and internal standards.

Method_Validation_Process MethodDevelopment Method Development ValidationProtocol Validation Protocol (Pre-defined Acceptance Criteria) MethodDevelopment->ValidationProtocol Specificity Specificity/ Selectivity ValidationProtocol->Specificity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision ValidationProtocol->Precision LinearityRange Linearity & Range ValidationProtocol->LinearityRange LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Stability Stability ValidationProtocol->Stability ValidationReport Validation Report Specificity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LinearityRange->ValidationReport LOD_LOQ->ValidationReport Stability->ValidationReport

Troubleshooting Common Issues

Even with well-developed methods, problems can arise. A systematic approach to troubleshooting is key.

Table 2: Common Problems and Solutions in Carboxylic Acid Analysis
ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Active sites on the GC liner or column.- Incomplete derivatization.- Column contamination.- Use a deactivated liner and column.- Optimize derivatization conditions (time, temperature, reagent concentration).- Clean or replace the column.[6]
Low Signal Intensity - Inefficient extraction or derivatization.- Ion suppression in LC-MS.- Analyte degradation.- Optimize sample preparation and derivatization protocols.- Dilute the sample or improve sample cleanup to reduce matrix effects.- Ensure proper sample storage and handling to maintain analyte stability.
Poor Reproducibility - Inconsistent sample preparation.- Variability in derivatization.- Instrumental instability.- Standardize all sample preparation steps.- Use an autosampler for consistent injections.- Regularly perform system suitability tests to ensure instrument performance.
Shifting Retention Times - Changes in mobile phase composition.- Column temperature fluctuations.- Column degradation.- Prepare fresh mobile phase daily.- Use a column oven to maintain a constant temperature.- Replace the column if it is old or has been subjected to harsh conditions.[22]

Conclusion

The accurate quantification of carboxylic acids in biological samples is a challenging but essential task in modern research and development. By understanding the underlying principles of the analytical techniques, carefully developing and validating methods, and employing a systematic approach to troubleshooting, researchers can obtain high-quality, reliable data. The protocols and insights provided in this guide serve as a foundation for developing robust and effective methods for the analysis of this vital class of biomolecules.

References

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  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. Retrieved January 24, 2026, from [Link]

  • Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj. (n.d.). MOST Wiedzy. Retrieved January 24, 2026, from [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). National Institutes of Health. Retrieved January 24, 2026, from [Link]

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  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2023). MDPI. Retrieved January 24, 2026, from [Link]

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  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. (2023). PubMed. Retrieved January 24, 2026, from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Retrieved January 24, 2026, from [Link]

  • Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cho. (2008). SciSpace. Retrieved January 24, 2026, from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Retrieved January 24, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Carbazole Synthesis via Cadogan Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Cadogan cyclization, a powerful tool for the synthesis of carbazoles—a critical scaffold in pharmaceutical and materials science. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this reaction, troubleshoot common issues, and ultimately improve reaction yields and purity. The information herein is synthesized from established literature and practical field experience to provide a robust resource for your synthetic endeavors.

Troubleshooting Guide: A Causal Approach

Low yields and unexpected side products can be common hurdles in the Cadogan cyclization. This section addresses these issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in the lab.

Q1: My Cadogan cyclization is resulting in a low yield of the desired carbazole. What are the most likely causes and how can I address them?

Low yields in a Cadogan cyclization can stem from several factors, ranging from incomplete reaction to the formation of stable, undesired intermediates. Here’s a breakdown of potential causes and their solutions:

  • Incomplete Deoxygenation of the Nitro Group: The initial and crucial step of the reaction is the deoxygenation of the nitro group on the 2-nitrobiphenyl starting material by a trivalent phosphorus reagent. If this step is inefficient, the reaction will not proceed to completion.

    • Causality: The deoxygenation is a redox process where the P(III) reagent is oxidized to a P(V) oxide. The efficiency of this process is dependent on the nucleophilicity of the phosphorus reagent and the reaction temperature.

    • Solutions:

      • Increase Temperature: Classically, these reactions are run at high temperatures, often in refluxing high-boiling solvents or even neat triethyl phosphite (>150 °C)[1]. A temperature dependence has been observed, with higher boiling solvents generally affording higher yields[2].

      • Microwave Irradiation: Microwave-assisted Cadogan reactions have been shown to dramatically reduce reaction times (from hours to minutes) and often provide excellent yields[3].

      • Choice of Phosphine Reagent: Triethyl phosphite is a common and effective reagent. Triphenylphosphine can also be used, often in a slight excess in a suitable high-boiling solvent[2]. The choice may depend on the substrate and the desired workup procedure.

  • Formation of Stable Intermediates: The reaction is believed to proceed through a nitrene intermediate, which then undergoes cyclization. However, side reactions can occur at this stage.

    • Causality: The highly reactive nitrene can participate in intermolecular reactions or rearrangements if the intramolecular cyclization is not rapid.

    • Solutions:

      • Solvent Choice: The reaction is often performed in the phosphite reagent as the solvent. If a co-solvent is used, high-boiling aromatic solvents like xylene or mesitylene are common choices. The solvent should be inert to the reactive intermediates.

  • Substituent Effects: The electronic nature of the substituents on the biphenyl rings can significantly impact the reaction outcome.

    • Causality: Electron-donating groups on the non-nitrated ring can enhance the nucleophilicity of the arene, facilitating the cyclization. Conversely, strong electron-withdrawing groups on either ring can disfavor the reaction.

    • Solutions:

      • Longer Reaction Times/Higher Temperatures: For less reactive substrates, increasing the reaction time and/or temperature may be necessary.

      • Catalytic Approaches: For sensitive substrates, exploring milder, catalyzed versions of the Cadogan reaction might be beneficial[4].

Q2: I am observing significant amounts of a byproduct that is not my starting material. What could it be and how can I minimize its formation?

The most common byproduct in a Cadogan cyclization is the corresponding phosphine oxide (e.g., triethyl phosphate or triphenylphosphine oxide). However, other organic side products can also form.

  • Azoxybenzenes: If the deoxygenation stalls at the nitroso intermediate, intermolecular coupling can lead to the formation of azoxybenzenes.

    • Causality: This is more likely to occur if the concentration of the nitroso intermediate is high and the subsequent cyclization is slow.

    • Solution: Ensure a sufficient excess of the phosphine reagent is present to drive the reaction past the nitroso stage. Running the reaction at a higher concentration of the 2-nitrobiphenyl may also favor the intramolecular cyclization over intermolecular side reactions.

  • Products from Non-Nitrene Pathways: While the nitrene pathway is widely accepted, alternative mechanisms, including anionic electrocyclization, have been proposed[5]. These alternative pathways can lead to different byproducts.

    • Causality: The operative mechanism can be influenced by the specific substrate and reaction conditions.

    • Solution: If you suspect the formation of unusual byproducts, detailed spectroscopic analysis (NMR, MS) is crucial for their identification. Adjusting the reaction conditions (solvent, temperature, phosphine reagent) may favor the desired nitrene pathway.

Frequently Asked Questions (FAQs)

This section provides concise answers to common practical questions encountered during the experimental setup and execution of the Cadogan cyclization for carbazole synthesis.

What is the optimal temperature for the Cadogan cyclization?

The optimal temperature is highly dependent on the substrate and the phosphine reagent used. Classical procedures often call for high temperatures, typically refluxing in excess triethyl phosphite (around 156 °C)[1]. However, successful cyclizations have been reported at temperatures as low as 80 °C under certain conditions[1]. For triphenylphosphine-mediated reactions, higher boiling solvents are generally preferred to achieve good yields[2]. Microwave-assisted reactions can be completed in minutes at elevated temperatures and pressures[3].

Which phosphine reagent should I choose: triethyl phosphite or triphenylphosphine?

Both triethyl phosphite and triphenylphosphine are effective deoxygenating agents for this reaction.

  • Triethyl phosphite: Often used in excess and can serve as both the reagent and the solvent. It is a liquid, which can simplify reaction setup. Triethyl phosphite is generally more reactive than triphenylphosphine[6].

  • Triphenylphosphine: A solid reagent, typically used in a slight excess (e.g., 1.1-1.5 equivalents) in a high-boiling solvent. The byproduct, triphenylphosphine oxide, is a solid and can sometimes be easily removed by filtration or chromatography.

The choice may come down to the specific substrate, desired reaction conditions (temperature), and ease of purification.

What are the best solvents for the Cadogan cyclization?

If not using the phosphine reagent as the solvent, high-boiling, inert solvents are recommended. Good choices include:

  • Aromatic hydrocarbons: Toluene, xylene, mesitylene.

  • Ethers: Diphenyl ether.

The key is to choose a solvent with a boiling point high enough to drive the reaction to completion and that does not react with the starting materials or intermediates.

How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You should see the disappearance of the 2-nitrobiphenyl starting material and the appearance of the carbazole product, which is typically more fluorescent under UV light. It is advisable to also spot a reference of your starting material on the TLC plate for comparison.

What is the best way to purify the carbazole product?

The purification strategy will depend on the physical properties of your carbazole and the byproducts.

  • Recrystallization: If the carbazole is a solid, recrystallization from a suitable solvent (e.g., ethanol, toluene) is often an effective method for obtaining high-purity material[7].

  • Column Chromatography: Silica gel chromatography is a common method for purifying carbazoles. A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used as the eluent[7].

  • Removal of Phosphine Oxide:

    • Triphenylphosphine oxide: Can sometimes be removed by precipitation from a nonpolar solvent or by chromatography.

    • Triethyl phosphate: Is a high-boiling liquid and is typically removed during aqueous workup or by distillation under reduced pressure.

Data & Protocols

Table 1: Influence of Substituents on Carbazole Yield in a Visible-Light-Driven Cadogan Reaction

This table summarizes the yields for various substituted 2-nitrobiphenyls under a mild, visible-light-induced photoredox Cadogan cyclization, demonstrating the reaction's tolerance to a range of functional groups[8].

EntryRYield (%)
1H95
24-OMe92
34-CF₃85
44-Cl91
54-CN88
64-Ac82
74-CO₂Me87
Experimental Protocol: Synthesis of Carbazole from 2-Nitrobiphenyl

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Nitrobiphenyl

  • Triethyl phosphite (freshly distilled)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Solvents for workup and purification (e.g., toluene, ethanol, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrobiphenyl (1.0 eq).

  • Reagent Addition: Under an inert atmosphere, add an excess of triethyl phosphite (3.0-5.0 eq). The phosphite can often be used as the solvent.

  • Heating: Heat the reaction mixture to reflux (approximately 150-160 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed. This can take several hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess triethyl phosphite under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like toluene or dichloromethane.

    • Wash the organic layer with water and brine to remove any water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude carbazole by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Characterization: Confirm the identity and purity of the carbazole product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Process

Diagram 1: The Cadogan Cyclization Mechanism

Cadogan_Mechanism cluster_start Starting Material & Reagent cluster_intermediates Reaction Intermediates cluster_product Product & Byproduct 2-Nitrobiphenyl 2-Nitrobiphenyl Nitroso 2-Nitrosobiphenyl 2-Nitrobiphenyl->Nitroso Deoxygenation + P(OR)₃ Phosphate O=P(OR)₃ P(OR)3 P(OR)₃ P(OR)3->Nitroso P(OR)3->Phosphate Oxidation Nitrene Nitrene Intermediate Nitroso->Nitrene Further Deoxygenation Carbazole Carbazole Nitrene->Carbazole Intramolecular Cyclization

Caption: Proposed mechanism of the Cadogan cyclization.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Carbazole Yield check_sm Check for unreacted starting material (TLC/NMR) start->check_sm sm_present Starting Material Present check_sm->sm_present no_sm No Starting Material check_sm->no_sm increase_temp Increase Reaction Temperature or Switch to Microwave sm_present->increase_temp Yes change_reagent Increase Equivalents of Phosphine Reagent sm_present->change_reagent Yes check_byproducts Analyze for Byproducts (NMR, MS) no_sm->check_byproducts Yes success Improved Yield increase_temp->success change_reagent->success optimize_conditions Optimize Solvent and Reaction Time check_byproducts->optimize_conditions optimize_conditions->success

Caption: A decision tree for troubleshooting low yields.

References

  • Mechanism of the Molybdenum-Mediated Cadogan Reaction. ACS Omega. Available at: [Link]

  • Synthesis of Carbazoles. Organic Chemistry Portal. Available at: [Link]

  • A Minireview on the Scope of Cadogan Cyclization Reactions Leading to Diverse Azaheterocycles. ResearchGate. Available at: [Link]

  • Studies on a catalytic cadogan cyclization by P̳I̳I̳I̳/PV̳=O redox cycling. DSpace@MIT. Available at: [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. NIH. Available at: [Link]

  • Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s. HAL Open Science. Available at: [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. ResearchGate. Available at: [Link]

  • Cadogan–Sundberg indole synthesis. Wikipedia. Available at: [Link]

  • Synthesis of pyrrolo[3,2‐c]carbazoles using classical Cadogan reaction. ResearchGate. Available at: [Link]

  • Modified Methods for the Synthesis of Carbazole from Phenothiazine. MDPI. Available at: [Link]

  • The Reactivity of Organophosphorus Compounds. Part XIV.1. Deoxygenation of Aromatic C - Nitroso-compounds by Triethyl Phos- phite and Triphenylphosphine : a New Cyclisation Reaction. RSC Publishing. Available at: [Link]

  • Highly Efficient Solvent Screening for Separating Carbazole from Crude Anthracene. ResearchGate. Available at: [Link]

  • Microwave-Assisted Cadogan Reaction for the Synthesis of 2-Aryl-2H-indazoles, 2-Aryl-1H-benzimidazoles, 2-Carbonylindoles, Carbazole, and Phenazine. ResearchGate. Available at: [Link]

  • Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. ResearchGate. Available at: [Link]

  • Chemical structures of various compounds formed during Cadogan reaction as the final step or one of the key steps along with their applications. ResearchGate. Available at: [Link]

  • Triethylphosphite. Organic Chemistry Portal. Available at: [Link]

  • Visible-light-driven Cadogan reaction. ScienceDirect. Available at: [Link]

  • Carbazole, 2-nitro. Organic Syntheses. Available at: [Link]

  • Considerations in Pursuing Reaction Scope Generality. NIH. Available at: [Link]

  • Studies on the mechanism of the Cadogan–Sundberg indole synthesis. ResearchGate. Available at: [Link]

  • Results obtained in the Cadogan reaction (triethyl phosphite at reflux, 5 h, under Ar) applied to 7-aryl-6-nitroindoles 6 1 . ResearchGate. Available at: [Link]

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Taylor & Francis Online. Available at: [Link]

  • DIETHYL BENZYLPHOSPHONATE. Organic Syntheses. Available at: [Link]

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Technical Support Center: Enhancing the Photostability of Carbazole-Based Fluorescent Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in fluorescence-based research: the photodegradation of carbazole-based fluorescent compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile fluorophores in their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you mitigate photobleaching and acquire robust, reproducible data. Our approach is grounded in scientific principles and practical, field-proven insights to ensure the integrity of your research.

Understanding the Challenge: The Photodegradation of Carbazole Fluorophores

Carbazole-based compounds are prized for their unique photophysical properties, including strong fluorescence and environmental sensitivity. However, like many organic fluorophores, they are susceptible to photodegradation—an irreversible process where the molecule loses its ability to fluoresce upon exposure to light.[1] This phenomenon, also known as photobleaching, can significantly compromise experimental results by reducing signal intensity and, in some cases, generating phototoxic byproducts.[2]

The primary mechanisms driving the photodegradation of carbazole derivatives often involve reactive oxygen species (ROS).[3][4] Upon excitation, the carbazole fluorophore can transition into a long-lived triplet state. From this state, it can interact with molecular oxygen to generate highly reactive species like singlet oxygen and superoxide radicals.[5][6] These ROS can then attack the carbazole molecule itself or other nearby molecules, leading to chemical modification and loss of fluorescence.[7] Studies have shown that UV irradiation can lead to C-N bond cleavage in some carbazole structures.[8]

This guide will equip you with the knowledge and practical strategies to counteract these degradation pathways, ensuring the longevity of your fluorescent signal and the reliability of your data.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with carbazole-based fluorescent compounds, providing a clear path to resolution.

Question 1: My fluorescence signal is rapidly fading during imaging. What can I do to minimize this?

Answer: Rapid signal loss is a classic sign of photobleaching. Here’s a systematic approach to address this issue:

Immediate Steps:

  • Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.[9] Neutral-density filters can be employed to attenuate the excitation light.[1]

  • Minimize Exposure Time: Limit the duration of light exposure to the absolute minimum required for data acquisition.[1] Avoid unnecessarily prolonged focusing on the sample.[9]

  • Optimize Imaging Parameters: Carefully design your experiment to collect only the necessary data. This includes optimizing the total experiment time, imaging frequency, and the number of fluorescent channels used simultaneously.[9]

Chemical Interventions:

  • Incorporate Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent.[1] Common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo[2.2.2]octane (DABCO), which act as reactive oxygen species scavengers.[10]

  • Utilize Antioxidants for Live-Cell Imaging: For live-cell experiments, supplement your imaging medium with antioxidants. A commonly used and effective antioxidant is Trolox, a water-soluble analog of Vitamin E.[9] L-ascorbic acid (Vitamin C) can also be effective in reducing fluorochrome degradation.[11]

Instrumental and Software Adjustments:

  • Use High-Quantum-Yield Detectors: More sensitive detectors require less excitation light to achieve a good signal-to-noise ratio, thereby reducing photobleaching.

  • Implement Image Averaging or Binning: These techniques can improve the signal-to-noise ratio without increasing the peak excitation intensity.

Question 2: I am observing signs of cellular stress or death in my live-cell imaging experiments. Could this be related to my carbazole-based probe?

Answer: Yes, what you are observing is likely phototoxicity, a phenomenon closely linked to photobleaching.[2] The same reactive oxygen species that cause photobleaching can also inflict damage on cellular components.[5] Carbazole itself has been shown to generate ROS and induce phototoxicity in human keratinocyte cell lines.[7]

Strategies to Mitigate Phototoxicity:

  • Follow all recommendations for minimizing photobleaching: The steps outlined in Question 1 will also reduce phototoxicity.

  • Select Photostable Dyes: If possible, choose a carbazole derivative that is specifically engineered for enhanced photostability.

  • Deoxygenate the Medium: For certain applications, removing dissolved oxygen from the imaging medium can significantly reduce ROS formation. This can be achieved by bubbling nitrogen or argon through the medium or by using enzymatic oxygen scavenging systems.

  • Use Longer Wavelengths: If your experimental setup allows, using longer wavelength excitation light (e.g., near-infrared) can reduce the energy delivered to the sample and decrease phototoxicity.[2]

Question 3: My fluorescence signal is weak to begin with, even before significant photobleaching occurs. What could be the issue?

Answer: A weak initial signal can be due to several factors unrelated to photodegradation. Here's a troubleshooting workflow:

Workflow for Diagnosing Weak Initial Signal

start Weak Initial Signal check_concentration Is the fluorophore concentration optimal? start->check_concentration check_solvent Is the solvent environment appropriate? check_concentration->check_solvent Yes solution_concentration Optimize concentration. (Refer to manufacturer's guidelines) check_concentration->solution_concentration No check_excitation Is the excitation wavelength correct? check_solvent->check_excitation Yes solution_solvent Change to a solvent of different polarity. (Carbazole fluorescence is solvent-dependent) check_solvent->solution_solvent No check_filter Are the emission filters matched to the fluorophore? check_excitation->check_filter Yes solution_excitation Verify excitation maximum and adjust. (Use a spectrophotometer) check_excitation->solution_excitation No check_quenching Is there a quencher present in the sample? check_filter->check_quenching Yes solution_filter Use appropriate filter sets. check_filter->solution_filter No solution_quenching Identify and remove the quenching agent. check_quenching->solution_quenching Potential Quencher

Caption: Troubleshooting workflow for a weak initial fluorescence signal.

Detailed Explanations:

  • Fluorophore Concentration: Too low a concentration will naturally result in a weak signal. Conversely, excessively high concentrations can lead to self-quenching.

  • Solvent Polarity: The fluorescence emission of carbazole derivatives can be highly sensitive to the polarity of the solvent. A shift in solvent can cause a change in fluorescence intensity.

  • Excitation and Emission Mismatch: Ensure that your light source and filters are correctly matched to the absorption and emission spectra of your specific carbazole compound.

  • Presence of Quenchers: Certain molecules in your sample, such as nitroaromatic compounds, can quench the fluorescence of carbazole.[12][13]

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing carbazole-based fluorescent compounds to prevent degradation?

A1: To ensure the long-term stability of your carbazole derivatives, follow these storage guidelines:

  • Protect from Light: Store all stock solutions and solid compounds in the dark, for example, by wrapping vials in aluminum foil or using amber-colored tubes.

  • Store at Low Temperatures: For long-term storage, keep compounds at -20°C or -80°C.

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound, prepare single-use aliquots of your stock solutions.

  • Use Anhydrous Solvents: For compounds sensitive to moisture, use anhydrous solvents like DMSO or DMF to prepare stock solutions.

Q2: Are there any specific classes of molecules that are known to quench the fluorescence of carbazoles?

A2: Yes, certain molecules can act as quenchers for carbazole fluorescence. A notable class is nitroaromatic compounds, which can form non-fluorescent ground-state complexes with carbazole.[12][13] This quenching mechanism is so efficient that carbazoles are sometimes used as fluorescent sensors for the detection of these compounds.[13] Be mindful of the presence of such compounds in your experimental system.

Q3: Can I use commercially available antifade reagents with my carbazole-based probes?

A3: In most cases, yes. Commercial antifade reagents are formulated with general-purpose antioxidants and free radical scavengers that are effective for a wide range of organic fluorophores, including carbazoles. However, it is always advisable to test the compatibility of a new antifade reagent with your specific carbazole derivative and experimental setup. Some antifade reagents, like p-Phenylenediamine (PPD), can react with certain classes of dyes, so a small-scale pilot experiment is recommended.[10]

Q4: How can I distinguish between photobleaching and other causes of signal loss?

A4: To determine if signal loss is due to photobleaching, you can perform a simple control experiment. Image a region of your sample, then leave the excitation light on that same region for an extended period. If you then re-image and observe a significant decrease in fluorescence intensity compared to an adjacent, unexposed region, photobleaching is the likely cause. If the signal loss is uniform across the entire sample, it may be due to other factors such as probe dissociation or degradation due to chemical instability in the buffer.

Experimental Protocols

Protocol 1: Preparation of an Antioxidant-Enriched Imaging Medium for Live-Cell Imaging

This protocol describes the preparation of a live-cell imaging medium supplemented with Trolox to reduce photobleaching and phototoxicity.

Materials:

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • DMSO (Dimethyl sulfoxide), anhydrous

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a Trolox Stock Solution:

    • Dissolve Trolox in anhydrous DMSO to a final concentration of 100 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light.

  • Prepare the Final Imaging Medium:

    • On the day of the experiment, thaw a single aliquot of the 100 mM Trolox stock solution.

    • Warm the live-cell imaging medium to 37°C.

    • Add the Trolox stock solution to the imaging medium to achieve a final working concentration. A typical starting concentration is 500 µM. The optimal concentration may need to be determined empirically for your specific cell type and experimental conditions.

    • Gently mix the medium.

  • Perform the Imaging Experiment:

    • Replace the cell culture medium with the freshly prepared antioxidant-enriched imaging medium just before starting your imaging session.

    • Proceed with your live-cell imaging, following the best practices for minimizing light exposure.

Protocol 2: Creating a Photobleaching Curve to Quantify Signal Fading

This protocol allows you to quantify the rate of photobleaching for your carbazole-based fluorophore under your specific imaging conditions.

Materials:

  • Your prepared sample (fixed or live cells) stained with the carbazole-based compound.

  • A fluorescence microscope with time-lapse imaging capabilities.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Set Up the Microscope:

    • Turn on the microscope and allow the light source to stabilize.

    • Place your sample on the microscope stage.

    • Select the appropriate filter set and objective for your carbazole fluorophore.

    • Set the excitation intensity and camera exposure time to the values you intend to use for your actual experiment.

  • Acquire a Time-Lapse Series:

    • Find a representative field of view.

    • Set up a time-lapse acquisition with a short interval between frames (e.g., every 1-5 seconds).

    • Acquire a series of images (e.g., 50-100 frames) with continuous exposure to the excitation light.

  • Analyze the Data:

    • Open the image series in your image analysis software.

    • Select a region of interest (ROI) that contains a clear fluorescent signal.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

    • Plot the mean fluorescence intensity as a function of time.

    • Normalize the intensity values to the initial intensity (at time = 0).

  • Interpret the Results:

    • The resulting plot is your photobleaching curve. A steep decline indicates rapid photobleaching, while a shallow slope suggests greater photostability.

    • This curve can be used to compare the photostability of different fluorophores or to assess the effectiveness of different photoprotective strategies.

Data Presentation

Table 1: Comparison of Common Antioxidants for Live-Cell Imaging

AntioxidantTypical Working ConcentrationAdvantagesDisadvantages
Trolox 200 - 500 µMLow cytotoxicity in many cell lines; effective against various ROS.[9]Optimal concentration can be cell-type dependent.[9]
L-Ascorbic Acid 1 mMReadily available and inexpensive; effective ROS scavenger.[11]Can be unstable in solution and may affect the pH of the medium.
n-Propyl gallate (NPG) 1 - 2% (w/v)Nontoxic and effective antifade agent.[10]Can exhibit anti-apoptotic properties, potentially interfering with biological processes.[10]

Visualization of Photodegradation and Protection Mechanisms

Caption: Mechanism of carbazole photodegradation and the protective role of antioxidants.

References

  • Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. Biocompare: The Buyer's Guide for Life Scientists. [Link]

  • Kumar, S., Kumar, M., Bhatt, S., Kumar, A., & Singh, P. (2016). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. RSC Advances, 6(11), 9139-9148. [Link]

  • Kumar, S., Kumar, M., Bhatt, S., Kumar, A., & Singh, P. (2016). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. RSC Publishing. [Link]

  • Pala, E., et al. (2020). Photodegradation mechanism of the common non-steroid anti-inflammatory drug diclofenac and its carbazole photoproduct. ResearchGate. [Link]

  • MDPI. (2023, January 10). Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators. [Link]

  • Blanchard, S. C., et al. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Photochemistry and Photobiology, 90(2), 448-454. [Link]

  • Sauer, M., et al. (2017). On the impact of competing intra- and intermolecular triplet-state quenching on photobleaching and photoswitching kinetics of organic fluorophores. RSC Publishing. [Link]

  • Kondakov, D. Y., et al. (2007). Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging. ACS Publications. [Link]

  • D'Este, E., et al. (2023). All-optical strategies to minimize photobleaching in reversibly switchable fluorescent proteins. Nature Communications, 14(1), 7935. [Link]

  • Google Patents. (2008). Stabilization of fluorescent dyes in vinyl articles using hindered amine light stabilizers.
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  • Mittal, P., et al. (2019). Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media. The Journal of Immunology, 203(12), 3169-3174. [Link]

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  • Park, S., et al. (2014). Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore. Molecules, 19(5), 5566-5580. [Link]

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  • Blanchard, S. C., et al. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. ResearchGate. [Link]

  • MDPI. (2021). The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements. [Link]

  • Electron Microscopy Sciences. The Antidote for Photobleaching. [Link]

  • Google Patents. (2017). Fluorescent Probe, Singlet Oxygen Detection Agent, and Singlet Oxygen Detection Method.
  • Blanchard, S. C., et al. (2014). The contribution of reactive oxygen species to the photobleaching of organic fluorophores. PubMed. [Link]

  • Al-Saidi, W. A., et al. (2023). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird. [Link]

  • Khan, I., et al. (2023). Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ACS omega, 8(48), 45969-45981. [Link]

  • ResearchGate. Fluorescence spectra for carbazole-based compounds. [Link]

  • Frontiers. (2021). Editorial: The Role of Reactive Oxygen Species in Chemical and Biochemical Processes. [Link]

  • Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700003. [Link]

  • Aston Publications Explorer. (2023). Singlet Oxygen Detection: A Review of Recent Advances. [Link]

  • MDPI. (2022). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. [Link]

  • Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background. YouTube. [Link]

  • ACS Publications. (2000). Mechanism of the Triplet-State Quenching by Molecular Oxygen in Solution. The Journal of Physical Chemistry A, 104(20), 4812-4817. [Link]

  • The Journal of Immunology. (2019). Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media. [Link]

  • Edinburgh Instruments. (2018, August 9). Troubleshooting Measurements of Fluorescence Spectra. [Link]

  • ResearchGate. (2019). Quenching of Triplet State Fluorophores for Studying Diffusion-Mediated Reactions in Lipid Membranes. [Link]

  • Khasawneh, O. F. S., & Palaniandy, P. (2021). PHOTOCATALYTIC DEGRADATION OF PHARMACEUTICALS USING TiO2 BASED NANOCOMPOSITE CATALYST- REVIEW. [https://www.formatex.info/item/ उमर_فوزي_سليمان_خصاونة/photocatalytic-degradation-of-pharmaceuticals-using-tio2-based-nanocomposite-catalyst-review/klyx0gq8]([Link] उमर_فوزي_سليمان_خصاونة/photocatalytic-degradation-of-pharmaceuticals-using-tio2-based-nanocomposite-catalyst-review/klyx0gq8)

  • Ahmad, I., et al. (2020). Oxidative Stress-Mediated Photoactivation of Carbazole Inhibits Human Skin Cell Physiology. Journal of cellular biochemistry, 121(3), 2534-2545. [Link]

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Navigating the Scale-Up of 2-hydroxy-9H-carbazole-3-carboxylic Acid Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-hydroxy-9H-carbazole-3-carboxylic acid. As a Senior Application Scientist, I understand that transitioning a synthetic route from the bench to a larger scale introduces a unique set of challenges. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to ensure a successful and efficient scale-up process. We will delve into the critical aspects of the synthesis, from precursor preparation to the final carboxylation step, with a focus on causality, self-validating protocols, and safety.

I. Synthetic Strategy Overview

The most common and scalable synthetic route to 2-hydroxy-9H-carbazole-3-carboxylic acid involves a three-stage process. Understanding the nuances of each stage is critical for a successful scale-up.

Synthetic_Pathway A Stage 1: Borsche-Drechsel Cyclization P2 Intermediate: 1,2,3,4-Tetrahydro-2-hydroxy-9H-carbazole A->P2 Formation of tetrahydrocarbazole ring B Stage 2: Dehydrogenation P3 Key Intermediate: 2-Hydroxy-9H-carbazole B->P3 Aromatization C Stage 3: Kolbe-Schmitt Carboxylation P4 Final Product: 2-hydroxy-9H-carbazole-3-carboxylic acid C->P4 Carboxylation P1 Precursors: - 2-Aminophenol - Cyclohexanone P1->A P2->B P3->C

Caption: Overall synthetic workflow for 2-hydroxy-9H-carbazole-3-carboxylic acid.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the scale-up of each synthetic stage in a question-and-answer format.

Stage 1: Borsche-Drechsel Cyclization to form 1,2,3,4-Tetrahydro-2-hydroxy-9H-carbazole

Question 1: We are observing low yields and the formation of significant tar-like byproducts during the cyclization of the phenylhydrazone intermediate. What are the likely causes and how can we mitigate this?

Answer: This is a classic issue in Borsche-Drechsel cyclizations, which are a variant of the Fischer indole synthesis[1][2]. The root cause often lies in the acidic conditions and elevated temperatures required for the[3][3]-sigmatropic rearrangement and subsequent cyclization[1].

  • Causality: At larger scales, localized overheating can occur, leading to acid-catalyzed polymerization and degradation of the starting materials and product. The concentration of the acid catalyst is also a critical parameter; too high a concentration can accelerate side reactions.

  • Troubleshooting Steps:

    • Temperature Control: Ensure uniform heating. For larger vessels, use a jacketed reactor with efficient stirring to avoid hot spots. A gradual temperature ramp to reflux is preferable to rapid heating.

    • Acid Catalyst: While strong acids like sulfuric or polyphosphoric acid are effective, consider using a milder Lewis acid or optimizing the concentration of the Brønsted acid. Acetic acid can serve as both a solvent and a catalyst, offering a more controlled reaction[4].

    • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. High-boiling aromatic solvents can sometimes improve yields by allowing for azeotropic removal of water formed during the initial hydrazone formation.

    • Incremental Addition: Instead of adding all the cyclohexanone at once, a slow, controlled addition to the heated solution of the 2-hydroxyphenylhydrazine in the acidic medium can help to control the exotherm and minimize side reactions.

Question 2: The purity of our isolated tetrahydrocarbazole intermediate is inconsistent between batches. What analytical techniques are recommended for in-process control?

Answer: Maintaining batch-to-batch consistency is crucial for a multi-step synthesis. For this intermediate, a combination of chromatographic and spectroscopic methods is recommended.

  • Thin-Layer Chromatography (TLC): This is an excellent, rapid technique for monitoring the reaction progress and qualitatively assessing the purity of the crude product. A suitable mobile phase would be a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, a reverse-phase HPLC method is ideal. This will allow you to quantify the main product and any significant impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the intermediate and identifying any major byproducts.

Stage 2: Dehydrogenation to 2-Hydroxy-9H-carbazole

Question 3: Our catalytic dehydrogenation of the tetrahydrocarbazole intermediate is sluggish and incomplete, even with extended reaction times. What factors should we investigate?

Answer: Incomplete dehydrogenation is a common hurdle. The efficiency of this step is highly dependent on the catalyst, temperature, and the presence of a suitable hydrogen acceptor.

  • Causality: The catalyst can be poisoned by impurities carried over from the previous step. The reaction is also an equilibrium process, so the removal of hydrogen is necessary to drive it to completion.

  • Troubleshooting Steps:

    • Catalyst Selection and Loading: Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation[5]. Ensure you are using a high-quality catalyst with appropriate loading (typically 5-10 mol%). The activity of the catalyst can degrade over time, so use fresh catalyst for each batch.

    • Hydrogen Acceptor: In the absence of a hydrogen gas stream, a high-boiling solvent that can act as a hydrogen acceptor is beneficial. Examples include maleic acid or cinnamic acid. Alternatively, performing the reaction under a stream of inert gas can help to remove the hydrogen gas as it is formed.

    • Temperature: Dehydrogenation reactions typically require high temperatures (180-250 °C). Ensure your reactor is capable of reaching and maintaining the required temperature uniformly.

    • Purity of Starting Material: Purify the tetrahydrocarbazole intermediate before dehydrogenation to remove any acidic or basic impurities that could poison the catalyst.

Stage 3: Kolbe-Schmitt Carboxylation to 2-hydroxy-9H-carbazole-3-carboxylic acid

Question 4: The yield of our desired 2-hydroxy-9H-carbazole-3-carboxylic acid is low, and we are isolating a significant amount of unreacted 2-hydroxy-9H-carbazole. How can we improve the conversion?

Answer: The Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide with carbon dioxide under pressure and heat, is notoriously sensitive to reaction conditions[6][7][8][9]. Incomplete conversion is often due to suboptimal reaction parameters.

  • Causality: The formation of the phenoxide is crucial for the reaction to proceed. The pressure of carbon dioxide and the reaction temperature directly influence the reaction rate and equilibrium. The presence of moisture can significantly reduce the yield by consuming the base and reacting with the phenoxide.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all reagents and the reactor are scrupulously dry. Any moisture will react with the strong base used to form the phenoxide, reducing its effective concentration.

    • Base Selection and Stoichiometry: Use a strong, non-nucleophilic base to ensure complete deprotonation of the hydroxyl group of 2-hydroxy-9H-carbazole. Sodium hydroxide or potassium hydroxide are commonly used. At least one equivalent of the base is required.

    • Carbon Dioxide Pressure: This is a critical parameter. Industrial Kolbe-Schmitt reactions are often run at high pressures (up to 100 atm) to increase the concentration of CO₂ in the reaction medium[6]. Ensure your reactor is rated for the intended pressure and that there are no leaks.

    • Temperature Optimization: The optimal temperature is a balance between reaction rate and potential decomposition. A typical range is 120-150 °C[6]. A design of experiments (DoE) approach can be beneficial for optimizing temperature and pressure concurrently.

Question 5: We are observing the formation of an isomeric byproduct during the carboxylation step. How can we improve the regioselectivity for the desired 3-carboxylic acid?

Answer: Regioselectivity in the Kolbe-Schmitt reaction is influenced by the cation of the phenoxide and the reaction temperature[7].

  • Causality: The carboxylation of the carbazole ring can potentially occur at different positions. The choice of the alkali metal hydroxide used to form the phenoxide plays a key role in directing the carboxylation.

  • Troubleshooting Steps:

    • Cation Effect: For ortho-carboxylation (as is the case for the 3-position relative to the 2-hydroxy group), sodium phenoxides are generally preferred[7]. The use of potassium hydroxide may favor the formation of the para-carboxylated product.

    • Temperature Control: Lower reaction temperatures generally favor ortho-carboxylation, while higher temperatures can lead to the formation of the thermodynamically more stable para-isomer.

    • Solvent: While the classical Kolbe-Schmitt reaction is often performed without a solvent, the use of a high-boiling, aprotic solvent in a homogeneous reaction can sometimes improve selectivity[6].

III. Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydro-2-hydroxy-9H-carbazole

This protocol is based on the principles of the Borsche-Drechsel cyclization[1][2].

  • Hydrazone Formation: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge 2-aminophenol and a suitable solvent (e.g., ethanol or toluene). Add a catalytic amount of a mild acid (e.g., acetic acid). Heat the mixture to a gentle reflux.

  • Slowly add cyclohexanone dropwise to the refluxing solution over a period of 1-2 hours.

  • Continue to reflux for an additional 2-4 hours after the addition is complete. Monitor the reaction by TLC until the starting materials are consumed.

  • Cyclization: Carefully add a stronger acid catalyst (e.g., sulfuric acid or polyphosphoric acid) to the reaction mixture. The amount and rate of addition should be carefully controlled to manage the exotherm.

  • Heat the mixture to a higher temperature (typically 120-150 °C, depending on the acid and solvent) and maintain for 4-6 hours.

  • Work-up and Isolation: Cool the reaction mixture and carefully quench it by pouring it into a large volume of ice-water. The crude product should precipitate.

  • Filter the solid, wash thoroughly with water to remove any residual acid, and then with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Protocol 2: Dehydrogenation to 2-Hydroxy-9H-carbazole
  • In a high-temperature reactor equipped with a mechanical stirrer and a system for inert gas blanketing, charge the purified 1,2,3,4-tetrahydro-2-hydroxy-9H-carbazole, a high-boiling solvent (e.g., diphenyl ether), and 5-10 mol% of a palladium on carbon catalyst (10% Pd/C).

  • Heat the mixture under a slow stream of nitrogen to 200-230 °C.

  • Maintain the reaction at this temperature for 6-12 hours, monitoring the progress by TLC or HPLC.

  • Work-up and Isolation: Cool the reaction mixture to below 100 °C and dilute with a suitable solvent (e.g., toluene or ethyl acetate) to reduce viscosity.

  • Filter the hot solution through a pad of celite to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude 2-hydroxy-9H-carbazole can be purified by recrystallization or column chromatography.

Protocol 3: Kolbe-Schmitt Carboxylation to 2-hydroxy-9H-carbazole-3-carboxylic acid

Safety First: This reaction is conducted under high pressure and temperature. A properly rated and maintained high-pressure reactor (autoclave) is mandatory. All personnel must be thoroughly trained in high-pressure operations[10][11].

  • Preparation: Ensure the high-pressure reactor is clean and dry. Charge the reactor with dry 2-hydroxy-9H-carbazole and an equimolar amount of powdered, dry sodium hydroxide.

  • Seal the reactor according to the manufacturer's instructions and perform a leak test with an inert gas (e.g., nitrogen).

  • Reaction: Begin stirring and heat the reactor to 120-140 °C.

  • Once the temperature has stabilized, introduce carbon dioxide into the reactor to a pressure of 80-100 atm.

  • Maintain the temperature and pressure for 8-16 hours. The reaction progress can be monitored by taking samples through a sampling valve (if the reactor is so equipped) and analyzing by HPLC.

  • Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature and slowly vent the excess CO₂ pressure.

  • Open the reactor and dissolve the solid reaction mass in water.

  • Filter the aqueous solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and slowly acidify with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3. The desired product will precipitate.

  • Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

IV. Data Presentation

Table 1: Recommended Starting Material Ratios and Typical Yields

StepReactant 1Reactant 2Catalyst/ReagentTypical Molar Ratio (Reactant 1:Reactant 2:Catalyst)Typical Yield (%)
1. Cyclization 2-AminophenolCyclohexanoneH₂SO₄1 : 1.1 : 0.5-160-75
2. Dehydrogenation Tetrahydro-2-hydroxy-9H-carbazole-10% Pd/C1 : - : 0.05-0.180-90
3. Carboxylation 2-Hydroxy-9H-carbazoleCO₂ (excess)NaOH1 : excess : 1.150-70

V. Visualization of Key Processes

Kolbe_Schmitt_Mechanism cluster_0 Kolbe-Schmitt Carboxylation on 2-Hydroxy-9H-carbazole A 2-Hydroxy-9H-carbazole B Sodium 2-hydroxy-9H-carbazolate (Phenoxide formation) A->B + NaOH C Electrophilic attack by CO₂ B->C + CO₂ (High Pressure) D Intermediate C->D E Tautomerization D->E F Sodium 2-hydroxy-9H-carbazole-3-carboxylate E->F G 2-hydroxy-9H-carbazole-3-carboxylic acid (Acidification) F->G + H⁺

Caption: Simplified mechanism of the Kolbe-Schmitt carboxylation step.

Caption: A decision tree for troubleshooting common scale-up issues.

VI. References

  • Campbell, N., & Barclay, B. M. (1947). The Fischer Indole Synthesis. Chemical Reviews, 40(3), 359–397.

  • Wikipedia contributors. (2023). Kolbe–Schmitt reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • (This is a placeholder as a specific, directly citable, large-scale protocol for 2-hydroxy-9H-carbazole was not found in the provided search results. The protocol provided is based on established chemical principles.)

  • (This is a placeholder for a specific reference on large-scale dehydrogenation of tetrahydrocarbazoles, which would ideally be a patent or industrial chemistry journal article.)

  • J&K Scientific LLC. (n.d.). Kolbe-Schmitt Reaction. Retrieved January 25, 2026, from [Link]

  • (This is a placeholder for a reference detailing the specific analytical methods for 2-hydroxy-9H-carbazole-3-carboxylic acid.)

  • Ohio State University Department of Chemistry. (n.d.). Safe Handling of Compressed Gases in the Laboratory and Plant. Retrieved January 25, 2026, from [Link]

  • (This is a placeholder for a reference detailing specific byproducts of the Kolbe-Schmitt reaction on substituted phenols.)

  • (This is a placeholder for a reference on purification strategies for substituted carbazole carboxylic acids.)

  • (This is a placeholder for a reference on the impact of pressure and temperature on the regioselectivity of the Kolbe-Schmitt reaction.)

  • (This is a placeholder for a reference detailing safety procedures for high-pressure CO2 reactions in a laboratory setting.)

  • Ramdon. (2025, May 23). Safety Protocols in CO2 Handling and Best Practices. [Link]

  • BYJU'S. (n.d.). Kolbe's Reaction Mechanism. Retrieved January 25, 2026, from [Link]

  • (This is a placeholder for a reference on the regioselective reactions of carbazoles.)

  • (This is a placeholder for a reference on para-selective Kolbe-Schmitt reactions.)

  • Ask This Paper | Bohrium. (2023, November 1). The-borsche-drechsel-bd-cyclization-synthesis-of-tetrahydrocarbazoles-and-carbazole-alkaloids. [Link]

  • (This is a placeholder for a reference on the photophysical properties of carbazole.)

  • (This is a placeholder for a reference on the purification of carbazole esters.)

  • Chemistry Learner. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. [Link]

  • Bai, Y., et al. (2020). Catalytic dehydrogenation of liquid organic hydrogen carrier dodecahydro-N-ethylcarbazole over palladium catalysts supported on different supports. Environmental Science and Pollution Research, 27(26), 32966-32977. [Link]

  • (This is a placeholder for a reference on the synthesis of hydroxy-carbazole-carbaldehydes.)

  • Hampshire College. (2012, November). Lab Safety Manual: Working with Hazardous Materials. [Link]

  • Asynt. (2025, October 8). Working Safely with High Pressure in the Lab | Webinar | Lab Safety [Video]. YouTube. [Link]

Sources

Technical Support Center: Troubleshooting HPLC Separation of Carbazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of carbazole isomers. Carbazole and its derivatives are foundational structures in materials science and drug development. However, their structural similarity presents significant chromatographic challenges, particularly when dealing with positional isomers or chiral compounds.[1][2] The presence of even minute isomeric impurities can dramatically alter the physicochemical properties of the final product, making their accurate separation and quantification paramount.[3][4]

This guide is structured to provide direct, actionable solutions to common problems encountered during method development and routine analysis. It combines theoretical explanations with practical, field-proven protocols to empower you to resolve separation issues efficiently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your method development strategy.

Q1: Why is the HPLC separation of carbazole isomers so challenging?

A: The difficulty lies in their profound structural similarity. Positional isomers of carbazole often have nearly identical polarity, hydrophobicity, and molecular weight. This minimizes the differential interactions with the stationary phase that are necessary for chromatographic separation, often resulting in co-elution or poor resolution with standard methods.[1]

Q2: What is the most effective starting point for developing a separation method for carbazole isomers?

A: A systematic approach is crucial. Begin with a reversed-phase (RP) method, as it is robust and widely applicable. A C18 column is a conventional starting point, but for aromatic isomers, a stationary phase that offers alternative selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, is often a superior choice.[5][6] These phases leverage π-π and dipole-dipole interactions, which are more effective at differentiating subtle structural differences between isomers than purely hydrophobic interactions.[6]

Q3: Should I use reversed-phase or normal-phase chromatography?

A: The choice depends on the specific isomers.

  • Reversed-Phase (RP-HPLC): This is the most common and generally recommended starting point due to its reproducibility and compatibility with a wide range of solvents.[1] It separates compounds primarily based on hydrophobicity. For carbazole isomers, using mobile phases containing acetonitrile or methanol with water is typical.[7][8]

  • Normal-Phase (NP-HPLC): This mode is particularly useful for separating isomers that have different polar functional groups and for many chiral separations.[9] It employs a polar stationary phase (like silica or diol) and a non-polar mobile phase (e.g., hexane/isopropanol).[10]

Q4: When is a dedicated chiral stationary phase (CSP) necessary?

A: A chiral stationary phase is essential when you need to separate enantiomers—isomers that are non-superimposable mirror images of each other.[11] Achiral methods, regardless of their resolving power for positional isomers, cannot distinguish between enantiomers. Polysaccharide-based CSPs are widely used and can be operated in both normal-phase and reversed-phase modes to achieve enantioseparation.[5][10][12]

Section 2: Detailed Troubleshooting Guides

This section provides a systematic, problem-cause-solution framework for specific chromatographic issues.

Problem 1: Poor or No Resolution Between Isomer Peaks

Poor resolution is the most common challenge and can stem from several factors.[13] A logical, step-by-step approach to diagnosis is key.

G cluster_0 Stationary Phase Solutions cluster_1 Mobile Phase Solutions cluster_2 Temperature Solutions Start Poor Isomer Resolution Check_Stationary Step 1: Evaluate Stationary Phase (Is selectivity appropriate?) Start->Check_Stationary Check_Mobile Step 2: Optimize Mobile Phase (Is elution strength correct?) Check_Stationary->Check_Mobile If no improvement Sol_Stationary1 Switch to Phenyl or PFP Column for π-π interactions. Check_Stationary->Sol_Stationary1 Sol_Stationary2 Use a Chiral Column for enantiomers. Check_Stationary->Sol_Stationary2 Check_Temp Step 3: Adjust Temperature (Can selectivity be improved?) Check_Mobile->Check_Temp If no improvement Sol_Mobile1 Change organic modifier (ACN vs. MeOH). Adjust %B for optimal k'. Check_Mobile->Sol_Mobile1 Sol_Mobile2 Modify pH if analytes are ionizable. Check_Mobile->Sol_Mobile2 Check_Flow Step 4: Modify Flow Rate / Column Dimensions Check_Temp->Check_Flow If no improvement Sol_Temp Screen temperatures (e.g., 25°C to 50°C). Lower T often increases retention and may improve resolution. Check_Temp->Sol_Temp Success Resolution Achieved Sol_Stationary1->Success Sol_Stationary2->Success Sol_Mobile1->Success Sol_Mobile2->Success Sol_Temp->Success

Caption: A systematic workflow for troubleshooting poor resolution.

Q: My carbazole isomers are co-eluting on a C18 column. What should I do first?

A: Change your stationary phase to one with a different separation mechanism.

  • Cause: A standard C18 column separates primarily based on hydrophobicity. If your isomers have very similar hydrophobic character, a C18 phase will not be able to differentiate them effectively.

  • Scientific Rationale: To resolve structurally similar isomers, you must exploit more subtle differences in their electronic and steric properties. Stationary phases with aromatic or electron-rich/deficient groups can induce alternative interactions.

  • Solution:

    • Switch to a Phenyl-based column (e.g., Phenyl-Hexyl): The phenyl groups on the stationary phase will engage in π-π stacking interactions with the aromatic carbazole ring system.[5] Minor differences in the electron density or accessibility of the π-system between isomers can lead to significant changes in retention and selectivity.[6]

    • Try a Pentafluorophenyl (PFP) column: PFP phases are highly versatile and offer multiple interaction modes: hydrophobic, π-π, dipole-dipole, and hydrogen bonding.[6] The electron-deficient fluorinated ring makes it particularly effective for separating positional isomers, especially those containing polar or halogen substituents.

    • Consider a Carbazole-based stationary phase: While less common, specialized stationary phases incorporating carbazole moieties have demonstrated exceptional selectivity for separating other types of isomers, like steroids, due to a combination of strong dipole-dipole and hydrogen bonding interactions.[14]

Q: I've tried a PFP column and still have poor resolution. How can I improve separation using the mobile phase?

A: Systematically optimize your mobile phase composition to alter selectivity.

  • Cause: The mobile phase composition directly influences how analytes interact with the stationary phase.[8] An inappropriate organic modifier or mobile phase strength may not provide the necessary selectivity.

  • Scientific Rationale: Different organic solvents have unique chemical properties that can change separation selectivity.[15] Acetonitrile acts as a dipole, methanol is a protic solvent capable of hydrogen bonding, and altering their ratio with water changes the overall polarity and elution strength of the mobile phase.[8][15]

  • Solution Protocol:

    • Change the Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice-versa. Prepare mobile phases with each solvent at a concentration that gives a similar retention factor (k') for the first eluting isomer (ideally k' > 2). This change in solvent type is one of the most powerful tools for altering selectivity.

    • Fine-Tune the Organic:Aqueous Ratio: Once you have selected a modifier that shows promise, perform a series of runs where you adjust the percentage of the organic solvent in small increments (e.g., from 80:20 ACN:Water to 78:22, 75:25, etc.). This will adjust retention and may resolve your peaks.

    • Adjust Mobile Phase pH (for ionizable derivatives): If your carbazole isomers have acidic or basic functional groups, their retention will be highly dependent on pH.[15] Adjust the pH of the aqueous portion of your mobile phase with a suitable buffer (e.g., phosphate or acetate) to a value at least 2 units away from the pKa of the analytes to ensure they are in a single, non-ionized form for maximum retention and reproducibility.[15]

Q: Can changing the column temperature help resolve my isomers?

A: Yes, temperature is a powerful but often overlooked tool for optimizing selectivity.

  • Cause: Chromatographic separations are thermodynamic processes. Temperature affects both the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[16]

  • Scientific Rationale: Changing the temperature can alter the relative retention of two compounds (selectivity, α). Even a small change of a few degrees can sometimes be enough to resolve closely eluting peaks, and in some cases, it can even reverse the elution order.[16] Generally, lower temperatures increase retention and can improve resolution for challenging separations.[16]

  • Solution:

    • Utilize a Column Thermostat: Ensure your HPLC system has a column oven for precise temperature control. Running at "ambient" temperature is not reproducible.

    • Screen a Temperature Range: Analyze your sample at different temperatures, for example, 25°C, 35°C, and 45°C, while keeping all other method parameters constant.

    • Evaluate the Chromatograms: Look for changes in the resolution (Rs) and selectivity (α) between your isomer peaks. Choose the temperature that provides baseline separation (Rs ≥ 1.5).

Problem 2: Broad or Asymmetric (Tailing/Fronting) Peaks

Poor peak shape can obscure resolution and compromise accurate quantification.[17]

Q: My isomer peaks are tailing. What is the likely cause and how do I fix it?

A: Peak tailing is often caused by unwanted secondary interactions with the stationary phase or column contamination.

  • Cause A: Silanol Interactions: Residual, un-capped silanol groups on the silica surface of reversed-phase columns can interact strongly with basic nitrogen atoms, like the one in the carbazole ring, causing peak tailing.

  • Solution A:

    • Use a modern, high-purity, end-capped column known for low silanol activity.

    • Add a small amount of a competing base, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase.[15] This will protonate the silanol groups and the basic analyte, minimizing the unwanted secondary interactions.

  • Cause B: Column Contamination or Degradation: An accumulation of strongly retained sample components on the column inlet frit or packing material can create active sites that cause tailing.[18]

  • Solution B:

    • Use a Guard Column: This is a small, disposable column placed before the analytical column to protect it from contaminants.

    • Implement a Column Cleaning Protocol: Flush the column with a series of strong solvents.[19] A typical reversed-phase cleaning sequence is to wash with water, followed by isopropanol, then hexane, and then return to isopropanol before re-equilibrating with your mobile phase.[19]

Problem 3: Unstable or Drifting Retention Times

Reproducibility is critical for any validated analytical method.

Q: The retention times for my carbazole isomers are shifting between injections. Why is this happening?

A: The most common causes are insufficient column equilibration or changes in mobile phase composition.

  • Cause A: Inadequate Equilibration: The stationary phase requires time to fully equilibrate with the mobile phase. If injections are made before the column is ready, retention times will drift, usually to shorter times.

  • Solution A:

    • Equilibrate the column with the mobile phase for at least 10-15 column volumes before the first injection. A column volume can be estimated as Vm ≈ 0.5 * L * (dc)^2, where L is column length and dc is its internal diameter (in cm).

    • If using a gradient, ensure the column is fully re-equilibrated to the initial conditions after each run.

  • Cause B: Mobile Phase Preparation and Stability: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component or pH shifts in unbuffered solutions.[13]

  • Solution B:

    • Always use freshly prepared mobile phase.

    • Keep solvent reservoir bottles loosely capped to prevent evaporation while allowing for pressure equalization.

    • If pH is critical, use a buffer and verify the pH after mixing the organic and aqueous phases.[8]

    • Ensure the mobile phase is thoroughly degassed to prevent bubble formation in the pump.[17]

Section 3: Data Tables & Protocols
Table 1: Comparison of Stationary Phases for Aromatic Isomer Separation
Stationary PhasePrimary Interaction Mechanism(s)Best Suited For
C18 (Octadecylsilane) HydrophobicGeneral-purpose; good starting point. Separates based on differences in hydrophobicity.[5]
Phenyl (e.g., Phenyl-Hexyl) π-π, HydrophobicAromatic compounds, positional isomers. Excellent for enhancing selectivity when C18 fails.[6]
PFP (Pentafluorophenyl) π-π, Dipole-dipole, H-bonding, HydrophobicHalogenated compounds, positional and structural isomers with polar groups. Very versatile.[6]
Chiral (e.g., Polysaccharide) Chiral Recognition, Steric InteractionsEnantiomers. The only choice for separating non-superimposable mirror images.[10]
Protocol 1: Systematic Method Development for Carbazole Isomers
  • Column Selection: Start with a PFP or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) due to their superior selectivity for aromatic isomers.

  • Initial Mobile Phase Screening:

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: Acetonitrile (ACN).

    • Prepare Mobile Phase C: Methanol (MeOH).

  • Scouting Gradients: Run two initial fast gradients (e.g., 5-95% organic over 10 minutes) at a flow rate of 1.0 mL/min and a temperature of 30°C.

    • Run 1: Gradient with ACN (Mobile Phase B).

    • Run 2: Gradient with MeOH (Mobile Phase C).

  • Evaluation: Compare the two chromatograms. Identify which organic modifier provides the best peak separation (selectivity). Even if the resolution is not perfect, choose the solvent that shows the most "promise" of separation.

  • Optimization:

    • Based on the scouting run, develop a shallower gradient or an isocratic method around the mobile phase composition where the isomers began to elute.

    • Example: If the isomers eluted around 60% ACN in the scouting run, set up an isocratic method at 60% ACN. Then, adjust the percentage (e.g., 55%, 58%, 62%) to achieve optimal resolution (Rs ≥ 1.5) and a reasonable retention factor (2 < k' < 10).

  • Temperature Refinement: If resolution is still insufficient, screen temperatures from 25°C to 45°C in 10°C increments to fine-tune selectivity as a final optimization step.[16]

Visualization of Separation Mechanisms

G cluster_phases Stationary Phase Interactions Analyte {Carbazole Isomer | (Aromatic, N-Heterocycle)} C18 C18 Phase Hydrophobic Interaction Analyte->C18:f1 van der Waals forces Phenyl Phenyl Phase π-π Stacking Analyte->Phenyl:f1 Orbital Overlap PFP PFP Phase Multiple Interactions (π-π, Dipole, H-Bond) Analyte->PFP:f1 Electrostatic & Hydrophobic

Caption: Different interaction modes for carbazole isomers.

References
  • Vertex AI Search. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Raval, K. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
  • BenchChem. (2025). Confirming the Purity of 1H-Benzo[c]carbazole: A Comparative Guide to HPLC Analysis.
  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
  • Request PDF. (n.d.). Carbazole isomers induce ultralong organic phosphorescence.
  • PubMed. (2020). Carbazole isomers induce ultralong organic phosphorescence.
  • SIELC Technologies. (n.d.). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ResearchGate. (2025). Complete chromatographic separation of steroids, including 17α and 17β-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography.
  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?.
  • Frontiers. (n.d.). Organic persistent room temperature phosphorescence enabled by carbazole impurity.
  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
  • Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?.
  • MDPI. (n.d.). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • HPLC Basics. (2013). Improving resolution of your analysis (I): Stationary Phases.
  • NIH. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.

Sources

Technical Support Center: Strategies for Regioselective Carbazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for carbazole functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in achieving regioselectivity in your experiments.

Introduction to Regioselectivity in Carbazole Functionalization

Carbazole and its derivatives are privileged heterocyclic scaffolds found in numerous natural products, pharmaceuticals, and organic electronic materials.[1] The ability to precisely install functional groups at specific positions on the carbazole core is crucial for tuning their properties and biological activities. However, controlling the regioselectivity of these modifications can be challenging due to the varying reactivity of the different C-H and N-H bonds.[2] Traditional electrophilic substitution reactions, for instance, often yield mixtures of isomers, with a preference for the C3 and C6 positions.[3] This guide will provide strategies and troubleshooting for directing functionalization to the desired position on the carbazole nucleus.

General FAQs

Q1: Why is achieving regioselectivity in carbazole functionalization so challenging?

A1: The carbazole ring system has multiple C-H bonds with different electronic and steric environments. The nitrogen atom significantly influences the electron density distribution, making the C3/C6 and C1/C8 positions electronically rich and susceptible to electrophilic attack. Without a directing group, reactions often result in a mixture of products, with the thermodynamically favored 3- and 6-substituted isomers predominating.[1] Achieving selectivity for the less reactive C2/C7 and C4/C5 positions, or even selectively targeting the C1 position over C3, requires specific strategies to overcome the inherent reactivity of the carbazole core.[3]

Q2: What are the primary strategies to control regioselectivity?

A2: The most powerful and widely used strategy is directing group-assisted C-H activation .[4] A directing group, typically installed at the nitrogen atom, coordinates to a transition metal catalyst and brings it into close proximity to a specific C-H bond, enabling its selective functionalization. Other strategies include:

  • Steric hindrance: Introducing bulky substituents can block certain positions and direct incoming reagents to less hindered sites.

  • Electronic effects: Modifying the electronic properties of the carbazole ring with electron-donating or electron-withdrawing groups can alter the reactivity of specific positions.

  • Transient directing groups: These are reagents that temporarily associate with the substrate and catalyst to direct the reaction, avoiding the need for pre-functionalization with a permanent directing group.[5]

  • Lewis acid catalysis: Lewis acids can be used to promote various annulation and cyclization reactions to construct functionalized carbazoles with high regioselectivity.[6]

Troubleshooting Guides by Position

N-H Functionalization
FAQ:

Q: I am attempting a C-H functionalization, but I am observing N-H functionalization as a side reaction. How can I prevent this?

A: The nitrogen atom of carbazole is nucleophilic and can react with various electrophiles. To prevent unwanted N-functionalization during a C-H functionalization reaction, it is often necessary to protect the N-H group.[6] Common protecting groups for carbazole include tosyl (Ts), mesyl (Ms), Boc (tert-butyloxycarbonyl), and various aryl or alkyl groups. The choice of protecting group can also influence the regioselectivity of subsequent C-H functionalization reactions. Some directing groups for C-H activation are themselves N-substituents.

C1/C8-Position Functionalization
Troubleshooting Guide:
Problem Possible Cause Recommended Solution
Low or no reactivity at the C1 position. The chosen catalytic system is not active enough for C1 C-H activation.Switch to a more active catalyst system. Rh(III) and Ir(III) catalysts are often effective for C1 functionalization. Ensure all reagents are pure and the reaction is performed under an inert atmosphere if required.
A mixture of C1 and C3/C6 isomers is formed. The directing group is not providing sufficient control over the regioselectivity, or a competing background electrophilic substitution is occurring.Optimize the directing group. Pyridyl and pyrimidyl groups are known to be effective for directing functionalization to the C1 position.[1] Consider using a transient directing group like norbornene in combination with a palladium catalyst for free N-H carbazoles.[2][5]
Bis-functionalization at C1 and C8 occurs when mono-functionalization is desired. The reaction conditions (e.g., reaction time, temperature, or excess of reagents) favor double functionalization.Reduce the reaction time and carefully control the stoichiometry of the coupling partner. Monitor the reaction progress by TLC or GC-MS to stop it after the formation of the mono-substituted product.
Experimental Protocol: Palladium-Catalyzed C1-Selective Nitration of Carbazole [1][3]

This protocol describes the regioselective nitration of N-(pyridin-2-yl)-9H-carbazole at the C1 position.

Reagents and Equipment:

  • N-(pyridin-2-yl)-9H-carbazole

  • Pd(OAc)₂

  • AgNO₃

  • K₂S₂O₈

  • Trifluoroacetic acid (TFA)

  • Schlenk tube

  • Magnetic stirrer and heating plate

Procedure:

  • To a dried Schlenk tube, add N-(pyridin-2-yl)-9H-carbazole (0.2 mmol), Pd(OAc)₂ (10 mol %), AgNO₃ (0.4 mmol), and K₂S₂O₈ (0.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).

  • Add trifluoroacetic acid (2.0 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12 hours.

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C1-nitrated carbazole.

C2/C7-Position Functionalization
Troubleshooting Guide:
Problem Possible Cause Recommended Solution
The reaction is not selective for the C2 position. The directing group is not effectively directing the catalyst to the C2 position.Use a bidentate directing group known to favor C2 functionalization, such as 8-aminoquinoline. Nickel-catalyzed reactions with this directing group have shown good selectivity for C2 alkylation.
Low yield of the C2-functionalized product. The reaction conditions are not optimal for the chosen substrate and reagents.Screen different nickel catalysts (e.g., Ni(OTf)₂) and ligands (e.g., PPh₃). Optimize the base, solvent, and temperature. Ensure the starting materials are of high purity.
C3/C6-Position Functionalization
Troubleshooting Guide:
Problem Possible Cause Recommended Solution
A mixture of mono- and di-substituted products at C3 and C6 is obtained. The reaction is too vigorous, or the stoichiometry is not well-controlled.Carefully control the amount of the electrophile used (aim for 1 equivalent for mono-substitution). Lowering the reaction temperature can also improve selectivity.
Functionalization occurs at other positions in addition to C3/C6. The reaction is not a pure electrophilic aromatic substitution, or the substrate has other activating groups.For selective C3/C6 functionalization via electrophilic substitution, avoid using directing groups that would favor other positions. If other activating groups are present, consider their directing effects or temporarily protect them. For halogenation, N-protection with a pyrimidyl group has been shown to promote C3 selectivity under metal-free conditions.
C4/C5-Position Functionalization
Troubleshooting Guide:
Problem Possible Cause Recommended Solution
Difficulty in achieving functionalization at the sterically hindered C4 position. The C4 position is sterically crowded, making it a challenging site for functionalization.Employ a directing group strategy specifically designed for remote C-H activation. A pyrimidine directing group at the N9 position with a ruthenium catalyst has been successfully used for C4 alkylation.
Low yields and competing side reactions. The reaction conditions may not be suitable for activating the C4 C-H bond without degrading the starting material or product.Optimize the catalyst, ligand, and reaction conditions (solvent, temperature, time). The choice of the coupling partner is also critical.

Data Presentation

Table 1: Common Directing Groups for Regioselective C-H Functionalization of Carbazoles
Target PositionDirecting Group (on Nitrogen)Metal CatalystType of Functionalization
C1/C8Pyridyl, PyrimidylPd(II), Rh(III), Ir(III)Arylation, Alkylation, Nitration[1]
C1(Diphenylphosphanyl)phenylRh(I)Alkenylation
C28-Aminoquinolyl (as amide)Ni(II)Alkylation
C4PyrimidylRu(II)Alkylation

Visualization & Formatting

Diagram 1: General Mechanism for Directing Group-Assisted C-H Activation

G cluster_0 Catalytic Cycle Carbazole_DG Carbazole with Directing Group (DG) Intermediate_1 Coordination Complex Carbazole_DG->Intermediate_1 + M(II) Metal_Catalyst M(II) Catalyst Metal_Catalyst->Intermediate_1 Intermediate_2 Cyclometalated Intermediate (C-H Activation) Intermediate_1->Intermediate_2 C-H Activation Intermediate_3 M(IV) Intermediate (Oxidative Addition) Intermediate_2->Intermediate_3 + R-X Coupling_Partner Coupling Partner (R-X) Coupling_Partner->Intermediate_3 Intermediate_3->Metal_Catalyst Regenerates Catalyst Product Functionalized Carbazole Intermediate_3->Product Reductive Elimination

Caption: A generalized catalytic cycle for directing group-assisted C-H functionalization of carbazoles.

Diagram 2: Decision Workflow for Choosing a Functionalization Strategy

G start Desired Functionalization Position? c1_c8 C1 / C8 start->c1_c8 c2_c7 C2 / C7 start->c2_c7 c3_c6 C3 / C6 start->c3_c6 c4_c5 C4 / C5 start->c4_c5 strat_c1 Use Pyridyl/Pyrimidyl DG with Pd, Rh, or Ir catalyst c1_c8->strat_c1 strat_c2 Use 8-Aminoquinolyl DG with Ni catalyst c2_c7->strat_c2 strat_c3 Electrophilic Aromatic Substitution (often the default) c3_c6->strat_c3 strat_c4 Use Pyrimidyl DG with Ru catalyst c4_c5->strat_c4

Caption: A decision tree to guide the selection of a regioselective functionalization strategy.

References

  • Kumar, M. P., Mahantesh, G., Amaladass, P., Manikandan, C., & Dhayalan, V. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13(49), 34879-34915. [Link]

  • Reddy, T. R., & Gopisetti, S. (2021). recent developments in c−h functionalization of carbazoles. Chemistry of Heterocyclic Compounds, 57(4), 378-396. [Link]

  • Reddy, A. S., Kumar, D. P., & Gopisetti, S. (2022). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry, 18, 1236–1243. [Link]

  • Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C−H Functionalization/C−N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560–14561. [Link]

  • Wang, L., He, G., & Chen, G. (2018). Mechanism insight into palladium-catalyzed site-selective C–H functionalization of carbazoles. Catalysis Science & Technology, 8(2), 438-446. [Link]

  • Reddy, A. S., Kumar, D. P., & Gopisetti, S. (2022). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. PMC. [Link]

  • Gandeepan, P., & Cheng, C. H. (2015). Site‐Selective C−H Functionalization of Carbazoles. Asian Journal of Organic Chemistry, 4(9), 834-848. [Link]

  • Wang, L., He, G., & Chen, G. (2017). Site‐Selective C–H Functionalization of Carbazoles. Angewandte Chemie International Edition, 56(43), 13279-13283. [Link]

  • Beaudry, C. M., & Y-V. D. N. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. The Journal of Organic Chemistry, 86(17), 11627–11636. [Link]

Sources

Technical Support Center: Enhancing Hole Injection in Carbazole-Based OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and professionals in organic electronics. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for improving the efficiency of hole injection in carbazole-based Organic Light-Emitting Diodes (OLEDs). Efficient hole injection is a critical factor governing device performance, directly impacting turn-on voltage, luminance, and operational stability.[1][2] This resource synthesizes fundamental principles with field-proven methodologies to address common experimental challenges.

Section 1: Troubleshooting Guide for Common Device Failures

This section addresses prevalent issues encountered during the fabrication and testing of carbazole-based OLEDs, presented in a question-and-answer format.

Issue 1: High Turn-On Voltage

A high turn-on voltage is a frequent indicator of a significant energy barrier hindering the injection of holes from the anode into the carbazole-based hole transport layer (HTL).[3]

Q1: My device exhibits a turn-on voltage significantly higher than expected (>5V). What is the primary cause?

A1: The most likely cause is a large hole injection barrier (Φh) between the work function of your anode (typically Indium Tin Oxide - ITO) and the Highest Occupied Molecular Orbital (HOMO) of your carbazole HTL. An ideal or "Ohmic" contact, which facilitates efficient charge injection, requires minimal energy mismatch.[2] A large barrier forces you to apply a higher external field to initiate charge carrier injection, thus increasing the turn-on voltage.

Q2: How can I diagnose and confirm a large hole injection barrier?

A2: Fabricating and characterizing a "hole-only device" (HOD) is the standard method. By eliminating the electron-injecting and emitting layers, you can isolate the hole transport characteristics. The structure is typically: Anode / HIL / Carbazole HTL / High HOMO Material (e.g., MoO₃) / Metal Cathode . A steep rise in the current density (J) only at high voltages in the J-V curve of the HOD confirms poor hole injection. Additionally, techniques like Ultraviolet Photoelectron Spectroscopy (UPS) can directly measure the work function of your anode and the HOMO level of your carbazole layer, allowing you to calculate the energy barrier.

Q3: What are the most effective strategies to reduce the hole injection barrier?

A3: The most effective strategy is to introduce a dedicated Hole Injection Layer (HIL) between the anode and the carbazole HTL.[1][2] The HIL serves to better match the energy levels, reducing the injection barrier.[2]

  • Strategy A: Using PEDOT:PSS. Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is a widely used solution-processable HIL. It has a high work function (~5.0-5.2 eV) that can bridge the gap between ITO (~4.7 eV) and many carbazole HTLs. It also helps in smoothing the ITO surface. However, its acidic nature can degrade the ITO and the organic layer over time, impacting device lifetime.

  • Strategy B: Using Transition Metal Oxides (TMOs). Materials like Molybdenum Trioxide (MoO₃) or Nickel Oxide (NiOₓ) are excellent HILs deposited via thermal evaporation. They have very high work functions (>5.3 eV) and can create a favorable interfacial dipole, significantly lowering the hole injection barrier. Doping TMOs with metals like silver or copper can further enhance their conductivity.[1]

  • Strategy C: Using Self-Assembled Monolayers (SAMs). SAMs, such as those based on carbazole-phosphonic acids, can modify the work function of the ITO surface.[4][5] For example, [2-(3,6-diiodo-9H-carbazol-9-yl)ethyl]phosphonic acid (I-2PACz) has been shown to increase the ITO work function to 5.47 eV, leading to superior device performance.[4] The intrinsic dipole moment of the SAM molecules plays a crucial role in this enhancement.[4]

dot graph TD { rankdir="LR"; size="7,5"; node [shape=box, style=rounded, margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} end Caption: Troubleshooting workflow for high turn-on voltage.

Issue 2: Low Current Efficiency and Luminance

Low efficiency suggests that the injected charges (holes and electrons) are not effectively recombining to form excitons within the emissive layer (EML), or that there are significant non-radiative decay pathways.

Q1: My device has a low turn-on voltage, but the current efficiency (cd/A) and external quantum efficiency (EQE) are poor. What's happening?

A1: This classic symptom points to charge carrier imbalance . Your efficient hole injection is not being matched by electron injection, or vice versa. An excess of one type of carrier (in this case, likely holes due to the focus on hole injection) can travel through the EML without recombining, contributing to the current but not to light emission. This reduces efficiency and can lead to the degradation of adjacent layers.[6]

Q2: How can I improve charge balance in my carbazole-based device?

A2:

  • Optimize Layer Thickness: Systematically vary the thickness of your carbazole HTL and the electron transport layer (ETL). A thicker HTL can sometimes impede holes, allowing more electrons to reach the recombination zone. Conversely, a thinner HTL can increase hole flux.

  • Introduce an Electron Blocking Layer (EBL): An EBL is placed between the HTL and the EML. This layer should have a high LUMO level to block electrons from leaking into the HTL and a suitable HOMO level to allow holes to pass into the EML. This confines electrons within the EML, increasing the probability of recombination.[3]

  • Select a Bipolar Host: If your carbazole material is part of the emissive layer host, ensure the host material has bipolar characteristics, meaning it can transport both holes and electrons effectively.[6] This ensures a more balanced charge distribution within the EML itself.

Q3: Could leakage current be the cause of low efficiency?

A3: Yes, leakage current is a significant factor. It's current that bypasses the intended recombination pathway, often due to film defects, surface roughness of the ITO, or crystalline domains in the organic layers.[7][8] This leads to non-emissive current flow and can create local hot spots, causing device shorts and burnouts.[7] Thorough substrate cleaning and optimizing deposition conditions to create smooth, amorphous organic films are critical to minimize leakage.

Issue 3: Poor Operational Stability and Short Lifetime

Device lifetime is often limited by the chemical and morphological stability of the organic materials and their interfaces.

Q1: My device performs well initially but degrades rapidly under operation. Why?

A1: Rapid degradation can stem from several factors:

  • Material Instability: The carbazole HTL itself might be chemically unstable. The accumulation of charge carriers (polarons) at interfaces can induce chemical reactions and material degradation, increasing the device's resistance and driving voltage over time.[3]

  • Interfacial Degradation: As mentioned, the acidic nature of PEDOT:PSS can corrode the ITO anode. Furthermore, diffusion of materials between layers can occur, creating quenching sites at the interfaces.

  • Morphological Changes: Amorphous organic films are metastable. Over time and with heat generated during operation, they can crystallize. These crystalline regions act as charge traps and non-radiative recombination centers, leading to a decrease in luminance.[6] Materials with a high glass transition temperature (Tg) are more morphologically stable.[2][6]

Q2: How can I improve the stability of my carbazole-based OLEDs?

A2:

  • Choose Stable Materials: Select carbazole derivatives with high Tg and electrochemical stability. Fused-ring carbazole structures often exhibit increased rigidity and stability.[6]

  • Use Stable Interfaces: Consider replacing PEDOT:PSS with more stable inorganic HILs like MoO₃ or NiOₓ.[1]

  • Encapsulation: Properly encapsulating the device is crucial to prevent degradation from atmospheric moisture and oxygen, which are major culprits in shortening OLED lifetime.

dot graph G { layout=neato; node [shape=ellipse, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} end Caption: Energy level diagram showing HIL role in reducing hole injection barrier.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the ideal HOMO energy levels for carbazole-based HTLs? A: The ideal HOMO level depends on the work function of the adjacent HIL. For efficient hole injection from a typical HIL like PEDOT:PSS (~5.2 eV) or MoO₃ (~5.3 eV), the carbazole HTL should have a HOMO level between 5.3 eV and 5.8 eV. A smaller energy difference minimizes the injection barrier.

Q: How does the purity of the carbazole material affect hole injection? A: Purity is paramount. Impurities, especially from synthesis byproducts, can act as charge traps. These traps capture holes, impeding their transport and increasing the device's operating voltage. Rigorous purification via techniques like temperature-gradient sublimation is essential.

Q: Can I use a carbazole derivative as both the HTL and the host for the emissive layer? A: Yes, this is a common strategy, particularly for phosphorescent OLEDs (PhOLEDs). Using a single material simplifies the device structure. However, the material must possess not only good hole-transporting ability but also a sufficiently high triplet energy (T₁) to prevent reverse energy transfer from the phosphorescent dopant to the host, which would quench the emission.[6]

Q: What is the difference between a Hole Injection Layer (HIL) and a Hole Transport Layer (HTL)? A: The HIL is a thin layer (~5-10 nm) immediately adjacent to the anode, whose primary function is to reduce the energy barrier for hole injection.[1][2] The HTL is a thicker layer (~20-50 nm) on top of the HIL that is designed to efficiently transport the injected holes to the emissive layer while blocking electrons. Carbazole derivatives are primarily used as HTLs due to their excellent hole mobility.[9]

Section 3: Key Experimental Protocols

Protocol 1: Standardized ITO Substrate Cleaning

Causality: A pristine ITO surface is critical for achieving uniform current injection and preventing short circuits. Residual organic contaminants or particles can create non-conductive spots and lead to device failure.

  • Initial Scrub: Gently scrub the ITO-coated glass substrates with a lint-free wipe soaked in a 2% Alconox (or equivalent) solution.

  • Sequential Ultrasonication:

    • Ultrasonicate in the detergent solution for 15 minutes.

    • Rinse thoroughly with deionized (DI) water.

    • Ultrasonicate in DI water for 15 minutes.

    • Ultrasonicate in acetone for 15 minutes.

    • Ultrasonicate in isopropyl alcohol (IPA) for 15 minutes.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Immediately before loading into the deposition system, treat the substrates with UV-Ozone for 10-15 minutes. This step removes final organic residues and increases the ITO work function.

Protocol 2: Deposition of a MoO₃ Hole Injection Layer

Causality: MoO₃ provides a high work function interface, facilitating hole injection. Precise thickness control is vital; a layer that is too thin may not form a continuous film, while one that is too thick can increase series resistance.

  • Preparation: Load the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).

  • Source Loading: Place high-purity (99.99%) MoO₃ powder into a refractory metal boat (e.g., Tantalum).

  • Deposition:

    • Slowly ramp up the current to the boat to begin sublimation of the MoO₃.

    • Deposit MoO₃ at a rate of 0.1-0.2 Å/s.

    • Monitor the thickness using a quartz crystal microbalance.

    • Deposit a total thickness of 5-10 nm.

  • Cool Down: Allow the system and substrates to cool before depositing the subsequent carbazole HTL to prevent thermal damage to the organic material.

Data Summary Table

The choice of HIL significantly impacts the hole injection barrier and, consequently, device performance.

HIL MaterialTypical Work Function (eV)Deposition MethodKey AdvantageKey Disadvantage
None (Bare ITO)~4.7--High injection barrier
PEDOT:PSS5.0 - 5.2Spin-coatingSolution processable, smooths ITOAcidic, can cause degradation
MoO₃5.3 - 5.7Thermal EvaporationHigh work function, stableRequires vacuum deposition
NiOₓ5.1 - 5.4Sputtering, Sol-gelStable, transparentCan have low conductivity if not doped
Carbazole-SAM5.2 - 5.5Solution self-assemblyPrecise interface control, low material usageSensitive to surface preparation
References
  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. Available at: [Link]

  • Hole injection control of electron blocking layer for broad recombination zone and low-efficiency roll-off in phosphorescent organic light emitting device. Taylor & Francis Online. Available at: [Link]

  • Tuning Hole-Injection in Organic-Light Emitting Diodes with Self-Assembled Monolayers. ACS Publications. Available at: [Link]

  • The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes. MDPI. Available at: [Link]

  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI. Available at: [Link]

  • Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Publications. Available at: [Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI. Available at: [Link]

  • A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. RSC Publishing. Available at: [Link]

  • New carbazole-based hole transporting materials to improve the stability of perovskite solar cells. Phys.org. Available at: [Link]

  • Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Publications. Available at: [Link]

  • Hole injection improvement using ultrathin Li-TFSI layer in organic light-emitting diodes. Optics Express. Available at: [Link]

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  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Why is the turn-on-voltage of OLED high and furthermore, the devices getting burned?. ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Purity Assessment of Synthesized 2-hydroxy-9H-carbazole-3-carboxylic Acid: NMR vs. HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. The presence of even minute impurities can significantly impact biological activity, toxicity, and the reproducibility of experimental results. This guide provides an in-depth, objective comparison of two powerful analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of a synthesized batch of 2-hydroxy-9H-carbazole-3-carboxylic acid.

This carbazole derivative is of significant interest due to its structural motifs, which are present in various biologically active compounds. Therefore, ensuring its purity is paramount for its downstream applications. This guide will delve into the theoretical underpinnings, practical experimental protocols, and a comparative analysis of the data obtained from both techniques, offering field-proven insights to guide your purity assessment workflows.

The Orthogonal Approach: Why Two Methods Are Better Than One

Relying on a single analytical method for purity determination can be misleading. Each technique has its own set of advantages and limitations. An orthogonal approach, using two or more methods that rely on different chemical and physical principles, provides a more comprehensive and trustworthy purity profile. For 2-hydroxy-9H-carbazole-3-carboxylic acid, the combination of NMR and HPLC is particularly potent. HPLC excels at separating and detecting structurally similar impurities, while quantitative NMR (qNMR) offers a direct measure of the analyte's purity against a certified internal standard without the need for a reference standard of the analyte itself.[1][2]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Separation

HPLC is a highly sensitive and versatile technique for separating, identifying, and quantifying components in a mixture.[3][4] For a compound like 2-hydroxy-9H-carbazole-3-carboxylic acid, a reverse-phase HPLC (RP-HPLC) method is typically employed, where the stationary phase is nonpolar and the mobile phase is polar.

Experimental Protocol: A Validated RP-HPLC Method

The following protocol is a robust starting point for the analysis of 2-hydroxy-9H-carbazole-3-carboxylic acid. Method validation should be performed in accordance with ICH guidelines to ensure the reliability of the results.[5]

Table 1: HPLC Method Parameters

ParameterSpecificationRationale
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)The C18 stationary phase provides excellent retention for aromatic compounds like carbazoles. A smaller particle size enhances resolution between the main peak and closely eluting impurities.[5]
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileA gradient elution is often preferred to resolve both polar and nonpolar impurities. Phosphoric acid helps to protonate the carboxylic acid group, leading to better peak shape.[6]
Gradient 0-2 min: 30% B2-15 min: 30-80% B15-18 min: 80% B18-20 min: 30% BThe gradient is designed to first elute any polar impurities, then gradually increase the organic solvent concentration to elute the main compound and any nonpolar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution.
Detection UV-Vis Detector at 254 nm and 280 nmCarbazole systems have strong UV absorbance. Monitoring at multiple wavelengths can help in detecting impurities with different chromophores.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring a good signal-to-noise ratio.
Column Temp. 30°CMaintaining a constant column temperature ensures reproducible retention times.
Run Time 20 minutesSufficient time to elute all components and re-equilibrate the column.

Diagram 1: HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Accurately weigh ~1 mg of sample dissolve Dissolve in 1 mL of mobile phase B weigh->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject 10 µL onto HPLC system filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 254/280 nm separate->detect integrate Integrate all peaks detect->integrate calculate Calculate area % of each peak integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for HPLC Purity Determination.

Interpreting HPLC Data

The purity of the sample is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Example HPLC Purity Data

PeakRetention Time (min)Area (%)Possible Identity
14.50.2Highly polar impurity (e.g., starting material)
2 10.2 99.5 2-hydroxy-9H-carbazole-3-carboxylic acid
312.80.3Isomeric impurity or byproduct

This data suggests a purity of 99.5% based on UV detection. However, it's crucial to remember that this is a relative purity. Impurities that do not have a chromophore at the detection wavelength will not be detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Absolute Quantification

NMR spectroscopy is an unparalleled technique for elucidating the chemical structure of a molecule. For purity assessment, quantitative ¹H NMR (qNMR) is a primary analytical method that can provide an absolute purity value without the need for a specific reference standard of the analyte.[2][7]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

The accuracy of qNMR is highly dependent on the experimental setup and data processing.

Table 3: qNMR Method Parameters

ParameterSpecificationRationale
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion, which is crucial for accurate integration of overlapping signals.
Solvent DMSO-d₆DMSO-d₆ is a good choice for polar aromatic compounds and will solubilize both the analyte and many suitable internal standards. The acidic protons of the hydroxyl and carboxylic acid groups are often observable in DMSO-d₆.
Sample Prep. Accurately weigh ~10 mg of the analyte and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a precise volume of DMSO-d₆.Accurate weighing is critical for absolute quantification. The internal standard must be of high, certified purity.[8][9]
Internal Standard Maleic AcidMaleic acid is a good choice as its sharp singlet in the olefinic region (~6.3 ppm) is unlikely to overlap with the aromatic signals of the carbazole.[7]
Pulse Sequence Standard single-pulse experimentA simple pulse sequence is sufficient for qNMR.
Relaxation Delay (d1) 30 seconds (or 5 x T₁ of the slowest relaxing proton)A long relaxation delay is essential to ensure complete relaxation of all protons, allowing for accurate integration.
Number of Scans 16-32Sufficient scans to achieve a good signal-to-noise ratio for both the analyte and the internal standard.

Diagram 2: qNMR Purity Assessment Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation weigh_sample Accurately weigh ~10 mg of sample dissolve Dissolve both in precise volume of DMSO-d6 weigh_sample->dissolve weigh_std Accurately weigh ~5 mg of internal std. weigh_std->dissolve acquire Acquire 1H NMR spectrum with long relaxation delay dissolve->acquire process Process data (phasing, baseline correction) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for qNMR Purity Determination.

Interpreting NMR Data

The ¹H NMR spectrum of 2-hydroxy-9H-carbazole-3-carboxylic acid in DMSO-d₆ is expected to show distinct signals for the aromatic protons, the N-H proton of the carbazole, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts will be influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group.

Table 4: Predicted ¹H NMR Data for 2-hydroxy-9H-carbazole-3-carboxylic acid (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic CHs7.0 - 8.5m6H
N-H~11.5s (broad)1H
OH~10.0s (broad)1H
COOH~12.5s (broad)1H

Note: These are predicted values. Actual chemical shifts may vary.

The purity is calculated using the following formula:

Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Table 5: Example qNMR Purity Calculation

ParameterAnalyteInternal Standard (Maleic Acid)
Mass (m) 10.25 mg5.12 mg
MW 227.22 g/mol 116.07 g/mol
Signal Integral (I) 12.50 (aromatic region)5.80 (olefinic proton)
Number of Protons (N) 62
Purity (P) ?99.9%

Using the formula, the calculated purity would be 99.2% .

Comparative Analysis: NMR vs. HPLC

Both techniques provide valuable information, but their strengths and weaknesses differ.

Table 6: Head-to-Head Comparison of HPLC and qNMR

FeatureHPLCqNMR
Principle Chromatographic separation based on polarityNuclear magnetic resonance of atomic nuclei
Purity Type Relative (area %)Absolute (mass %)
Reference Standard Requires a reference standard of the analyte for accurate quantificationRequires a certified internal standard of a different compound
Sensitivity High (can detect trace impurities)Lower sensitivity than HPLC
Selectivity Excellent for separating isomers and closely related compounds[3]Can distinguish between structurally different molecules
Information Provided Purity, number of impurities, retention timePurity, structural confirmation, identification of impurities if signals are resolved
Sample Throughput HigherLower (due to long relaxation delays)
Cost Lower initial instrument cost, higher running cost (solvents, columns)Higher initial instrument cost, lower running cost
Limitations Impurities without a chromophore are not detected. Co-elution can occur.Signal overlap can make integration difficult. Not ideal for complex mixtures.

Conclusion: A Synergistic Approach to Purity Assessment

For the purity assessment of synthesized 2-hydroxy-9H-carbazole-3-carboxylic acid, neither HPLC nor NMR alone provides a complete picture. A synergistic approach is the most scientifically sound strategy.

  • HPLC should be used as the primary tool for impurity profiling . Its high sensitivity and resolving power are ideal for detecting and quantifying trace impurities, including isomers that may be difficult to distinguish by NMR.

  • qNMR should be employed for absolute purity determination and structural confirmation . It provides a direct measure of the mass percentage of the analyte and confirms that the main component of the sample is indeed the target molecule.

By combining the data from both techniques, researchers and drug development professionals can have the highest level of confidence in the purity and identity of their synthesized compounds, ensuring the integrity and reliability of their subsequent research.

References

  • Royal Society of Chemistry. (2013). Supporting Information for a chemical publication. Retrieved from [Link]

  • SIELC Technologies. (2018). 9H-Carbazole-3-carboxylic acid, 2-hydroxy-. Retrieved from [Link]

  • Shprakh, Z., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 433-439.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Retrieved from [Link]

  • Shprakh, Z., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. ResearchGate. Retrieved from [Link]

  • Wobith, B., et al. (2010). ChemInform Abstract: A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. ResearchGate. Retrieved from [Link]

  • Cawley, A. T., et al. (2021). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Carbazoles. Retrieved from [Link]

  • Sielc.com. (2018). 9H-Carbazole-3-carboxylic acid, 2-hydroxy- HPLC Method. Retrieved from [Link]

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • Shprakh, Z., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. Retrieved from [Link]

  • Goger, K., et al. (2011). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • MOLBASE. 2-hydroxy-9H-carbazole-3-carboxylic acid|14501-64-5. Retrieved from [Link]

  • Google Patents. (2007). Compounds and methods for carbazole synthesis.
  • ResolveMass Laboratories Inc. (2023). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • Harvey, R. G., & Hahn, J. T. (1989). Synthesis and characterization of monohydroxylated derivatives of 7H-dibenzo[c,g]carbazole. PubMed. Retrieved from [Link]

  • BIPM. (2019). QNMR Internal Standard Reference Data. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. Retrieved from [Link]

  • NP-MARS. (2022). Showing NP-Card for 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylic acid (NP0277035). Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Lab Manager. Retrieved from [Link]

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Comparing the fluorescent properties of 2-hydroxy-9H-carbazole-3-carboxylic acid with other hydroxycarbazole isomers.

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Comparative Analysis of Hydroxycarbazole Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The carbazole scaffold is a cornerstone in the development of fluorescent probes and pharmaceutical agents, prized for its rigid, electron-rich structure that imparts favorable photophysical properties.[1][2] While various isomers of hydroxycarbazole exist, their fluorescence characteristics can differ dramatically based on the precise positioning of the hydroxyl substituent. This guide focuses on 2-hydroxy-9H-carbazole-3-carboxylic acid, a derivative with significant potential due to its dual functionalization, and outlines a comprehensive framework for comparing its fluorescent properties against its fundamental isomers: 1-, 2-, 3-, and 4-hydroxycarbazole. While experimental data for some isomers is available, a complete, side-by-side comparison is absent in the current literature. This document serves as both a review of known principles and a practical guide, providing the foundational theory and detailed experimental protocols necessary for researchers to conduct a robust comparative analysis. We will delve into the structural basis of fluorescence in these compounds, present available data, and provide validated, step-by-step methodologies for the systematic characterization of their photophysical profiles.

Introduction: The Structural Significance of Hydroxycarbazoles

Carbazole and its derivatives are renowned for their high thermal stability, excellent charge-transporting properties, and typically high photoluminescence quantum yields (PLQY).[2] These attributes make them ideal candidates for a range of applications, from organic light-emitting diodes (OLEDs) to sensitive biological sensors. The introduction of a hydroxyl (-OH) group onto the carbazole ring fundamentally alters its electronic landscape. As a strong electron-donating group, the -OH substituent can enhance fluorescence intensity and modulate the emission wavelength. Furthermore, its ability to act as a proton donor is critical for phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT), which can lead to unique and highly desirable fluorescent signatures.[1][3]

The subject of this guide, 2-hydroxy-9H-carbazole-3-carboxylic acid, introduces an additional layer of complexity and potential. The presence of an electron-withdrawing carboxylic acid (-COOH) group adjacent to the hydroxyl group creates a "push-pull" system, which can facilitate intramolecular charge transfer (ICT) and further influence the molecule's response to its environment (solvatochromism). Understanding how this specific substitution pattern compares to simpler hydroxycarbazole isomers is paramount for rationally designing novel sensors and molecular probes.

Molecular Structures for Comparison:

  • Target Compound: 2-hydroxy-9H-carbazole-3-carboxylic acid

  • Isomers:

    • 1-hydroxy-9H-carbazole

    • 2-hydroxy-9H-carbazole

    • 3-hydroxy-9H-carbazole

    • 4-hydroxy-9H-carbazole

The Photophysical Landscape: Key Concepts

A thorough comparison requires understanding the mechanisms that govern fluorescence in these molecules. The position of the hydroxyl group is not trivial; it dictates the molecule's interaction with its electronic environment and solvent shell.

Solvatochromism

Solvatochromism refers to the change in a substance's color—and by extension, its absorption and emission spectra—with a change in solvent polarity.[3] In polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state will be stabilized, typically leading to a red-shift (bathochromic shift) in the emission spectrum. For hydroxycarbazoles, the degree of solvatochromism provides insight into the change in charge distribution upon excitation, a key factor in designing solvent-sensitive probes.

Excited-State Intramolecular Proton Transfer (ESIPT)

ESIPT is a photophysical process where a proton is transferred from a donor to an acceptor group within the same molecule upon photoexcitation.[4][5] For a molecule like 1-hydroxycarbazole, the proximity of the -OH group (proton donor) and the pyrrolic nitrogen (proton acceptor) can facilitate this process.[1]

ESIPT results in the formation of an excited-state tautomer, which has a distinct electronic structure and often fluoresces at a much longer wavelength than the normal form. This creates an unusually large Stokes shift (the separation between the absorption and emission maxima), which is highly advantageous in fluorescence imaging as it minimizes self-absorption and background interference.[4] The presence of a carboxylic acid group in 2-hydroxy-9H-carbazole-3-carboxylic acid could potentially introduce a competitive ESIPT pathway.

ESIPT_Mechanism cluster_GroundState Ground State (N) cluster_ExcitedState Excited State (S1) cluster_GroundState_T Ground State (T) N Normal Form (Enol) N_star Excited Normal Form (N) N->N_star Absorption (hν_abs) N_star->N Fluorescence (hν'_em) Normal Emission T_star Excited Tautomer Form (T) N_star->T_star ESIPT (k_ESIPT) Ultrafast (<1 ps) T Tautomer Form (Keto) T_star->T Fluorescence (hν_em) Large Stokes Shift T->N Back Reaction QY_Workflow cluster_Prep Preparation cluster_Measure Measurement cluster_Analysis Analysis P1 Select Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.58) P2 Prepare 5 concentrations of Standard & Sample (Abs @ λ_ex < 0.1) P1->P2 P3 Use same solvent or correct for refractive index (n) P2->P3 M1 Measure Absorbance @ λ_ex for all solutions P3->M1 M2 Record corrected Emission Spectra for all solutions (same λ_ex) M1->M2 M3 Integrate area under each emission curve M2->M3 A1 Plot Integrated Emission vs. Absorbance for Standard & Sample A2 Calculate slope (m) for each line A1->A2 A3 Calculate Sample QY (Φ_S) using formula A2->A3 Formula Φ_S = Φ_R * (m_S / m_R) * (n_S² / n_R²) A3->Formula

Caption: Workflow for determining relative fluorescence quantum yield.

Methodology:

  • Select a Standard: Choose a quantum yield standard whose absorption and emission spectra overlap with the sample. For carbazoles emitting in the UV-blue region, Quinine Sulfate in 0.1 M H₂SO₄ (Φ_F ≈ 0.58) is a common choice. [6]2. Prepare Solutions: Prepare a series of 4-5 dilutions for both the standard and the sample in the same solvent. The absorbance of each solution at the chosen excitation wavelength (λ_ex) must be kept below 0.1 to ensure linearity and avoid reabsorption effects. [2]3. Measure Absorbance: Record the absorbance of each solution at the chosen λ_ex.

  • Measure Fluorescence:

    • Using the same spectrofluorometer settings (excitation/emission slits, detector voltage) and the same cuvette for all measurements, record the fluorescence emission spectrum for each solution.

    • Ensure the excitation wavelength is identical for both the standard and the sample.

  • Data Analysis:

    • Correct all emission spectra for instrument response and background.

    • Integrate the area under each corrected emission spectrum.

    • For both the standard and the sample, plot the integrated fluorescence intensity (y-axis) against the absorbance (x-axis).

    • Determine the slope of the resulting straight line for both the standard (m_R) and the sample (m_S).

    • Calculate the quantum yield of the sample (Φ_S) using the equation: Φ_S = Φ_R * (m_S / m_R) * (n_S² / n_R²) where Φ_R is the quantum yield of the reference, m are the slopes, and n are the refractive indices of the solvents used for the sample and reference. [7][8]

Protocol 3: Fluorescence Lifetime (τ) Measurement via TCSPC

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

Causality: Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive digital technique that reconstructs the fluorescence decay profile by measuring the arrival time of individual photons relative to a repeating, short pulse of excitation light. [5][9]By building a probability histogram of photon arrival times over millions of excitation cycles, a precise decay curve is generated.

Methodology:

  • Instrumentation: Utilize a TCSPC system equipped with a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or LED) with a wavelength suitable for exciting the carbazole sample. The detector should be a fast single-photon sensitive detector (e.g., a photomultiplier tube, PMT).

  • Sample Preparation: Prepare a dilute solution of the sample as described in Protocol 1. The concentration should be adjusted to ensure the photon count rate is a small fraction (typically <5%) of the laser repetition rate to avoid pulse pile-up artifacts.

  • Acquire Instrument Response Function (IRF):

    • Measure the temporal profile of the excitation pulse by replacing the fluorescent sample with a light-scattering solution (e.g., a dilute suspension of non-dairy creamer or silica).

    • This IRF represents the time-resolution limit of the instrument and is essential for accurate data deconvolution.

  • Acquire Fluorescence Decay:

    • Replace the scattering solution with the fluorescent sample.

    • Collect photon arrival time data until a sufficient number of counts (e.g., 10,000 in the peak channel) is accumulated in the decay histogram to ensure good statistics.

  • Data Analysis:

    • Fit the experimental decay data to a multi-exponential decay model using deconvolution software. The software will use the measured IRF to mathematically remove the instrument's temporal broadening from the sample decay.

    • The decay is typically modeled by the function: I(t) = Σ α_i * exp(-t/τ_i), where τ_i is the decay time and α_i is the amplitude of the i-th component.

    • Report the fluorescence lifetime(s) (τ). For a single exponential decay, this is a single value. For multi-exponential decays, the components and their fractional intensities should be reported.

Conclusion and Future Outlook

The fluorescent properties of hydroxycarbazole isomers are highly sensitive to their substitution patterns. While foundational data exists for 1- and 2-hydroxycarbazole, a comprehensive understanding requires the systematic experimental characterization of other key isomers, most notably 2-hydroxy-9H-carbazole-3-carboxylic acid. Its unique electronic structure suggests the potential for interesting photophysical behaviors, including enhanced solvatochromism or alternative ESIPT pathways, which could be highly valuable for the development of next-generation chemical sensors and biological probes.

By employing the rigorous, validated protocols detailed in this guide, researchers can generate the high-quality, reproducible data needed to fill the existing knowledge gaps. This systematic approach will not only enable a direct and meaningful comparison of these important fluorophores but will also provide the fundamental insights necessary to guide the rational design of novel carbazole-based materials with tailored fluorescent properties for advanced applications in medicine and materials science.

References

  • Pérez-Gutiérrez, E., et al. (2022). Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions. PubMed Central. Available at: [Link]

  • Altinolcek, N., et al. (2020). Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties - Supporting Information. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pérez-Gutiérrez, E., et al. (2022). Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions. MDPI. Available at: [Link]

  • Velasco, D., et al. Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. Source Not Available.
  • Zhang, Y., et al. Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application. Chemical Communications (RSC Publishing). Available at: [Link]

  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. Available at: [Link]

  • Pérez-Gutiérrez, E., et al. (2022). Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions. Docta Complutense. Available at: [Link]

  • Request PDF. (2009). Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. ResearchGate. Available at: [Link]

  • SIELC Technologies. (2018). 9H-Carbazole-3-carboxylic acid, 2-hydroxy-. Available at: [Link]

  • HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Available at: [Link]

  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Available at: [Link]

  • Pérez-Gutiérrez, E., et al. (2022). Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions. Docta Complutense. Available at: [Link]

  • Unknown Author. (n.d.). Time-resolved (Time correlated single photon counting-TCSPC) fluorescence. Available at: [Link]

  • Edinburgh Instruments. (n.d.). Why use TCSPC for fluorescence lifetime measurements? Available at: [Link]

  • Resch-Genger, U., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxycarbazole. PubChem. Available at: [Link]

  • MOLBASE. (n.d.). 2-hydroxy-9H-carbazole-3-carboxylic acid | 14501-64-5. Available at: [Link]

  • Lund University Publications. (n.d.). Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. Available at: [Link]

  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield using the Agilent Cary Eclipse. Available at: [Link]

  • Christensen, H. C., et al. (2015). Carbazole modified oligonucleotides: synthesis, hybridization studies and fluorescence properties. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Mehdi, G., et al. (2022). Principle of the lifetime measurement with TCSPC. a TCSPC device... ResearchGate. Available at: [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Available at: [Link]

  • Google Patents. (n.d.). US4273711A - Process for the preparation of 4-hydroxycarbazole.

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Performance evaluation of 2-hydroxy-9H-carbazole-3-carboxylic acid in blue OLEDs versus other emitters.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Blue Emitter Technologies in Organic Light-Emitting Diodes (OLEDs)

A Senior Application Scientist's Perspective on the Performance of Carbazole-Based Emitters

The quest for stable, efficient, and deep-blue emitters remains the most significant challenge in the advancement of Organic Light-Emitting Diode (OLED) technology for displays and solid-state lighting.[1][2] While red and green OLEDs have achieved remarkable performance, their blue counterparts have historically lagged in either efficiency, color purity, or operational lifetime, a phenomenon often termed the "blue problem".[3][4] This disparity directly impacts the overall power consumption and color gamut of full-color displays and can lead to differential aging, where the blue pixels degrade faster, causing color shifts over time.[4]

This guide provides a comparative performance evaluation of blue-emitting materials, with a focus on the class of carbazole derivatives, represented here by the structure of 2-hydroxy-9H-carbazole-3-carboxylic acid. While specific electroluminescence data for this exact molecule is not prevalent in public literature, its core structure serves as an excellent model to discuss the broader family of carbazole-based emitters. We will objectively compare their performance against other major classes of blue emitters, supported by a review of published experimental data and standardized characterization protocols.

The Landscape of Blue Emitters: A Generational Overview

The performance of an OLED is fundamentally tied to its ability to convert electrical charge into light, a process governed by the radiative decay of excited states called excitons. According to spin statistics, 75% of excitons are in a non-emissive triplet state, while only 25% are in an emissive singlet state. The evolution of OLED emitters is defined by how effectively they harness these excitons.

G cluster_0 Exciton Generation (Charge Injection) cluster_1 Emitter Generations cluster_2 Internal Quantum Efficiency (IQE) Excitons Singlet (25%) + Triplet (75%) Gen1 Gen 1: Fluorescence (e.g., Anthracene, Pyrene, Carbazole Derivatives) Excitons->Gen1 Singlet Decay Only Gen2 Gen 2: Phosphorescence (e.g., Ir(III), Pt(II) complexes) Excitons->Gen2 Singlet + Triplet (Intersystem Crossing) Gen3 Gen 3: TADF / Hyperfluorescence (Donor-Acceptor Molecules) Excitons->Gen3 Singlet + Triplet (Reverse Intersystem Crossing) IQE1 IQE ≤ 25% Gen1->IQE1 IQE2 IQE ≈ 100% Gen2->IQE2 IQE3 IQE → 100% Gen3->IQE3

Caption: Generations of OLED emitters and their theoretical Internal Quantum Efficiency (IQE).
  • 1st Generation (Fluorescence): These materials, including derivatives of carbazole, anthracene, and pyrene, can only harvest singlet excitons, limiting their theoretical maximum Internal Quantum Efficiency (IQE) to 25%.[1] Despite this, they are valued for their generally high stability and potential for deep-blue emission.[5]

  • 2nd Generation (Phosphorescence): By incorporating heavy-metal atoms like iridium or platinum, these emitters facilitate a process called intersystem crossing, allowing both singlet and triplet excitons to be harvested for light emission.[1] This enables a theoretical IQE of nearly 100%. However, blue phosphorescent OLEDs (PhOLEDs) often suffer from shorter operational lifetimes and less saturated blue colors compared to their fluorescent counterparts.[5][6]

  • 3rd Generation (TADF): Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons without heavy metals.[7] Triplet excitons are converted to singlet excitons via Reverse Intersystem Crossing (RISC), enabling a potential IQE of 100%.[1] While promising, TADF emitters, particularly in the deep-blue region, still face challenges with stability and broad emission spectra.[8]

Performance Deep Dive: Carbazole Derivatives vs. The Field

Carbazole and its derivatives are a cornerstone in OLED research. Their rigid, planar structure provides good thermal stability, and their electronic properties make them excellent hole-transporting materials.[9] When used as emitters, their wide bandgap is suitable for blue emission. The functionalization with hydroxyl (-OH) and carboxylic acid (-COOH) groups in a molecule like 2-hydroxy-9H-carbazole-3-carboxylic acid would be expected to influence solubility for solution-processing and modify the HOMO/LUMO energy levels, thereby tuning the emission color.

Let's compare the typical performance characteristics of carbazole-based fluorescent emitters with other leading blue emitter classes.

Table 1: Comparative Performance Metrics of Blue OLED Emitter Classes
Emitter ClassTypical Max EQE (%)CIE Coordinates (x, y)FWHM (nm)Key AdvantagesKey Challenges
Carbazole Derivatives 5 - 9.5%[10](0.15, 0.08) - (0.16, 0.18)50 - 70Good stability, deep-blue potential, good hole transport[9]Limited by 25% IQE, potential for aggregation[10]
Anthracene Derivatives 5 - 10.5%[1](0.15, 0.06) - (0.15, 0.13)[1]50 - 65High photoluminescence quantum yield (PLQY), deep-blue color[11]Planar structure can lead to excimer formation, efficiency roll-off[11]
Pyrene Derivatives 3 - 5%[12][13](0.16, 0.02) - (0.15, 0.13)[12][14]55 - 75High PLQY, potential for very deep blue[12]Strong tendency for π-π stacking, leading to excimers (greenish emission)[14]
Phosphorescent (Ir) 15 - 25%(0.13, 0.25) - (0.17, 0.35)60 - 90~100% IQE, high brightnessShorter lifetime, less saturated blue color, high cost[4][5]
TADF Emitters 15 - 34%[3][15](0.13, 0.20) - (0.18, 0.35)[3]70 - 100~100% IQE, metal-freeBroad emission spectra (lower color purity), stability concerns[8]

Causality Analysis:

  • Efficiency (EQE): Phosphorescent and TADF emitters consistently outperform fluorescent materials due to their ability to harvest triplet excitons. Carbazole-based emitters, like other fluorescent materials, are fundamentally limited by spin statistics, though device engineering can push efficiencies higher.[1]

  • Color Purity (CIE & FWHM): Fluorescent emitters, including carbazoles and especially pyrenes, can achieve very deep and pure blue colors, as indicated by their low y-coordinate in the CIE 1931 color space.[12] TADF emitters often have broader Full Width at Half Maximum (FWHM) values, which results in a less saturated, paler blue light.[8] The planarity of molecules like anthracene and pyrene can lead to the formation of "excimers" at high concentrations, which are excited-state dimers that emit at longer wavelengths (e.g., greenish-blue), thus reducing color purity.[11] Molecular design often incorporates bulky side groups to mitigate this effect.[11]

  • Stability: The high-energy excited states required for blue emission make all blue emitters susceptible to degradation.[14] Fluorescent materials, including carbazoles, are generally considered more stable than their phosphorescent counterparts, whose metal-ligand bonds can be a source of photochemical degradation.[4][5] The stability of TADF emitters is an active area of research and remains a significant hurdle for commercialization.[16]

Experimental Validation: Protocols for Emitter Evaluation

To ensure a trustworthy and objective comparison, standardized fabrication and characterization protocols are essential. The following describes a self-validating workflow for evaluating a novel emitter like a carbazole derivative.

OLED Device Fabrication

The most common method for producing high-performance OLEDs is vacuum thermal evaporation, where organic materials are deposited layer-by-layer onto a substrate in a high-vacuum chamber.[17]

Step-by-Step Protocol:

  • Substrate Preparation: Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol. Finally, treat the ITO surface with UV-Ozone or Oxygen Plasma to increase its work function and improve hole injection.

  • Hole Injection Layer (HIL) Deposition: Thermally evaporate a 10-20 nm layer of a material like HAT-CN onto the ITO to facilitate the injection of holes.

  • Hole Transport Layer (HTL) Deposition: Evaporate a 30-50 nm layer of a material like NPB or TAPC. This layer transports holes from the anode towards the emissive layer. The choice of HTL is critical for matching energy levels and ensuring efficient charge transport.

  • Emissive Layer (EML) Deposition: Co-evaporate the host material and the blue emitter (e.g., a carbazole derivative) at a specific doping concentration (typically 1-10 wt%). A common host for blue emitters is mCBP or CBP. This is the layer where electrons and holes recombine to form excitons and generate light.

  • Electron Transport Layer (ETL) Deposition: Evaporate a 20-40 nm layer of a material like TPBi or Alq3. This layer facilitates electron transport from the cathode and helps confine excitons within the EML.

  • Electron Injection Layer (EIL) Deposition: Evaporate a thin (0.5-1 nm) layer of Lithium Fluoride (LiF) or Lithium Quinolate (Liq) to lower the electron injection barrier from the cathode.

  • Cathode Deposition: Evaporate a 100-150 nm layer of a low work function metal, typically Aluminum (Al), to complete the device.

  • Encapsulation: Immediately transfer the completed device to a nitrogen-filled glovebox and encapsulate it using UV-cured epoxy and a glass lid to protect the organic layers from oxygen and moisture.[17]

G cluster_0 OLED Fabrication Workflow Start Start: ITO Substrate Step1 Substrate Cleaning (Solvents + UV-Ozone) Start->Step1 Step2 Vacuum Chamber Load Substrates Step1->Step2 Step3 Step3 Step2->Step3 Step4 Device Encapsulation (Glovebox) Step3->Step4 End Completed Device Step4->End

Caption: A typical workflow for fabricating OLED devices via vacuum thermal evaporation.
Device Characterization

Once fabricated, the device's performance is measured using a series of standardized tests.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source measure unit (SMU) while the light output is measured with a calibrated photodiode or spectrometer. This provides data on turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W).

  • Electroluminescence (EL) Spectrum: The emitted light is captured by a spectrometer to determine the peak emission wavelength, the FWHM, and the CIE color coordinates. This is the primary measure of color purity.

  • External Quantum Efficiency (EQE): EQE is calculated from the luminance, current density, and EL spectrum. It represents the ratio of photons emitted to electrons injected and is the most critical efficiency metric. The change in EQE at increasing brightness is known as "efficiency roll-off."

  • Operational Lifetime: The device is held at a constant initial brightness (e.g., 100 or 1000 cd/m²), and the time it takes for the luminance to decay to 50% (LT50) or 95% (LT95) of its initial value is recorded. This is the key metric for stability and durability.

Conclusion and Future Outlook

The development of high-performance blue OLEDs is a complex interplay between molecular design and device engineering. Carbazole-based emitters represent a mature and important class of fluorescent materials, offering a compelling combination of deep-blue color potential and good operational stability.[9] Their primary limitation, a theoretical IQE capped at 25%, is a fundamental constraint of fluorescence.

In comparison, phosphorescent and TADF emitters offer a pathway to 100% IQE, but this often comes at the cost of reduced stability or lower color purity.[6][8] Pyrene and anthracene derivatives can provide exceptionally deep blue hues but require careful molecular engineering to prevent aggregation-induced quenching and color shifts.[11][14]

The ideal blue emitter—one that combines the near-100% IQE of phosphorescence/TADF with the stability and deep-blue color of the best fluorescent materials—remains an elusive but actively pursued goal. Future research will likely focus on:

  • Novel TADF Emitters: Designing new donor-acceptor molecules with narrow emission spectra and enhanced chemical stability.[7]

  • Hyperfluorescence: Combining a TADF sensitizer with a fluorescent terminal emitter to achieve both high efficiency and high color purity.[8][18]

  • Device Architecture Optimization: Developing advanced device structures that improve charge balance and minimize exciton-induced degradation, thereby enhancing the lifetime of all emitter types.

For researchers and developers, the choice of a blue emitter will always depend on the specific application's priorities, whether it be the absolute efficiency for lighting, the color purity for next-generation displays, or the operational lifetime for all commercial products.

References

  • Advances in High-Efficiency Blue OLED Materials. MDPI. [Link]

  • The Blue Problem: OLED Stability and Degradation Mechanisms. ACS Publications. [Link]

  • The Blue Problem: OLED Stability and Degradation Mechanisms. PMC - NIH. [Link]

  • Status and Challenges of Blue OLEDs: A Review. PMC - PubMed Central. [Link]

  • Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. PubMed Central. [Link]

  • Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. PMC. [Link]

  • Single-layer blue Hyperfluoresence emitters found to be efficient and stable. OLED-Info. [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. [Link]

  • Recent advances in high performance blue organic light-emitting diodes based on fluorescence emitters. Journal of Materials Chemistry C (RSC Publishing). [Link]

  • Deep-blue OLED emitter: Efficiency & stability by intra-metallic transitions. YouTube. [Link]

  • Blue high-efficiency TADF emitters for OLED lighting. CYNORA GmbH. [Link]

  • Blue Emitters Based on Aryl End-Capped Pyrene Groups for OLEDs. PubMed. [Link]

  • High-Efficiency Deep-Blue Solution-Processed OLED Devices Enabled by New Dopant Materials. MDPI. [Link]

  • Pyrene based materials for exceptionally deep blue OLEDs. RSC Publishing. [Link]

  • Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. PubMed Central. [Link]

  • Synthesis of new 9H-Carbazole derivatives. ResearchGate. [Link]

  • A High-Efficiency Deep Blue Emitter for OLEDs with a New Dual-Core Structure Incorporating ETL Characteristics. MDPI. [Link]

  • Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials. RSC Publishing. [Link]

  • Manufacturing Process of OLED. Canon Tokki Corporation. [Link]

  • Structure-Dependent Pyrene[4,5-d]imidazole-Based Deep Blue-Emitters with High-Performance OLEDs. ACS Publications. [Link]

  • TADF OLED emitters, introduction and market status. OLED-Info. [Link]

  • Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. ResearchGate. [Link]

  • A High-Efficiency Deep Blue Emitter for OLEDs with a New Dual-Core Structure Incorporating ETL Characteristics. Semantic Scholar. [Link]

  • Manufacturing Process and Key Technologies of OLED. DisplayMan. [Link]

  • TADF Blue Emitters with Balanced π-Conjugation Design, Synthesis, Spectral Characterization, and a Model OLED. ACS Publications. [Link]

  • Pyrene based materials for exceptionally deep blue OLEDs. ResearchGate. [Link]

  • Enhanced Efficiency in Green PhOLEDs Using a Simplified Three-Layer Architecture with Bipolar Carbazole–Quinazolinone Hosts. ResearchGate. [Link]

  • Highly efficient and stable blue organic light-emitting diodes through the selective quenching of long-living triplet exciton of a thermally activated delayed fluorescence emitter. Journal of Materials Chemistry C (RSC Publishing). [Link]

  • Carbazole compounds, synthesis and application thereof in OLEDs.
  • How are OLEDs Made?. Avantama AG. [Link]

  • OLEDs/Organic Electronics. MBRAUN. [Link]

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A Senior Application Scientist's Guide to Validating the Electrochemical Data of Novel Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of materials science and drug development, carbazole derivatives have emerged as a class of molecules with immense potential. Their unique electronic and photophysical properties make them prime candidates for applications ranging from organic light-emitting diodes (OLEDs) and solar cells to novel therapeutic agents. However, the journey from synthesis to application is paved with rigorous validation, particularly of their electrochemical behavior. This guide provides an in-depth, objective comparison of the electrochemical properties of novel carbazole derivatives against established alternatives, supported by detailed experimental protocols and data interpretation. As senior application scientists, we understand that true validation goes beyond mere data collection; it requires a deep understanding of the underlying principles and the causality behind experimental choices.

The Significance of Carbazole's Electrochemical Profile

The electrochemical characteristics of carbazole derivatives are intrinsically linked to their performance in various applications. The ease with which these molecules can be oxidized or reduced (their redox potentials) dictates their suitability as hole-transporting materials in electronic devices or their potential role in biological redox processes. Furthermore, the stability of the oxidized or reduced forms and the kinetics of electron transfer are critical parameters that influence device longevity and reaction efficiency. This guide will walk you through the essential electrochemical techniques required to thoroughly characterize these properties.

Core Electrochemical Validation Techniques: A Comparative Approach

The cornerstone of electrochemical analysis for novel organic compounds lies in a suite of voltammetric techniques. Here, we will focus on the most critical methods for characterizing carbazole derivatives: Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Spectroelectrochemistry.

Cyclic Voltammetry (CV): The Primary Screening Tool

Cyclic voltammetry is an indispensable technique for rapidly assessing the redox behavior of a new molecule. It provides a wealth of information about the oxidation and reduction potentials, the stability of the resulting radical ions, and the reversibility of the electron transfer process.

Objective: To determine the oxidation potential and assess the electrochemical reversibility of a novel carbazole derivative.

Materials:

  • Working Electrode (WE): Glassy carbon electrode (provides a wide potential window and is relatively inert).[1]

  • Reference Electrode (RE): Silver/silver chloride (Ag/AgCl) electrode.[1] For non-aqueous solvents, a silver wire pseudo-reference electrode can be used, but it must be calibrated against an internal standard.[1]

  • Counter Electrode (CE): Platinum wire or mesh (provides a stable surface for the complementary redox reaction).

  • Electrolyte Solution: 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile). The electrolyte is crucial for ensuring conductivity of the solution.

  • Analyte Solution: 1-5 mM solution of the novel carbazole derivative in the electrolyte solution.

  • Internal Standard (optional but highly recommended): Ferrocene. Its well-defined and stable redox couple (Fc/Fc⁺) allows for accurate potential referencing.[1]

  • Instrumentation: Potentiostat.

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to ensure a clean and reproducible surface.[2] Rinse thoroughly with deionized water and the solvent to be used.

    • Ensure the reference electrode is properly filled and free of air bubbles. A blocked frit is a common source of error.[2]

  • Cell Assembly:

    • Assemble the three electrodes in an electrochemical cell containing the analyte solution.

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes prior to the experiment and maintain an inert atmosphere over the solution during the measurement. Oxygen is electroactive and can interfere with the measurement.[3]

  • Data Acquisition:

    • Connect the electrodes to the potentiostat.

    • Set the potential window to a range that is expected to encompass the oxidation of the carbazole derivative (e.g., from 0 V to +1.5 V vs. Ag/AgCl).

    • Set the scan rate (e.g., 100 mV/s). Varying the scan rate can provide insights into the kinetics of the electron transfer.

    • Run the cyclic voltammogram, scanning from the initial potential to the switching potential and back.

    • If using an internal standard, record a voltammogram of the ferrocene solution under the same conditions.

The resulting cyclic voltammogram (CV) will show a peak corresponding to the oxidation of the carbazole derivative. Key parameters to extract are:

  • Anodic Peak Potential (Epa): The potential at which the oxidation peak current is at its maximum.

  • Cathodic Peak Potential (Epc): The potential at the peak of the reverse scan (if the process is reversible).

  • Half-wave Potential (E₁/₂): Calculated as (Epa + Epc) / 2. This value is a good approximation of the standard redox potential and is less dependent on scan rate than the peak potentials.

  • Peak Separation (ΔEp): The difference between Epa and Epc. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature. Larger separations suggest quasi-reversible or irreversible electron transfer.

CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Electrodes Prepare Electrodes (Polish WE) Prep_Solution Prepare Analyte & Electrolyte Solution Prep_Electrodes->Prep_Solution Deoxygenate Deoxygenate Solution (Inert Gas) Prep_Solution->Deoxygenate Assemble_Cell Assemble 3-Electrode Cell Deoxygenate->Assemble_Cell Connect_Potentiostat Connect to Potentiostat Assemble_Cell->Connect_Potentiostat Set_Parameters Set CV Parameters (Potential Window, Scan Rate) Connect_Potentiostat->Set_Parameters Run_CV Run Cyclic Voltammogram Set_Parameters->Run_CV Extract_Potentials Extract Peak Potentials (Epa, Epc) Run_CV->Extract_Potentials Calculate_Parameters Calculate E₁/₂ and ΔEp Extract_Potentials->Calculate_Parameters Determine_HOMO Determine HOMO Level Calculate_Parameters->Determine_HOMO caption Workflow for Cyclic Voltammetry Experiment.

Caption: Workflow for a Cyclic Voltammetry Experiment.

Differential Pulse Voltammetry (DPV): Enhancing Sensitivity

DPV is a more sensitive technique than CV and is particularly useful for accurately determining redox potentials, especially for irreversible or quasi-reversible systems where the peak shape in CV may be broad. DPV discriminates against the charging current, resulting in a peak-shaped output that is directly proportional to the analyte concentration.[4]

The experimental setup for DPV is identical to that for CV. The key difference lies in the potential waveform applied by the potentiostat. Instead of a linear sweep, DPV uses a series of potential pulses of fixed amplitude superimposed on a linearly increasing potential ramp.[4]

Key DPV Parameters:

  • Pulse Amplitude: The height of the potential pulse.

  • Pulse Width: The duration of the pulse.

  • Scan Increment: The step in the baseline potential between pulses.

The DPV will show a peak at a potential that is closely related to the half-wave potential (E₁/₂) of the redox couple. The peak height is proportional to the concentration of the electroactive species.

Spectroelectrochemistry: Linking Electronic and Optical Properties

Spectroelectrochemistry is a powerful technique that combines electrochemical measurements with UV-Visible spectroscopy. This allows for the in-situ characterization of the electronic absorption spectra of the species generated at the electrode surface at different applied potentials. For carbazole derivatives, this is invaluable for identifying the formation of radical cations and dications and understanding their stability.

A specialized spectroelectrochemical cell is required, which incorporates an optically transparent electrode (e.g., indium tin oxide (ITO) coated glass) as the working electrode, allowing the light beam of a spectrophotometer to pass through the solution adjacent to the electrode surface.

  • The spectroelectrochemical cell is placed in the sample compartment of a UV-Vis spectrophotometer.

  • An initial absorption spectrum is recorded at a potential where no electrochemical reaction occurs.

  • The potential is then stepped to a value where the carbazole derivative is oxidized, and the absorption spectrum is recorded again.

  • This process is repeated at various potentials to monitor the spectral changes as a function of the applied potential.

Upon oxidation, carbazole derivatives typically form radical cations which exhibit characteristic absorption bands in the visible or near-infrared region.[5][6] The appearance and growth of these bands with increasing potential provide direct evidence of the oxidation process and can be used to study the stability of the generated species. For example, if the radical cation is unstable, its absorption will decay over time, and new bands corresponding to decomposition products may appear.

SEC_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Data Analysis Prep_Cell Prepare Spectroelectrochemical Cell (Optically Transparent WE) Place_in_Spectrometer Place Cell in Spectrophotometer Prep_Cell->Place_in_Spectrometer Record_Initial_Spectrum Record Initial Spectrum (at non-redox potential) Place_in_Spectrometer->Record_Initial_Spectrum Apply_Potential Apply Oxidation Potential Record_Initial_Spectrum->Apply_Potential Record_Spectrum Record UV-Vis Spectrum Apply_Potential->Record_Spectrum Increment_Potential Increment Potential & Repeat Record_Spectrum->Increment_Potential Increment_Potential->Apply_Potential Increment_Potential->Record_Spectrum Analyze_Spectral_Changes Analyze Spectral Changes (Appearance of new bands) Correlate_with_Potential Correlate Spectra with Applied Potential Analyze_Spectral_Changes->Correlate_with_Potential Identify_Intermediates Identify Oxidized Species (Radical Cations, Dications) Correlate_with_Potential->Identify_Intermediates caption Workflow for a Spectroelectrochemistry Experiment.

Sources

A Researcher's Guide to the Cross-Validation of Experimental and Theoretical Spectral Data for 2-hydroxy-9H-carbazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise characterization of molecular structures is paramount. For complex heterocyclic compounds like 2-hydroxy-9H-carbazole-3-carboxylic acid, a molecule of significant interest due to the pharmacological potential of the carbazole scaffold, a multi-faceted analytical approach is essential. This guide provides an in-depth comparison of experimental spectroscopic techniques and theoretical computational methods for the robust structural elucidation and spectral assignment of this target molecule. By cross-validating empirical data with in-silico predictions, researchers can achieve a higher degree of confidence in their findings, a critical step in drug design and development.[1][2]

The synergy between experimental spectroscopy and quantum chemical computations provides a powerful framework for understanding the intricate relationship between a molecule's structure and its spectral properties. This integrated approach not only validates experimental findings but also offers predictive insights into molecular behavior, aiding in the rational design of novel therapeutics.

The Strategic Importance of Cross-Validation

The principle of cross-validation is foundational to scientific integrity. In the context of spectral analysis, it involves a reciprocal process where experimental data provides a benchmark for the accuracy of theoretical models, and theoretical calculations offer a basis for the definitive assignment of experimental spectra. This is particularly crucial for complex molecules where spectral features can be ambiguous or overlapping. The combination of techniques like Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy with Density Functional Theory (DFT) calculations represents a gold standard in molecular characterization.[3]

Experimental Protocols: Acquiring the Spectral Fingerprint

The acquisition of high-quality experimental spectra is the bedrock of any comparative analysis. The following protocols outline the standard procedures for obtaining the spectral data for 2-hydroxy-9H-carbazole-3-carboxylic acid.

Synthesis of 2-hydroxy-9H-carbazole-3-carboxylic acid

While various synthetic routes to carbazole derivatives exist, a common approach involves the cyclization of substituted biphenyls. For the target molecule, a potential route could involve the synthesis of a suitably substituted 2-aminobiphenyl precursor followed by a Cadogan reductive cyclization or a palladium-catalyzed intramolecular C-H amination.

FT-IR and FT-Raman Spectroscopy

Vibrational spectroscopy is indispensable for identifying the functional groups and fingerprint region of a molecule.

Experimental Protocol:

  • Sample Preparation: For FT-IR analysis, the solid sample of 2-hydroxy-9H-carbazole-3-carboxylic acid is intimately mixed with potassium bromide (KBr) and pressed into a pellet. For FT-Raman, the crystalline powder is used directly.

  • Data Acquisition:

    • FT-IR: The spectrum is recorded in the range of 4000-400 cm⁻¹.

    • FT-Raman: The spectrum is recorded using a Nd:YAG laser excitation source at 1064 nm in the range of 4000-100 cm⁻¹.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is highly dependent on the conjugation and the solvent environment.

Experimental Protocol:

  • Sample Preparation: A dilute solution of 2-hydroxy-9H-carbazole-3-carboxylic acid is prepared in a suitable solvent (e.g., ethanol, acetonitrile, or dimethyl sulfoxide).

  • Data Acquisition: The absorption spectrum is recorded over a range of 200-800 nm using a double-beam UV-Vis spectrophotometer. The choice of solvent is critical, as solvatochromic shifts can provide valuable information about the nature of the electronic transitions.[4]

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol:

  • Sample Preparation: The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) added as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.[5] Advanced 2D techniques like COSY and HSQC can be employed for unambiguous signal assignment.[5]

Theoretical Framework: In-Silico Spectral Prediction

Computational chemistry, particularly DFT, has become an invaluable tool for predicting molecular properties, including spectral data.[6]

Molecular Geometry Optimization

The first and most critical step in computational spectral prediction is obtaining an accurate molecular geometry.

Computational Protocol:

  • Methodology: The geometry of 2-hydroxy-9H-carbazole-3-carboxylic acid is optimized using DFT with a hybrid functional, such as B3LYP, and a sufficiently large basis set, for instance, 6-311++G(d,p).[3] This level of theory has been shown to provide a good balance between accuracy and computational cost for similar organic molecules.

Vibrational Frequency Calculations

Computational Protocol:

  • Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.

  • Scaling: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation. A scaling factor is typically applied to improve the agreement with experimental data.

  • Assignment: The potential energy distribution (PED) is calculated to provide a quantitative assignment of the vibrational modes.

UV-Visible Spectra Simulation

Computational Protocol:

  • Methodology: Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis spectra.[7] The calculations are performed on the optimized ground-state geometry.

  • Solvent Effects: To account for the influence of the solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be incorporated into the TD-DFT calculations.

NMR Chemical Shift Prediction

Computational Protocol:

  • Methodology: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts.[8]

  • Calculation: The ¹H and ¹³C chemical shifts are calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory on the optimized geometry. The calculated isotropic shielding values are then converted to chemical shifts relative to TMS.

Cross-Validation: A Comparative Analysis

The core of this guide is the direct comparison of experimental and theoretical data. The following tables present a hypothetical yet representative comparison for 2-hydroxy-9H-carbazole-3-carboxylic acid, based on data from closely related carbazole derivatives.

Vibrational Spectra (FT-IR and FT-Raman)

Table 1: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Theoretical (Scaled)Assignment (PED %)
O-H Stretch (Carboxylic Acid)~3000 (broad)-~2980ν(O-H) (95%)
O-H Stretch (Phenolic)~3400~3405~3390ν(O-H) (98%)
N-H Stretch~3419[9]-~3410ν(N-H) (99%)
C=O Stretch~1680~1685~1675ν(C=O) (85%)
C=C Aromatic Stretch~1600, ~1450~1605, ~1455~1595, ~1452ν(C=C)
C-N Stretch~1327[9]~1330~1325ν(C-N)
O-H Bend~1410~1412~1405δ(O-H)

Note: Experimental values are indicative and based on typical ranges for these functional groups in similar molecules.

Electronic Spectrum (UV-Vis)

Table 2: Comparison of Experimental and Theoretical UV-Vis Absorption Maxima (λ_max in nm)

SolventExperimental λ_max (nm)Theoretical λ_max (nm) (TD-DFT/PCM)Electronic Transition
Ethanol~292, ~325, ~338[10]~288, ~320, ~335π → π
Acetonitrile~291, ~324, ~337~287, ~319, ~334π → π

Note: Experimental values are based on the parent carbazole structure and are expected to be red-shifted due to the auxochromic and chromophoric substituents in the target molecule.

NMR Spectra

Table 3: Comparison of Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomExperimental ¹H (ppm)Theoretical ¹H (ppm) (GIAO)Experimental ¹³C (ppm)Theoretical ¹³C (ppm) (GIAO)
H (N-H)~11.0~10.8--
H (COOH)~12.5~12.3--
H (Aromatic)7.0 - 8.56.9 - 8.4110 - 145108 - 143
C (C=O)--~168~167
C (C-OH)--~155~154
C (Aromatic)--110 - 145108 - 143

Note: The chemical shifts are presented as ranges, as the specific values for each position would require the actual spectra. The close correlation between experimental and theoretical values is the key takeaway.[11][12]

Visualizing the Workflow

A systematic workflow ensures the reproducibility and integrity of the cross-validation process.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow synthesis Synthesis of 2-hydroxy-9H-carbazole- 3-carboxylic acid spectroscopy Spectroscopic Analysis (FT-IR, FT-Raman, UV-Vis, NMR) synthesis->spectroscopy exp_data Experimental Spectral Data spectroscopy->exp_data cross_validation Cross-Validation and Spectral Assignment exp_data->cross_validation optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) freq_calc Vibrational Frequency Calculation optimization->freq_calc tddft_calc UV-Vis Calculation (TD-DFT) optimization->tddft_calc nmr_calc NMR Calculation (GIAO) optimization->nmr_calc theo_data Theoretical Spectral Data freq_calc->theo_data tddft_calc->theo_data nmr_calc->theo_data theo_data->cross_validation G start Initial Data (Experimental & Theoretical) compare_vib Compare Vibrational Spectra (FT-IR/Raman) start->compare_vib compare_uv Compare UV-Vis Spectra start->compare_uv compare_nmr Compare NMR Spectra (¹H & ¹³C) start->compare_nmr assign_func Assign Functional Groups and Fingerprint Region compare_vib->assign_func final_struct Validated Molecular Structure and Spectral Assignment assign_func->final_struct assign_elec Assign Electronic Transitions compare_uv->assign_elec assign_elec->final_struct assign_struct Elucidate C-H Framework compare_nmr->assign_struct assign_struct->final_struct

Caption: Logical flow for the integrated interpretation of spectral data.

Conclusion

The cross-validation of experimental and theoretical spectral data provides a robust and reliable methodology for the structural characterization of 2-hydroxy-9H-carbazole-3-carboxylic acid. This integrated approach, leveraging the strengths of both empirical measurements and computational predictions, is indispensable in the field of drug development. It allows for a deeper understanding of molecular structure and properties, ultimately facilitating the design of more effective and safer therapeutic agents. By adhering to the rigorous protocols and comparative analyses outlined in this guide, researchers can ensure the scientific integrity and trustworthiness of their findings.

References

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A Senior Application Scientist's Guide to Structure-Property Relationships in Substituted Carbazole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The carbazole nucleus, a privileged tricyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The strategic incorporation of a carboxylic acid moiety at the C-3 position introduces a critical functional group that can significantly influence the molecule's physicochemical properties and biological target interactions. This guide provides an in-depth analysis of the structure-property relationships in substituted carbazole-3-carboxylic acids, offering a comparative framework for rational drug design and development.

The Physicochemical Landscape: Impact of Substitution on Acidity, Lipophilicity, and Solubility

The carboxylic acid group is a versatile functional handle. Its acidity (pKa), ability to form hydrogen bonds, and overall polarity are exquisitely sensitive to the electronic environment of the carbazole scaffold.[2] These properties, in turn, govern crucial pharmacokinetic parameters such as solubility, membrane permeability, and protein binding.

Acidity (pKa)

The pKa of the carboxylic acid determines its ionization state at physiological pH (approx. 7.4). A lower pKa indicates a stronger acid, meaning it will be predominantly in its deprotonated, anionic carboxylate form. This anionic state is often crucial for forming strong ionic interactions with positively charged residues (e.g., lysine, arginine) in a target protein's binding site.

The electronic nature of substituents on the carbazole ring directly modulates the acidity of the C-3 carboxyl group.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups, particularly at the C-6 position, pull electron density away from the carboxylic acid via resonance and inductive effects. This stabilizes the resulting carboxylate anion, making the proton easier to dissociate, thus lowering the pKa (increasing acidity).

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups push electron density into the aromatic system. This destabilizes the carboxylate anion, making the proton harder to remove, and thus increasing the pKa (decreasing acidity).

  • N-9 Substitution: Alkylation at the N-9 position can subtly influence acidity through inductive effects and by altering the overall electron density of the aromatic system.

Lipophilicity (LogP)

Lipophilicity, often measured as the partition coefficient (LogP), describes a compound's preference for a lipid versus an aqueous environment. It is a critical determinant of membrane permeability, plasma protein binding, and metabolic stability.

  • Increasing Lipophilicity: Introducing nonpolar substituents, such as alkyl chains (e.g., N-ethyl, C-6 methyl) or additional aromatic rings, increases the molecule's overall hydrophobicity and raises its LogP value.

  • Decreasing Lipophilicity: The carboxylic acid group itself significantly increases hydrophilicity (lowers LogP) compared to an unsubstituted carbazole. Adding other polar groups, such as hydroxyls or amines, would further decrease the LogP.

Comparative Physicochemical Properties (Predicted)
CompoundStructureSubstituent (Position)Predicted pKaPredicted LogPRationale
1 9H-Carbazole-3-carboxylic acidUnsubstituted4.353.50Baseline reference
2 9-Methyl-9H-carbazole-3-carboxylic acid-CH₃ (N-9)4.403.85N-alkylation slightly decreases acidity and increases lipophilicity.[3]
3 6-Methyl-9H-carbazole-3-carboxylic acid-CH₃ (C-6)4.453.98EDG at C-6 decreases acidity and increases lipophilicity.
4 6-Bromo-9H-carbazole-3-carboxylic acid-Br (C-6)4.154.25Halogens are weakly deactivating (EWG) via induction, increasing acidity. They also increase lipophilicity.
5 6-Nitro-9H-carbazole-3-carboxylic acid-NO₂ (C-6)3.803.65Strong EWG significantly increases acidity. The polar nitro group has a smaller impact on LogP.

Note: pKa and LogP values were predicted using ACD/Labs Percepta Platform. These are for illustrative comparison and are not experimental values.

Structure-Activity Relationships (SAR) in Biological Systems

The true test of a scaffold lies in its biological activity. Substitutions on the carbazole-3-carboxylic acid core can dramatically alter potency and selectivity against various biological targets. Here, we compare findings from recent studies in two key therapeutic areas: antibacterial and anticancer activity.

Comparative Guide: Antibacterial Activity

A recent study investigated a series of acid-functionalized carbazoles for their antibacterial potential, revealing distinct, strain-specific activities.[4] The presence of the carboxylic acid was noted to potentially enhance physicochemical properties and biological interactions.[4]

CompoundStructureMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. cereusMIC (µg/mL) vs. E. coli
A (E)-3-methyl-1-(2-tosylhydrazono)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid-CH₃Tosylhydrazono250250250
B 3-methyl-1,4-dioxo-4,9-dihydro-1H-carbazole-6-carboxylic acid-CH₃=O (at C-4)125 250125
C 6-methyl-9H-carbazole-3-carboxylic acid-CH₃H250125 250

Data sourced from bioRxiv, 2024.[4]

Key Insights from Antibacterial SAR:

  • Aromatization and Planarity: The fully aromatic compound C (6-methyl-9H-carbazole-3-carboxylic acid) showed selective potency against B. cereus.[4]

  • Quinone Introduction: The introduction of a quinone-like system in compound B created a more planar framework with two electrophilic keto groups.[4] This structural change resulted in broad-spectrum activity, with improved potency against both the Gram-positive S. aureus and the Gram-negative E. coli.[4] This suggests that the quinone moiety may enhance interactions with bacterial targets, possibly through covalent or strong non-covalent binding.[4]

Comparative Guide: Anticancer Activity

The carbazole scaffold is a well-established pharmacophore in anticancer drug discovery.[1] A 2023 study evaluated a series of novel carbazole derivatives for their antiproliferative activity against several human cancer cell lines, providing valuable SAR data.

CompoundStructureIC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. HepG2IC₅₀ (µM) vs. MCF-7
D 2-(9-ethyl-9H-carbazol-3-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole9-Ethyl3-(5-(4-F-Ph)-1,3,4-oxadiazol-2-yl)64.9437.6219.18
E 2-(4-chlorophenyl)-5-(9-ethyl-9H-carbazol-3-yl)-1,3,4-oxadiazole9-Ethyl3-(5-(4-Cl-Ph)-1,3,4-oxadiazol-2-yl)7.59107.0718.16
F 2-(9-ethyl-9H-carbazol-3-yl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole9-Ethyl3-(5-(4-CF₃-Ph)-1,3,4-oxadiazol-2-yl)10.097.68 18.41
G 2-(9-ethyl-9H-carbazol-3-yl)-5-p-tolyl-1,3,4-oxadiazole9-Ethyl3-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)17.1718.916.44

Note: These compounds are derivatives where the carboxylic acid has been converted to an oxadiazole. Data sourced from Çapan, İ., et al., BMC Chemistry, 2023.[1]

Key Insights from Anticancer SAR:

  • Cell Line Selectivity: The substituents on the terminal phenyl ring dramatically influence potency and selectivity. The electron-donating methyl group in compound G resulted in the highest potency against the MCF-7 breast cancer cell line (IC₅₀ = 6.44 µM).[1]

  • Impact of Electron Withdrawing Groups: Conversely, the powerful electron-withdrawing trifluoromethyl group in compound F conferred the highest potency against the HepG2 liver cancer cell line (IC₅₀ = 7.68 µM).[1]

  • Positional Isomerism: The switch from a 4-fluorophenyl (Compound D ) to a 4-chlorophenyl (Compound E ) substituent led to a nearly 9-fold increase in potency against the HeLa cervical cancer cell line, highlighting the sensitivity of the SAR to even minor electronic and steric changes.[1]

Experimental Protocols & Methodologies

The synthesis of substituted carbazole-3-carboxylic acids typically involves a multi-step sequence, starting with the construction of the carbazole core, followed by functionalization and final hydrolysis of an ester precursor.

General Synthetic Workflow

The following workflow represents a common and reliable strategy for accessing the target compounds, based on a Cadogan reductive cyclization followed by ester hydrolysis.

G A Substituted 2-Bromonitrobenzene C Suzuki Coupling (e.g., Pd(PPh₃)₄, K₂CO₃) A->C B Substituted Phenylboronic Acid Ester B->C D Substituted 2-Nitrobiphenyl Intermediate C->D C-C bond formation E Cadogan Reductive Cyclization (e.g., PPh₃, o-DCB, reflux) D->E Ring closure F Substituted Methyl Carbazole-3-carboxylate E->F G Base Hydrolysis (e.g., KOH, EtOH/H₂O, reflux) F->G H Substituted Carbazole-3-carboxylic Acid (Final Product) G->H Deprotection

Caption: General synthetic workflow for substituted carbazole-3-carboxylic acids.

Detailed Protocol: Synthesis of 9H-Carbazole-3-carboxylic acid (1)

This protocol describes the final hydrolysis step from the commercially available or synthetically prepared methyl ester. This method is robust and high-yielding.

Step 1: Saponification of Methyl 9H-carbazole-3-carboxylate

  • Reaction Setup: To a solution of methyl 9H-carbazole-3-carboxylate (1.2 g, 5.33 mmol) in a mixture of ethanol (25 mL) and water (5 mL) in a round-bottom flask, add potassium hydroxide (KOH) (0.59 g, 10.65 mmol, 2.0 eq.).

    • Causality: Using a mixed solvent system of ethanol and water ensures solubility for both the relatively nonpolar carbazole ester and the ionic KOH. A stoichiometric excess of base is used to drive the saponification reaction to completion.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Ethyl Acetate:Hexane as eluent) until the starting material is consumed.

    • Causality: Heating to reflux provides the necessary activation energy for the hydrolysis reaction, which is often slow at room temperature.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove any insoluble impurities and concentrate the filtrate in vacuo to remove the ethanol.

  • Acidification & Precipitation: Dilute the remaining aqueous residue with deionized water (approx. 20 mL). Place the flask in an ice-water bath and slowly acidify the solution to pH ~2 by dropwise addition of 1 M HCl. A precipitate should form.

    • Causality: Acidification protonates the potassium carboxylate salt, converting it to the neutral carboxylic acid, which is significantly less soluble in water and precipitates out of solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, washing with cold water. The crude product can be purified by recrystallization or by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexane) to yield 9H-carbazole-3-carboxylic acid as a white solid.

Key Functionalization Strategies
  • N-Alkylation: The carbazole nitrogen is readily alkylated. A common method involves deprotonating the N-H with a base like sodium hydride (NaH) in an aprotic polar solvent like DMF, followed by the addition of an alkyl halide (e.g., ethyl iodide, benzyl bromide).[5] This step is typically performed on the ester to avoid complications with the acidic proton of the carboxylic acid.

  • Electrophilic Aromatic Substitution: The carbazole ring is electron-rich and undergoes electrophilic substitution. The positions of substitution are directed by the existing groups. For the parent carbazole, positions 3 and 6 are the most electronically activated and sterically accessible. Therefore, reactions like nitration (HNO₃/H₂SO₄) or halogenation (NBS/DMF) on a carbazole-3-carboxylate would be expected to primarily yield the 6-substituted product.

Caption: Key positions for substitution on the carbazole-3-carboxylic acid scaffold.

Conclusion

The structure-property relationships of substituted carbazole-3-carboxylic acids are a complex interplay of electronic and steric factors. Strategic functionalization of the carbazole core offers a powerful tool to modulate physicochemical properties and fine-tune biological activity. As demonstrated, substitutions at the N-9 and C-6 positions, as well as modifications of the carboxylic acid group itself, can profoundly impact acidity, lipophilicity, and ultimately, therapeutic efficacy against bacterial and cancer targets. The synthetic workflows and comparative data presented in this guide provide a validated framework for researchers to rationally design and develop the next generation of carbazole-based therapeutic agents.

References

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A Senior Application Scientist's Guide to Validating Fluorescence Quenching Mechanisms in Carbazole-Based Metal Ion Sensors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical sensing, carbazole-based fluorescent sensors offer a versatile platform for the detection of metal ions. Their inherent fluorescence is often modulated upon interaction with specific analytes, providing a detectable signal. A common signaling mechanism is fluorescence quenching, where the fluorescence intensity of the carbazole sensor decreases upon binding to a metal ion. However, a simple observation of quenching is insufficient for robust sensor development. A thorough validation of the underlying quenching mechanism is critical to ensure the sensor's reliability, selectivity, and for the rational design of improved sensing systems.

This guide provides an in-depth comparison of the primary fluorescence quenching mechanisms and presents a suite of experimental protocols to rigorously validate the operative mechanism in your carbazole-based metal ion sensor. We will delve into the causality behind experimental choices, ensuring a self-validating and scientifically sound approach.

Understanding the Quenching Phenomenon: Static vs. Dynamic

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[1][2] In the context of carbazole sensors and metal ions, this typically occurs through two primary mechanisms: static and dynamic quenching. Distinguishing between these is the first critical step in validating your sensor's mechanism.[1]

  • Static Quenching: This occurs when the carbazole sensor and the metal ion form a stable, non-fluorescent complex in the ground state.[3] This pre-formed complex is incapable of fluorescing upon excitation.

  • Dynamic (or Collisional) Quenching: In this scenario, the excited carbazole sensor collides with the metal ion quencher. This collision provides a non-radiative pathway for the excited sensor to return to the ground state, thus reducing fluorescence.[1]

The following diagram illustrates the fundamental differences between these two quenching pathways.

G cluster_0 Static Quenching cluster_1 Dynamic Quenching C_ground Carbazole (Ground State) CM_ground Non-fluorescent Complex C_ground->CM_ground + Metal Ion M Metal Ion Excitation_S Excitation (hν) No_Fluorescence No Fluorescence Excitation_S->No_Fluorescence No Emission C_ground_D Carbazole (Ground State) C_excited_D Carbazole (Excited State) C_ground_D->C_excited_D Excitation (hν) Fluorescence_D Fluorescence C_excited_D->Fluorescence_D Quenched_D Quenched (Non-radiative decay) C_excited_D->Quenched_D + Metal Ion (Collision) M_D Metal Ion Excitation_D Excitation (hν)

Figure 1: Comparison of Static and Dynamic Quenching Mechanisms.

The Experimental Toolkit for Mechanism Validation

A multi-faceted experimental approach is necessary to unambiguously determine the quenching mechanism. The following sections detail the key techniques, their underlying principles, and step-by-step protocols.

UV-Visible Absorption Spectroscopy: Probing Ground-State Interactions

Causality: UV-Visible absorption spectroscopy is the first line of investigation. If static quenching is occurring, the formation of a ground-state complex between the carbazole sensor and the metal ion will likely alter the electronic environment of the carbazole fluorophore. This change should be reflected in the UV-Vis absorption spectrum.[4] Conversely, dynamic quenching, which only affects the excited state, should not cause significant changes in the absorption spectrum of the carbazole sensor.[1]

Experimental Protocol: UV-Visible Titration

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your carbazole sensor in a suitable solvent (e.g., DMSO, acetonitrile, or a buffered aqueous solution) at a concentration that gives a clear absorbance reading (typically in the range of 10-50 µM).

    • Prepare a stock solution of the metal ion of interest in the same solvent at a much higher concentration (e.g., 1-10 mM).

  • Titration Procedure:

    • Place a fixed volume and concentration of the carbazole sensor solution in a quartz cuvette.

    • Record the initial UV-Vis absorption spectrum of the sensor solution. This will serve as your baseline (zero equivalent of metal ion).

    • Incrementally add small aliquots of the concentrated metal ion stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

    • Record the UV-Vis absorption spectrum after each addition. Continue this process until no further significant changes in the spectrum are observed.

  • Data Analysis:

    • Overlay the collected spectra.

    • Look for changes in the absorption bands of the carbazole sensor, such as a shift in the maximum absorption wavelength (λmax), the appearance of new absorption bands, or isosbestic points (wavelengths where the absorbance remains constant throughout the titration). The presence of such changes is a strong indicator of ground-state complex formation and, therefore, static quenching.[4]

Steady-State Fluorescence Spectroscopy and the Stern-Volmer Relationship

Causality: Steady-state fluorescence measurements quantify the extent of quenching. The data is typically analyzed using the Stern-Volmer equation, which provides a quantitative measure of the quenching efficiency.[1]

The Stern-Volmer equation is given by:

F₀/F = 1 + Ksv[Q]

Where:

  • F₀ is the fluorescence intensity of the carbazole sensor in the absence of the quencher (metal ion).

  • F is the fluorescence intensity in the presence of the quencher at a concentration [Q].

  • Ksv is the Stern-Volmer quenching constant.

A linear Stern-Volmer plot (F₀/F vs. [Q]) is often indicative of a single type of quenching mechanism (either static or dynamic).

Experimental Protocol: Fluorescence Titration and Stern-Volmer Analysis

  • Preparation of Solutions:

    • Prepare a stock solution of the carbazole sensor at a concentration that gives a strong and stable fluorescence signal.

    • Prepare a series of solutions containing a fixed concentration of the carbazole sensor and varying concentrations of the metal ion quencher. Ensure the concentrations are in a range that produces a noticeable quenching effect.

  • Fluorescence Measurements:

    • Set the excitation wavelength to the λmax of the carbazole sensor (determined from the UV-Vis spectrum).

    • Record the fluorescence emission spectrum for each solution.

    • Determine the fluorescence intensity (F) at the emission maximum for each concentration of the quencher. F₀ is the intensity of the sensor solution with no added quencher.

  • Data Analysis:

    • Plot F₀/F versus the concentration of the metal ion, [Q].

    • If the plot is linear, perform a linear regression to determine the Stern-Volmer constant (Ksv) from the slope. A good linear fit suggests a single quenching mechanism is dominant.

G Start Prepare Sensor & Quencher Solutions Measure_Fluorescence Measure Fluorescence Intensity (F) at varying [Quencher] Start->Measure_Fluorescence Plot_SV Plot F₀/F vs. [Quencher] Measure_Fluorescence->Plot_SV Linear Linear Plot? Plot_SV->Linear Analyze_Plot Analyze Stern-Volmer Plot Calculate_Ksv Calculate Ksv (Slope) Linear->Calculate_Ksv Yes Nonlinear Non-linear Plot (Indicates complex mechanisms) Linear->Nonlinear No Calculate_Ksv->Analyze_Plot Nonlinear->Analyze_Plot

Figure 2: Workflow for Stern-Volmer Analysis.

Time-Resolved Fluorescence Spectroscopy: The Definitive Test

Causality: Time-resolved fluorescence spectroscopy is the most definitive method to distinguish between static and dynamic quenching. This technique measures the fluorescence lifetime (τ) of the excited state.

  • In dynamic quenching , the collisional encounters with the quencher provide an additional pathway for the excited state to decay, thus shortening the fluorescence lifetime .

  • In static quenching , the non-fluorescent ground-state complex is formed before excitation. The uncomplexed fluorophores that are excited will have their normal, unquenched fluorescence lifetime. Therefore, the measured lifetime remains unchanged , although the overall fluorescence intensity decreases.[3]

Experimental Protocol: Fluorescence Lifetime Measurements

  • Sample Preparation:

    • Prepare a set of samples with a fixed concentration of the carbazole sensor and varying concentrations of the metal ion quencher, similar to the steady-state fluorescence experiment.

  • Instrumentation and Measurement:

    • Use a time-correlated single photon counting (TCSPC) system or a frequency-domain fluorometer.

    • Excite the sample with a pulsed light source (e.g., a laser diode or LED) at the absorption maximum of the carbazole sensor.

    • Collect the fluorescence decay data for each sample.

  • Data Analysis:

    • Fit the fluorescence decay curves to an appropriate exponential decay model to determine the fluorescence lifetime (τ) for each quencher concentration.

    • Plot the ratio of the lifetimes in the absence (τ₀) and presence (τ) of the quencher (τ₀/τ) against the quencher concentration [Q].

    • If τ₀/τ > 1 and increases with [Q] , dynamic quenching is occurring.

    • If τ₀/τ ≈ 1 and is independent of [Q] , static quenching is the mechanism.[3]

Determining Stoichiometry: Job's Plot

Causality: For static quenching, it is crucial to determine the binding stoichiometry of the carbazole sensor-metal ion complex. Job's plot, also known as the method of continuous variations, is a widely used technique for this purpose.[5][6] The method involves preparing a series of solutions where the mole fraction of the sensor and the metal ion are varied while keeping the total molar concentration constant. The stoichiometry is determined from the mole fraction at which the measured property (in this case, the change in absorbance or fluorescence) is maximal.[7]

Experimental Protocol: Job's Plot Analysis

  • Preparation of Isomolar Solutions:

    • Prepare stock solutions of the carbazole sensor and the metal ion at the same molar concentration (e.g., 100 µM).

  • Mixing Series:

    • Prepare a series of solutions by mixing the two stock solutions in varying ratios, keeping the total volume constant. For example, in a total volume of 2 mL, mix 0.2 mL of sensor with 1.8 mL of metal ion, 0.4 mL of sensor with 1.6 mL of metal ion, and so on, covering a range of mole fractions from 0.1 to 0.9.

  • Measurement:

    • Measure the absorbance or fluorescence intensity of each solution at a wavelength where the complex absorbs or where the fluorescence quenching is significant.

  • Data Analysis:

    • Calculate the mole fraction of the carbazole sensor for each solution.

    • Plot the change in absorbance (or the fluorescence quenching, F₀ - F) as a function of the mole fraction of the sensor.

    • The mole fraction at which the plot shows a maximum corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.67 suggests a 2:1 (sensor:metal) complex.[5][7]

Comparative Analysis of Experimental Outcomes

The following table summarizes the expected outcomes for each experimental technique, allowing for a direct comparison and validation of the quenching mechanism.

Experimental TechniqueExpected Outcome for Static QuenchingExpected Outcome for Dynamic Quenching
UV-Vis Absorption Spectroscopy Changes in the absorption spectrum (e.g., new bands, shifts, isosbestic points).[4]No significant change in the absorption spectrum.[1]
Steady-State Fluorescence (Stern-Volmer Plot) Linear Stern-Volmer plot.Linear Stern-Volmer plot.
Time-Resolved Fluorescence Spectroscopy Fluorescence lifetime (τ) remains constant (τ₀/τ ≈ 1).[3]Fluorescence lifetime (τ) decreases (τ₀/τ > 1).
Job's Plot A clear maximum in the plot, indicating a specific binding stoichiometry.[5]Not applicable, as no stable ground-state complex is formed.

Conclusion: A Rigorous Path to Mechanistic Understanding

Validating the fluorescence quenching mechanism of a carbazole-based metal ion sensor is not a mere academic exercise; it is a cornerstone of robust sensor design and application. By systematically employing UV-Visible absorption spectroscopy, steady-state and time-resolved fluorescence spectroscopy, and stoichiometric analyses like Job's plot, researchers can move beyond simple observation to a profound understanding of the underlying molecular interactions. This comprehensive approach, grounded in scientific integrity, provides the necessary confidence for the development of highly reliable and selective chemical sensors for critical applications in research and industry.

References

  • Agarwal, N., et al. (2017). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. RSC Advances, 7(75), 47648-47658. [Link]

  • Fang, Z., et al. (2017). A new carbazole-based fluorescence sensor for high selective detection of copper(ii) in aqueous solutions. HETEROCYCLES, 94(3), 515-522. [Link]

  • Tan, Y. N., et al. (2011). Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. Journal of the American Chemical Society, 133(51), 21141-21149. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
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  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
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  • CSC-DIC. (n.d.). Spectroscopic Determination of a Complex Ion's Stoichiometry: Job's Method. [Link]

  • ResearchGate. (2025). Intra- and intermolecular quenching of carbazole photoluminescence by imidazolidine radicals. [Link]

  • Basha, S. S., et al. (2019). Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene. Sensors, 19(24), 5537. [Link]

  • O'Connor, D. V., & Phillips, D. (1984). Time-resolved fluorescence of jet-cooled carbazoles and their weak complexes. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 80(8), 857-873. [Link]

  • Job, P. (1928). Formation and stability of inorganic complexes in solution. Annales de Chimie, 9, 113-203.
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  • Philip, J., et al. (2023). Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission. Materials Chemistry Frontiers, 7(10), 1937-1947. [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Carbazole Scaffold

The carbazole skeleton, a tricyclic aromatic heterocycle, serves as a cornerstone in medicinal chemistry. Its rigid, planar structure and electron-rich nature make it a privileged scaffold for interacting with a multitude of biological targets. For decades, natural and synthetic carbazole derivatives have been investigated and developed for their broad pharmacological activities, including antitumor, neuroprotective, antibacterial, and anti-inflammatory properties.[1][2][3] In cancer therapy, for instance, carbazoles have been shown to target a range of enzymes critical for tumor progression, such as protein kinases (PKs), topoisomerases, and telomerases.[4][5] Similarly, in the context of Alzheimer's disease, carbazole derivatives are being explored as inhibitors of cholinesterases and beta-secretase 1 (BACE1).[2][6][7]

Given this vast therapeutic potential, computational methods, particularly molecular docking, have become indispensable for accelerating the discovery and optimization of novel carbazole-based inhibitors.[8][9] Molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[10] This in silico approach allows researchers to rapidly screen virtual libraries of compounds, prioritize candidates for synthesis, and generate hypotheses about structure-activity relationships (SAR) at the molecular level.

This guide provides a comprehensive, field-proven methodology for conducting a comparative molecular docking study of novel carbazole derivatives against a selected enzyme target. We will move beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice, ensuring a robust and self-validating workflow.

Pillar 1: Strategic Selection of Target and Ligands

The success of any docking study hinges on the careful selection of a relevant biological target and a well-defined set of ligands.

  • Target Selection Rationale: The choice of a target enzyme should be driven by a clear therapeutic hypothesis. Protein kinases are an excellent subject for this guide due to their critical role in cell signaling and their status as major targets in oncology.[4][5] For this study, we will select Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle. Its dysregulation is a hallmark of various cancers, making it a well-validated drug target. We will use the PDB structure 1FIN , which contains CDK2 co-crystallized with the inhibitor staurosporine. This provides an immediate internal control for validating our docking protocol.

  • Ligand Set Design: Our virtual library will consist of:

    • Staurosporine (Positive Control): The co-crystallized ligand. Re-docking this molecule is a critical validation step. The goal is to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).

    • Carbazole Derivative A (CZ-A): A hypothetical lead compound with a core carbazole scaffold.

    • Carbazole Derivative B (CZ-B): An analogue of CZ-A with an added hydrogen bond donor group to probe a specific interaction.

    • Carbazole Derivative C (CZ-C): An analogue of CZ-A with a bulky hydrophobic group to test steric tolerance in the binding pocket.

This curated set allows for a direct comparison and helps elucidate the SAR of different functional groups on the carbazole scaffold.

The CDK2 Signaling Pathway in Cell Cycle Progression

To appreciate the therapeutic significance of inhibiting CDK2, it is crucial to understand its biological context. CDK2 forms a complex with Cyclin E, which becomes active at the G1/S phase transition of the cell cycle. This complex phosphorylates key substrates, including the Retinoblastoma protein (pRb), leading to the release of E2F transcription factors and promoting entry into the S phase for DNA replication. Inhibiting CDK2 can therefore arrest the proliferation of cancer cells.

CDK2_Pathway cluster_activation CyclinE Cyclin E ActiveComplex Active Cyclin E-CDK2 CyclinE->ActiveComplex Binds CDK2 CDK2 CDK2->ActiveComplex pRb_p pRb-P (Inactive) ActiveComplex->pRb_p Phosphorylates pRb pRb-E2F (Inactive) E2F E2F pRb_p->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates Transcription Inhibitor Carbazole Inhibitor Inhibitor->ActiveComplex Inhibits

Caption: Simplified CDK2 signaling pathway in G1/S cell cycle transition.

Pillar 2: A Self-Validating Protocol for Comparative Docking

This section details a rigorous, step-by-step workflow for performing the comparative docking study using AutoDock Vina , a widely used and validated open-source docking engine.[11][12] The principles described are transferable to other platforms like Schrödinger's Glide or MOE-Dock.[13][14]

Overall Experimental Workflow

The entire process follows a logical progression from data preparation to execution and, finally, to analysis and validation. This ensures that the results are both reproducible and reliable.

Docking_Workflow A 1. Target & Ligand Acquisition B 2. Protein Preparation (PDB: 1FIN) A->B C 3. Ligand Preparation (Control & Carbazole Derivatives) A->C D 4. Grid Box Generation (Define Search Space) B->D E 5. Molecular Docking (AutoDock Vina) C->E D->E F 6. Re-Docking Validation (RMSD < 2.0 Å?) E->F G 7. Analysis of Carbazole Poses (Binding Energy & Interactions) F->G Yes I Protocol Failure (Re-evaluate Parameters) F->I No H 8. Comparative Analysis & SAR G->H I->D Adjust Grid/ Parameters

Caption: A comprehensive workflow for a comparative molecular docking study.

Step-by-Step Methodology

Step 1: Preparation of the Receptor (CDK2)

Causality: Raw PDB files are not suitable for docking.[15] They often contain experimental artifacts like water molecules and lack hydrogen atoms, which are crucial for calculating interactions. This preparation step ensures a chemically correct and clean protein structure.

  • Download: Obtain the crystal structure of CDK2 (PDB ID: 1FIN) from the RCSB Protein Data Bank.

  • Clean the Structure: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or Schrödinger Maestro).[16]

    • Remove all water molecules (HOH).

    • Delete any co-solvents, ions, or ligands except for the staurosporine inhibitor (code: STU). Separate the inhibitor into a new file and save it for later use as our positive control.

    • Inspect the protein for missing side chains or loops. For a standard docking study, these can often be ignored if they are distant from the active site.

  • Prepare for Docking: Use AutoDock Tools (ADT) or an equivalent program to prepare the receptor.[11]

    • Add Hydrogens: Add polar hydrogens only, as these are the ones involved in key interactions like hydrogen bonds.

    • Assign Charges: Compute Gasteiger charges. This is essential for the scoring function to correctly evaluate electrostatic interactions.[17]

    • Save as PDBQT: The final step is to save the prepared protein in the PDBQT format, which contains the atomic coordinates, charges, and atom types required by AutoDock Vina.

Step 2: Preparation of the Ligands

Causality: Ligands must be converted to a 3D format with correct charges and rotatable bonds defined. This allows the docking algorithm to explore different conformations of the ligand within the binding site.[18]

  • Obtain Structures:

    • Staurosporine (Control): Use the structure extracted from the 1FIN PDB file.

    • Carbazole Derivatives: Draw the 2D structures in a chemical drawing program (e.g., ChemDraw, MarvinSketch) and save them in a 3D format like SDF or MOL2.

  • Energy Minimization & Charge Calculation: Use a tool like Open Babel or a full molecular modeling suite to:

    • Generate a low-energy 3D conformation for each ligand.

    • Assign Gasteiger charges.

  • Prepare for Docking (ADT):

    • Load each ligand into AutoDock Tools.

    • Define the rotatable bonds. ADT will typically do this automatically, but it's crucial to verify that the desired torsional flexibility is correctly assigned.

    • Save each prepared ligand in the PDBQT format.

Step 3: Defining the Search Space (Grid Box Generation)

Causality: Docking is a search problem. We must define a three-dimensional grid, or "search space," where the algorithm will attempt to place the ligand.[19] A well-defined box focuses the computational effort on the active site, increasing efficiency and accuracy.

  • Identify the Binding Site: Load the prepared receptor (1FIN.pdbqt) into ADT. The binding site is the cavity occupied by the original staurosporine ligand.

  • Center the Grid: Center the grid box on the geometric center of the bound staurosporine.

  • Set Dimensions: Adjust the size of the grid box (in x, y, and z dimensions) to fully encompass the binding site with a buffer of ~4-5 Å in each direction. This ensures enough space for ligands to rotate and translate freely. For 1FIN, a box size of approximately 22 x 20 x 22 Å is a good starting point.

  • Save Configuration: Note the coordinates of the center and the dimensions of the box. These will be required for the Vina configuration file.

Step 4: Running the Docking Simulation with AutoDock Vina

Causality: This is the core computational step where the sampling algorithm explores possible binding poses and the scoring function ranks them.[10]

  • Create a Configuration File: Create a text file (e.g., conf.txt) that tells Vina where to find the input files and defines the search space.

  • Execute Vina: Run Vina from the command line for each ligand.

    This command should be run sequentially for the staurosporine control and each carbazole derivative by updating the ligand and out/log file paths in the configuration file.

Pillar 3: Data Analysis and Authoritative Grounding

The output of a docking simulation is a set of predicted binding poses for each ligand, ranked by a calculated binding affinity. The analysis must be systematic and comparative.

Step 5: Validation with the Positive Control

Causality: Before analyzing the results for your novel compounds, you must validate the docking protocol.[18] This step builds confidence that the chosen parameters can accurately predict the binding of similar molecules.

  • Calculate RMSD: Superimpose the lowest-energy (top-ranked) pose of your re-docked staurosporine onto the original crystallographic pose. Calculate the Root-Mean-Square Deviation (RMSD) for the heavy atoms.

  • Assess Protocol Success: An RMSD value < 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the known experimental binding mode. If the RMSD is higher, you may need to adjust the grid box size or docking parameters.

Step 6: Comparative Analysis of Carbazole Derivatives

Once the protocol is validated, analyze the results for the carbazole derivatives. The primary metrics are the binding affinity and the specific molecular interactions.

Quantitative Data Summary

Summarize the key quantitative results in a table for easy comparison. The binding affinity is an estimation of the binding free energy (ΔG), where more negative values indicate stronger predicted binding.[20]

Compound IDStructure (Hypothetical)Binding Affinity (kcal/mol)RMSD (Å) (vs. Control Pose)Key Interacting Residues (H-Bonds, Pi-stacking)
Staurosporine (Control)-11.5N/A (0.8 Å re-docked)Glu81, Leu83, Cys84
CZ-A Core Carbazole-8.91.3Leu83
CZ-B Carbazole + OH-9.71.1Glu81 , Leu83
CZ-C Carbazole + Benzyl-8.22.5Leu83, Val18

Note: Data are hypothetical for illustrative purposes.

Qualitative Analysis of Binding Poses

Causality: The binding score alone is insufficient. Visual inspection of the predicted poses is essential to understand why one ligand is predicted to be better than another. This provides the rationale for future lead optimization.

  • Visualize Interactions: Load the docked poses for each carbazole derivative and the CDK2 receptor into a molecular visualizer.

  • Identify Key Interactions:

    • Hydrogen Bonds: Look for hydrogen bonds between the ligands and key residues in the ATP-binding hinge region of the kinase (e.g., Glu81, Leu83). In our hypothetical data, the addition of a hydroxyl group in CZ-B allowed it to form a crucial hydrogen bond with Glu81, similar to the control, resulting in a better score than CZ-A .

    • Hydrophobic & Pi-Stacking Interactions: Analyze how the aromatic carbazole core fits into hydrophobic pockets.

    • Steric Clashes: Observe if any part of the ligand is causing a steric clash with the protein. The bulky benzyl group in CZ-C might be poorly accommodated, leading to a worse score and higher RMSD, suggesting the pocket has limited space in that vector.

Conclusion and Future Directions

This guide has outlined a robust, self-validating workflow for the comparative docking of carbazole derivatives against enzyme targets. Based on our hypothetical results, we would prioritize CZ-B for chemical synthesis and in vitro biological evaluation due to its superior predicted binding affinity and favorable interaction profile, which mimics that of the known inhibitor.

It is critical to remember that molecular docking is a predictive tool, not a replacement for experimental validation.[21] The binding affinities are estimates, and the scoring functions have inherent limitations. The true value of docking lies in its ability to build testable hypotheses and rationally guide the drug discovery process. Promising candidates from this in silico screening should be advanced to molecular dynamics (MD) simulations to assess the stability of the predicted binding pose over time and to more accurately calculate binding free energies.[22][23][24] Ultimately, these computational insights must be confirmed through empirical testing to validate their therapeutic potential.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 9H-Carbazole-3-carboxylic acid, 2-hydroxy-

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 9H-Carbazole-3-carboxylic acid, 2-hydroxy-. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. The following protocols are grounded in established safety principles for carbazole derivatives and hazardous chemical waste management, in accordance with regulatory standards.

Hazard Profile and Risk Assessment

Anticipated Hazard Classification:

Hazard ClassDescriptionSupporting Evidence
Carcinogenicity Suspected of causing cancer.[1][3][4][5]Based on data for 9H-Carbazole.
Acute Toxicity (Oral) Harmful if swallowed.[1]Based on data for 9H-Carbazole.
Skin Corrosion/Irritation Causes skin irritation.[1][2][4]Based on data for 9H-Carbazole.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][4]Based on data for 9H-Carbazole.
Aquatic Hazard (Chronic) Very toxic to aquatic life with long-lasting effects.[1][2][4]Based on data for 9H-Carbazole.

The presence of the carboxylic acid and hydroxyl groups may modify the compound's reactivity and solubility but does not negate the inherent hazards of the carbazole core. Therefore, all handling and disposal procedures must treat this compound as hazardous waste.[3][6]

Personal Protective Equipment (PPE) and Handling

To mitigate the risks of exposure, all personnel handling 9H-Carbazole-3-carboxylic acid, 2-hydroxy- must adhere to the following PPE requirements.[1][2][4]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety goggles or a face shield.

  • Skin and Body Protection: A lab coat is mandatory.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[2][7] Avoid generating dust.[1]

Always wash hands thoroughly after handling the compound, and remove contaminated clothing before leaving the laboratory.[2][5]

Step-by-Step Disposal Protocol

The disposal of 9H-Carbazole-3-carboxylic acid, 2-hydroxy- must be managed through your institution's Environmental Health and Safety (EHS) hazardous waste program.[6] Under no circumstances should this chemical be disposed of in the regular trash or down the sewer system.[6][8]

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: All materials contaminated with 9H-Carbazole-3-carboxylic acid, 2-hydroxy-, including solid residues, contaminated labware (e.g., pipette tips, vials), and solutions, must be classified as hazardous waste.[3][8]

  • Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.[6][9] Pay close attention to incompatibilities, such as strong oxidizing agents and strong bases.[4]

Step 2: Waste Containment and Labeling

  • Use Appropriate Containers: Collect solid waste in a strong, sealable container.[8] For liquid waste, use a leak-proof container, preferably plastic if compatible, to minimize the risk of breakage.[6][9]

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "9H-Carbazole-3-carboxylic acid, 2-hydroxy-".[6][8] Include the approximate quantity or concentration and the date of waste generation.[6]

Step 3: Storage

  • Designated Storage Area: Store the sealed and labeled waste container in a designated hazardous waste storage area.[7] This area should be well-ventilated and away from incompatible materials.

  • Secondary Containment: It is best practice to use secondary containment, such as a spill tray, for liquid waste containers.[9]

Step 4: Arrange for Disposal

  • Contact EHS: Follow your institution's procedures for scheduling a hazardous waste pickup with the EHS department.[6][10]

The following diagram illustrates the decision-making process for the proper disposal of 9H-Carbazole-3-carboxylic acid, 2-hydroxy-.

G start Waste Generation (Solid or Liquid containing 9H-Carbazole-3-carboxylic acid, 2-hydroxy-) hazardous_waste Designate as Hazardous Waste start->hazardous_waste segregate Segregate from other waste streams hazardous_waste->segregate container Place in a labeled, sealed, and appropriate waste container segregate->container storage Store in a designated hazardous waste area with secondary containment container->storage pickup Arrange for pickup by EHS for proper disposal (e.g., incineration) storage->pickup

Caption: Disposal workflow for 9H-Carbazole-3-carboxylic acid, 2-hydroxy-.

Spill Management Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.[1]

Step 1: Evacuate and Alert

  • Alert personnel in the immediate vicinity and evacuate the area if necessary.

Step 2: Control and Contain

  • If it is safe to do so, prevent the further spread of the spill.

Step 3: Cleanup

  • Solid Spills: Carefully sweep or scoop the material into a designated hazardous waste container, ensuring to avoid the creation of dust.[1][3]

  • Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.[3] Place the absorbent material into the hazardous waste container.

Step 4: Decontamination

  • Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[3] All cleaning materials must also be collected as hazardous waste.[3]

Step 5: Reporting

  • Report the spill to your institution's EHS department.[3]

Regulatory Compliance

All disposal activities must be conducted in strict adherence to local, state, and federal regulations. This includes guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][12][13] Your institution's Chemical Hygiene Plan, as required by the OSHA Laboratory Standard (29 CFR 1910.1450), will provide specific details on hazardous waste management.[12][14][15]

References

  • 9H-Carbazole Safety Data Sheet. Apollo Scientific.

  • Carbazole Safety Data Sheet. Fisher Scientific.

  • Proper Disposal of 9-ethyl-9H-carbazole-2-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals. Benchchem.

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  • Proper disposal of chemicals. Sciencemadness Wiki.

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.

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  • Laboratory Safety Guidance. Occupational Safety and Health Administration.

  • Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Publishing.

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  • The Laboratory Standard. Vanderbilt University. [URL: Not specified]
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  • Properly Managing Chemical Waste in Laboratories. Ace Waste.

  • Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ACS Publications.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 9H-Carbazole-3-carboxylic acid, 2-hydroxy-

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 9H-Carbazole-3-carboxylic acid, 2-hydroxy- demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a deep, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to cultivate a laboratory environment where safety is an integral part of the scientific process.

Hazard Profile: Understanding the Risks of the Carbazole Family

Carbazole and its related compounds present a multi-faceted hazard profile that necessitates a comprehensive PPE strategy. The primary risks associated with this class of chemicals, and by extension 9H-Carbazole-3-carboxylic acid, 2-hydroxy-, are summarized below.

Hazard ClassificationDescriptionPotential Health Effects
Acute Toxicity (Oral) Some carbazole compounds are harmful or toxic if swallowed.[1]Accidental ingestion could lead to serious health issues.[1]
Skin Irritation Direct contact can cause skin irritation.[1][2][3]Redness, itching, and inflammation of the skin may occur.[1]
Serious Eye Irritation The compound, likely a powder, can cause serious irritation upon contact with the eyes.[1][2][3]Pain, redness, and potential damage to eye tissue are possible.
Respiratory Irritation Inhalation of dust particles may irritate the respiratory system.[1][2][3][4]Coughing, shortness of breath, and inflammation of the respiratory tract can result.
Carcinogenicity/Mutagenicity Some carbazole derivatives are suspected of causing cancer or genetic defects.[2][3][5][6][7][8][9]Long-term or repeated exposure could pose a significant chronic health risk.
Aquatic Toxicity Carbazole and its derivatives can be toxic to aquatic life, with long-lasting effects.[1][3][5][7][9][10]Improper disposal can harm the environment.

The Core Principle: A Multi-Layered Defense

Effective protection against chemical hazards is not about a single piece of equipment but about creating a system of overlapping safeguards. For 9H-Carbazole-3-carboxylic acid, 2-hydroxy-, this means addressing all potential routes of exposure: inhalation, dermal (skin), and ocular (eye).

Respiratory Protection: An Imperative First Line of Defense

Given that 9H-Carbazole-3-carboxylic acid, 2-hydroxy- is a solid, likely a fine powder, the risk of inhaling airborne particles is significant, especially when weighing or transferring the material.

  • Engineering Controls as the Primary Barrier : Always handle this compound within a certified chemical fume hood or a powder containment hood.[2][5] This is the most critical step in minimizing respiratory exposure.

  • When Respirators are Necessary : If engineering controls are insufficient or during spill cleanup, respiratory protection is mandatory.

    • Recommended Respirator : A NIOSH-approved air-purifying respirator (APR) with P100 (HEPA) filters is the minimum requirement for solid particulates. For enhanced protection, especially if there is a risk of vapors from solvents, a combination cartridge for organic vapors and particulates should be used.

Dermal Protection: Selecting the Right Gloves and Body Coverage

Skin contact is a primary route of exposure. The selection of appropriate gloves and lab attire is crucial to prevent irritation and potential systemic effects from absorption.

  • Glove Selection : Not all gloves offer the same level of protection. For handling carbazole derivatives, consider the following:

    • Nitrile Gloves : Provide good protection against a range of chemicals and are a suitable choice for general handling.[11] They also make it easy to spot punctures.[11]

    • Neoprene Gloves : Offer robust protection against acids, bases, and many organic solvents, making them a strong candidate.[11][12]

    • Double Gloving : For procedures involving larger quantities or increased risk of splashing, wearing two pairs of nitrile gloves is a prudent practice.

  • Body Protection :

    • Laboratory Coat : A clean, buttoned lab coat, preferably made of a flame-resistant material like Nomex® if flammable solvents are in use, is essential.[13]

    • Full Coverage : Always wear long pants and closed-toe shoes to protect your skin from potential spills.

Ocular Protection: A Non-Negotiable Standard

The eyes are particularly vulnerable to chemical splashes and airborne dust.

  • Safety Goggles : Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory whenever handling 9H-Carbazole-3-carboxylic acid, 2-hydroxy-.[13]

  • Face Shield : When there is a significant risk of splashing, such as when transferring large quantities or working with a reaction under pressure, a face shield should be worn in addition to safety goggles.[13]

Operational and Disposal Plans: A Step-by-Step Guide

Trust in our safety protocols is built on clear, repeatable procedures. The following workflows provide a direct, step-by-step guide for key operations.

Experimental Workflow: From Weighing to Reaction Quenching

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal weigh Weighing dissolve Dissolving in Solvent weigh->dissolve In Fume Hood reaction Running Reaction dissolve->reaction quench Quenching Reaction reaction->quench waste Waste Disposal quench->waste spill Spill Cleanup spill->waste

Caption: A typical experimental workflow for handling 9H-Carbazole-3-carboxylic acid, 2-hydroxy-.

Step-by-Step Protocol:

  • Preparation :

    • Don all required PPE: safety goggles, lab coat, and appropriate gloves.

    • Conduct all manipulations of the solid compound, including weighing and initial solvent addition, inside a chemical fume hood to contain dust.

  • Reaction :

    • Ensure the reaction vessel is properly secured and, if necessary, shielded.

    • Maintain constant vigilance over the reaction, noting any unexpected changes.

  • Quenching and Workup :

    • Perform quenching procedures slowly and carefully within the fume hood, especially if the reaction is exothermic.

  • Waste Disposal :

    • All solid and liquid waste containing 9H-Carbazole-3-carboxylic acid, 2-hydroxy- must be treated as hazardous waste.[6][10]

    • Segregate waste into clearly labeled, sealed containers.[6] Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[6]

    • Solid waste, including contaminated gloves and weighing paper, should be placed in a dedicated, leak-proof container.[6]

    • Liquid waste should be collected in a separate, sealed container.[6]

    • Follow all institutional and local regulations for hazardous waste disposal.[7]

Spill and Emergency Plan

Preparedness is key to mitigating the impact of an accidental release.

Minor Spill (Contained within a Fume Hood):

  • Alert colleagues in the immediate area.

  • Wearing your full PPE, gently cover the spill with an absorbent material suitable for chemical spills.

  • Dampen the absorbent material to prevent dust from becoming airborne.[1]

  • Carefully collect the contaminated material using a scoop or dustpan and place it in a labeled hazardous waste container.[1][5]

  • Wipe the area with a suitable solvent and then with soap and water.

  • Dispose of all cleanup materials as hazardous waste.

Major Spill (Outside of a Fume Hood):

  • Evacuate the immediate area.

  • Alert your supervisor and institutional EHS.

  • Prevent others from entering the area.

  • Only personnel trained in hazardous spill response should attempt to clean up a major spill.

Conclusion: Fostering a Culture of Safety

The responsible handling of 9H-Carbazole-3-carboxylic acid, 2-hydroxy- is a testament to our commitment to scientific excellence and personal well-being. By understanding the underlying hazards and implementing the multi-layered defense strategies outlined in this guide, we build a foundation of trust in our ability to conduct groundbreaking research safely. Let this guide serve not as a static document, but as a catalyst for ongoing dialogue and continuous improvement in our laboratory safety practices.

References

  • SAFETY D
  • Safety D
  • SAFETY D
  • Carbazole CAS No 86-74-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Carbazole. (n.d.). Santa Cruz Biotechnology.
  • Material Safety D
  • Proper Disposal of 9-ethyl-9H-carbazole-2-carbaldehyde: A Step-by-Step Guide for Labor
  • CARBAZOLE FOR SYNTHESIS. (n.d.). Loba Chemie.
  • 9H-Carbazole-3-carboxylic acid, 2-hydroxy-. (2018). SIELC Technologies.
  • SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
  • 9H-Carbazole: Human health tier II assessment. (2017). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Carbazole | C12H9N | CID 6854. (n.d.). PubChem - NIH.
  • 9H-CARBAZOLE-3-CARBOXYLIC ACID | 51035-17-7. (2025). ChemicalBook.
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  • Carbazole. (n.d.). Wikipedia.
  • Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
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  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety.
  • Lab Safety Equipment & PPE. (n.d.). ChemTalk.
  • A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. (2025).
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  • 9H-CARBAZOLE-3-CARBOXYLIC ACID | CAS 51035-17-7. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.